Acanthopanaxoside B
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(24-78-26(2)63)84-50(47(76)43(48)72)80-23-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-56(3,4)20-28(61)27-10-11-34-58(7)14-13-35(57(5,6)33(58)12-15-60(34,9)59(27,8)17-19-61)85-54-49(37(66)29(64)22-79-54)87-52-45(74)41(70)38(67)30(21-62)82-52/h10,25,28-54,62,64-76H,11-24H2,1-9H3/t25-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,58-,59+,60+,61-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFPVHPLEGGWHZ-DIUPZIBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H98O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Acanthopanaxoside B?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthopanaxoside B is a complex triterpenoid saponin isolated from the leaves of Acanthopanax senticosus (Rupr. & Maxim.) Harms, a plant widely used in traditional medicine. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. It also details experimental protocols for its isolation and characterization and discusses its known biological activities and potential signaling pathway interactions.
Chemical Structure and Identification
Initial confusion in commercial and some database sources has occasionally misidentified this compound. However, the definitive structure was elucidated by Jiang et al. in 2006 as a complex triterpenoid saponin.[1]
Systematic Name: 3-O-beta-D-glucopyranosyl-(1->2)-alpha-L-arabinopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-(1->4)-6-O-acetyl-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosyl ester[1]
Chemical Formula: C₆₁H₉₈O₂₇[2][3]
Molecular Weight: 1263.43 g/mol [2][3]
Chemical Structure:
Caption: Schematic representation of this compound's structure.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆₁H₉₈O₂₇ | [2][3] |
| Molecular Weight | 1263.43 g/mol | [2][3] |
| Appearance | Amorphous powder | [1] |
| Optical Rotation | [α]D²⁵ -15.4° (c 0.5, MeOH) | [1] |
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through extensive NMR and mass spectrometry analysis.[1]
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
| Ion | m/z [M-H]⁻ | Source |
| Calculated | 1261.6240 | [1] |
| Found | 1261.6238 | [1] |
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported by Jiang et al. (2006), recorded in pyridine-d₅.[1]
Table 1: ¹³C NMR Data (125 MHz, C₅D₅N) of this compound [1]
| Position | Aglycone (δc) | Position | Sugar Moieties (δc) |
| 1 | 38.9 | Ara | |
| 2 | 26.7 | 1' | 104.8 |
| 3 | 88.9 | 2' | 83.1 |
| 4 | 39.6 | 3' | 74.5 |
| 5 | 55.9 | 4' | 69.4 |
| 6 | 18.5 | 5' | 66.1 |
| 7 | 33.2 | Glc (at C-3) | |
| 8 | 39.9 | 1'' | 106.0 |
| 9 | 48.1 | 2'' | 76.5 |
| 10 | 37.0 | 3'' | 78.2 |
| 11 | 23.8 | 4'' | 71.6 |
| 12 | 122.8 | 5'' | 78.0 |
| 13 | 144.2 | 6'' | 62.7 |
| 14 | 42.2 | Glc' (at C-28) | |
| 15 | 28.3 | 1''' | 95.7 |
| 16 | 23.7 | 2''' | 74.1 |
| 17 | 46.7 | 3''' | 78.5 |
| 18 | 41.8 | 4''' | 71.0 |
| 19 | 46.3 | 5''' | 78.2 |
| 20 | 30.9 | 6''' | 69.4 |
| 21 | 34.2 | Glc'' (at C-28) | |
| 22 | 32.6 | 1'''' | 104.8 |
| 23 | 28.1 | 2'''' | 75.3 |
| 24 | 16.9 | 3'''' | 76.6 |
| 25 | 15.6 | 4'''' | 79.2 |
| 26 | 17.4 | 5'''' | 74.3 |
| 27 | 26.2 | 6'''' | 63.6 |
| 28 | 176.6 | Rha | |
| 29 | 33.2 | 1''''' | 102.9 |
| 30 | 23.8 | 2''''' | 72.7 |
| 3''''' | 72.8 | ||
| 4''''' | 74.0 | ||
| 5''''' | 69.9 | ||
| 6''''' | 18.6 | ||
| Acetyl | |||
| CO | 170.6 | ||
| CH₃ | 20.6 |
Table 2: ¹H NMR Data (500 MHz, C₅D₅N) of this compound [1]
| Position | Aglycone (δH, J in Hz) | Position | Sugar Moieties (δH, J in Hz) |
| 3 | 3.25 (dd, 11.5, 4.0) | Ara-1' | 4.96 (d, 6.5) |
| 12 | 5.48 (br s) | Glc-1'' | 5.19 (d, 7.5) |
| 18 | 3.20 (dd, 13.5, 4.0) | Glc'-1''' | 6.31 (d, 8.0) |
| 23 | 1.00 (s) | Glc''-1'''' | 5.00 (d, 7.5) |
| 24 | 0.82 (s) | Rha-1''''' | 5.54 (br s) |
| 25 | 0.85 (s) | Rha-6''''' | 1.55 (d, 6.0) |
| 26 | 1.18 (s) | Ac-CH₃ | 1.93 (s) |
| 27 | 1.25 (s) | ||
| 29 | 0.93 (s) | ||
| 30 | 0.95 (s) |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is adapted from Jiang et al. (2006).[1]
Caption: Workflow for the isolation of this compound.
-
Extraction: The dried and powdered leaves of Acanthopanax senticosus are extracted with 70% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a residue.
-
Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Fractionation: The n-BuOH soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water.
-
Further Purification: Fractions containing this compound are further purified by a combination of Sephadex LH-20 and RP-18 column chromatography using a methanol-water gradient.
-
Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with an acetonitrile-water mobile phase to yield pure this compound.
Pancreatic Lipase Inhibition Assay
The following is a general protocol for a pancreatic lipase inhibition assay, similar to the one used in the initial screening of compounds from A. senticosus.
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared in Tris-HCl buffer. The substrate, p-nitrophenyl butyrate (pNPB), is dissolved in a suitable solvent like DMSO.
-
Assay Reaction: The assay is performed in a 96-well plate. Test compounds (including this compound) and a positive control (e.g., Orlistat) are pre-incubated with the lipase solution.
-
Reaction Initiation: The reaction is initiated by adding the pNPB substrate solution to all wells.
-
Measurement: The hydrolysis of pNPB to p-nitrophenol is monitored by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
-
Data Analysis: The percentage of lipase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from a dose-response curve.
Biological Activity and Signaling Pathways
Pancreatic Lipase Inhibition
In the initial screening by Jiang et al. (2006), this compound (referred to as compound 7 in the publication) did not show inhibitory activity against pancreatic lipase.[1] Several other saponins isolated from A. senticosus did, however, exhibit this activity.
Potential Anti-Inflammatory and Neuroprotective Effects
While direct studies on the specific signaling pathways modulated by pure this compound are limited, extensive research on extracts of Acanthopanax senticosus, of which this compound is a component, suggests potential anti-inflammatory and neuroprotective activities. These effects are often attributed to the modulation of key signaling cascades.
Potential Signaling Pathways Modulated by Acanthopanax senticosus Extracts:
-
NF-κB Signaling Pathway: Extracts of A. senticosus have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.[4]
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Extracts of A. senticosus have been reported to modulate this pathway, which may contribute to their neuroprotective effects.[5]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and apoptosis. Modulation of this pathway by A. senticosus extracts has been observed.
The diagram below illustrates the potential interplay of these pathways in the context of the anti-inflammatory and neuroprotective effects of Acanthopanax senticosus extracts. The specific contribution of this compound to the modulation of these pathways requires further investigation.
Caption: Potential signaling pathways modulated by A. senticosus extracts.
Conclusion
This compound is a structurally complex triterpenoid saponin found in Acanthopanax senticosus. While its direct biological activities are still under investigation, its presence in a medicinally important plant suggests it may contribute to the overall therapeutic effects of the plant extract. Further research is needed to elucidate the specific pharmacological actions of this compound and its role in modulating key signaling pathways involved in inflammation and neuroprotection. This technical guide provides a foundational understanding of its chemical nature to support future research and development endeavors.
References
- 1. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acanthopanax senticosus total flavonoids alleviate lipopolysaccharide-induced intestinal inflammation and modulate the gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary supplementation of Acanthopanax senticosus extract alleviates motor deficits in MPTP-induced Parkinson’s disease mice and its underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Characterization of Eleutheroside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B, also known as syringin, is a prominent phenylpropanoid glycoside first isolated from Eleutherococcus senticosus (commonly known as Siberian ginseng). It is a key bioactive constituent responsible for many of the plant's traditionally recognized adaptogenic, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery, isolation, purification, and analytical characterization of Eleutheroside B, along with a detailed exploration of its known mechanisms of action involving key signaling pathways.
Discovery and Natural Occurrence
Eleutheroside B was identified as one of the major active compounds in the roots and rhizomes of Eleutherococcus senticosus. Subsequent research has also detected its presence in other species of the Acanthopanax genus. The concentration of Eleutheroside B can vary depending on the plant part, geographical location, and cultivation methods. Generally, the stems have been found to contain higher concentrations than the roots.[1][2] The total eleutheroside content (including Eleutheroside B and E) in E. senticosus roots typically ranges from 0.6% to 0.9% of the dry weight.
Isolation and Purification of Eleutheroside B
The isolation and purification of Eleutheroside B from its natural plant sources involve a multi-step process encompassing extraction, fractionation, and chromatographic purification.
Experimental Protocols
1. Extraction: 70% Ethanol Reflux Extraction
This is a conventional and widely used method for extracting Eleutheroside B.
-
Plant Material Preparation: Air-dry the roots and rhizomes of Eleutherococcus senticosus and grind them into a coarse powder.
-
Extraction Procedure:
-
Soak the powdered plant material (e.g., 15 g) in 70-75% ethanol (e.g., 150 mL) for 24 hours at room temperature.[3]
-
Following soaking, subject the mixture to ultrasonic-assisted extraction for 15 minutes or perform reflux extraction.[3]
-
Filter the extract and re-extract the plant material twice more with fresh 70% ethanol.
-
Combine the filtrates for further processing.
-
2. Purification: Macroporous Resin Column Chromatography
Macroporous resins, such as HPD-100, are effective for the enrichment and purification of Eleutheroside B from crude extracts.[4][5][6][7]
-
Resin Activation and Column Packing:
-
Pre-treat the HPD-100 resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no alcohol smell remains.
-
Pack the activated resin into a glass column.
-
-
Adsorption:
-
Adjust the pH of the crude extract to approximately 4.
-
Load the extract onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with deionized water to remove impurities.
-
-
Desorption (Elution):
-
Elute the column with a stepwise gradient of ethanol-water solutions (e.g., 10%, 30%, 60%, 80% ethanol).
-
Collect the fractions and monitor for the presence of Eleutheroside B using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The fraction eluted with 60-70% ethanol is typically enriched with Eleutheroside B.[4][7]
-
The optimal desorption conditions for HPD-100C resin have been identified as a 60:40 (v/v) ethanol-water solution with an eluent volume of 4 BV and a flow rate of 3 BV/h.[4][7]
-
Logical Workflow for Isolation and Purification
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is employed for the identification and quantification of Eleutheroside B.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the quantitative analysis of Eleutheroside B.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the purified sample or extract in methanol and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a modifier like phosphoric acid or formic acid) is common. A typical gradient might start with a higher proportion of aqueous phase and gradually increase the organic phase. For instance, a gradient of water and acetonitrile from 90:10 to 70:30 over 20 minutes can be effective.[9]
-
Table 1: HPLC Parameters for Eleutheroside B Analysis
| Parameter | Value | Reference(s) |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [8][9][10] |
| Mobile Phase A | Water with 0.5% phosphoric acid | [8] |
| Mobile Phase B | Acetonitrile | [8][9] |
| Gradient | 6% acetonitrile for 2 min, then linear gradient to 17% over 18 min | [1] |
| Flow Rate | 1.0 mL/min | [8][9] |
| Detection Wavelength | 210 nm or 220 nm | [1][8] |
| Column Temperature | 25°C - 30°C | [8][9] |
| Injection Volume | 10 µL | [9] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of Eleutheroside B.
Table 2: 1H and 13C NMR Spectral Data for Eleutheroside B (in DMSO-d6)
| Position | 1H NMR (δ, ppm, J in Hz) | 13C NMR (δ, ppm) | Reference(s) |
| Aglycone | [2] | ||
| 2, 6 | 6.73 (2H, s) | 152.0 | [2] |
| 7 | 6.46 (1H, d, J=15.9) | - | [2] |
| 8 | 6.33 (1H, dt, J=15.9, 5.1) | - | [2] |
| 9a | 4.11 (1H, dd, J=5.1, 1.4) | - | [2] |
| 9b | 4.09 (1H, dd, J=5.1, 1.4) | - | [2] |
| OMe | 3.77 (6H, s) | - | [2] |
| Glucose | [2] | ||
| 1' | 4.84 (1H, d, J=7.5) | - | [2] |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of Eleutheroside B.
-
FAB-MS: m/z 373 [M+H]+[2]
-
Fragmentation: The major in vivo metabolic transformations of Eleutheroside B include demethylation, acetylation, oxidation, and glucuronidation following deglycosylation.[11]
Biological Activities and Signaling Pathways
Eleutheroside B exhibits a range of pharmacological effects, including anti-inflammatory, neuroprotective, and immunomodulatory activities. These effects are mediated through its interaction with several key intracellular signaling pathways.
Anti-inflammatory Effects via Inhibition of the JAK2/STAT3 Pathway
Eleutheroside B has been shown to mitigate inflammation by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. Over-activation of this pathway is associated with the production of pro-inflammatory cytokines. Eleutheroside B downregulates the phosphorylation of JAK2 and STAT3, leading to a reduction in the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Induction of Autophagy via the AMPK/mTOR Pathway
Eleutheroside B can induce autophagy, a cellular process of degradation and recycling of cellular components, through the activation of the AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) pathway. AMPK activation by Eleutheroside B leads to the phosphorylation and activation of ULK1, a key initiator of autophagy, while simultaneously inhibiting the mTORC1 complex, which is a negative regulator of autophagy.[12][13][14]
Neuroprotection through the PI3K/Akt Pathway
The neuroprotective effects of Eleutheroside B are, in part, attributed to its modulation of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[15][16][17] This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). Activation of the PI3K/Akt pathway by Eleutheroside B leads to the phosphorylation of downstream targets that suppress apoptotic machinery and promote neuronal survival, thus offering a potential therapeutic avenue for neurodegenerative diseases.
Conclusion
Eleutheroside B stands out as a pharmacologically significant compound with well-documented anti-inflammatory and neuroprotective properties. The methodologies for its extraction, purification, and analysis are well-established, providing a solid foundation for further research and development. A deeper understanding of its interactions with key signaling pathways, such as JAK2/STAT3, AMPK/mTOR, and PI3K/Akt, continues to unveil its therapeutic potential for a range of diseases, encouraging further investigation into its clinical applications.
References
- 1. Quantitative determination of eleutheroside B and E from Acanthopanax species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of eleutheroside B metabolites derived from an extract of Acanthopanax senticosus Harms by high-resolution liquid chromatography/quadrupole time-of-flight mass spectrometry and automated data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eleutheroside B Pretreatment Attenuates Hypobaric Hypoxia-Induced High-Altitude Pulmonary Edema by Regulating Autophagic Flux via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Role of AMPK in autophagy [frontiersin.org]
- 14. AMPK and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Acanthopanaxoside B: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Acanthopanaxoside B, a lignan glycoside of significant interest in pharmacological research. This document outlines its core physicochemical properties, explores its biological activities through detailed experimental insights, and presents relevant signaling pathways and analytical workflows.
Core Physicochemical Properties
This compound, also known as Eleutheroside E1, is a naturally occurring compound isolated from plants of the Acanthopanax genus. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 7374-79-0 | [1] |
| Molecular Formula | C₂₈H₃₆O₁₃ | [1] |
| Molecular Weight | 580.58 g/mol | [1] |
| Synonyms | (+)-Syringaresinol 4′-O-β-glucopyranoside, Eleutheroside E1 | [1] |
Biological Activity and Pharmacological Potential
This compound has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development. Notably, it is recognized for its anti-inflammatory and anti-amnesic effects.[1] As a glycoside, its structure, featuring a sugar moiety linked to a non-sugar component, is crucial to its biological function.[1] Research has focused on its influence on various cellular signaling pathways.[1]
Conceptual Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of bioactive compounds like this compound from plant material.
References
Physical and chemical properties of Eleutheroside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutheroside B, also known as Syringin, is a phenylpropanoid glycoside that stands as a principal bioactive constituent of Eleutherococcus senticosus (Siberian Ginseng). This document provides an in-depth technical overview of the physical and chemical properties of Eleutheroside B, alongside detailed experimental protocols for its analysis and evaluation of its biological activities. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
Eleutheroside B is a well-characterized natural compound with defined physical and chemical properties. These properties are essential for its isolation, identification, and formulation in research and potential therapeutic applications.
Identity and Structure
-
Systematic Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
-
Common Names: Eleutheroside B, Syringin, Methoxyconiferin, Lilacin
-
CAS Number: 118-34-3
-
Molecular Formula: C₁₇H₂₄O₉
-
Molecular Weight: 372.37 g/mol
Physicochemical Data
A summary of the key physicochemical properties of Eleutheroside B is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Melting Point | 185-187 °C | |
| Solubility | Soluble in water, ethanol, and methanol. Slightly soluble in ethyl acetate. | |
| Appearance | White to off-white crystalline powder | |
| UV λmax | 265 nm (in methanol) | [1] |
Spectral Data
The structural elucidation of Eleutheroside B is supported by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of Eleutheroside B exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
~3400 cm⁻¹ (broad): O-H stretching vibrations from the hydroxyl groups of the glucose moiety and the phenylpropanoid side chain.
-
~2920 cm⁻¹: C-H stretching vibrations of the methoxy and methylene groups.
-
~1630 cm⁻¹: C=C stretching vibration of the aromatic ring and the alkene group.
-
~1515 cm⁻¹ and ~1460 cm⁻¹: Aromatic C=C skeletal vibrations.
-
~1270 cm⁻¹ and ~1120 cm⁻¹: C-O stretching vibrations of the ether and alcohol functionalities.
-
~1075 cm⁻¹: C-O stretching of the glycosidic bond.
-
Experimental Protocols
This section provides detailed methodologies for the isolation, analysis, and biological evaluation of Eleutheroside B.
Isolation and Purification of Eleutheroside B from Eleutherococcus senticosus
This protocol describes a general procedure for the extraction and purification of Eleutheroside B from the dried roots and rhizomes of E. senticosus.
Methodology:
-
Extraction: The powdered, dried roots of E. senticosus are extracted with 70% ethanol at room temperature with agitation for 24 hours. The extraction is repeated three times.
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to remove nonpolar and moderately polar impurities. The aqueous layer is then extracted with n-butanol.
-
Column Chromatography: The n-butanol fraction, which is enriched with Eleutheroside B, is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a gradient of chloroform-methanol, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 8:2 v/v) and visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Crystallization: Fractions containing pure Eleutheroside B are combined, concentrated, and crystallized from a suitable solvent system (e.g., methanol-water) to yield the pure compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the qualitative and quantitative analysis of Eleutheroside B.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. A common system involves:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile.
-
A linear gradient from 10% B to 40% B over 30 minutes is a good starting point.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[1]
-
Injection Volume: 10-20 µL.
-
Quantification: Quantification is achieved by creating a calibration curve with a certified reference standard of Eleutheroside B.
Neuroprotective Activity Assay in SH-SY5Y Cells
This protocol assesses the ability of Eleutheroside B to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Eleutheroside B (e.g., 1, 10, 50 µM) and incubated for 2 hours.
-
Induction of Oxidative Stress: A neurotoxic agent, such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) or 6-hydroxydopamine (6-OHDA), is added to the wells (except for the control group) and incubated for a further 24 hours.
-
MTT Assay: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group (untreated, non-stressed cells).
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol evaluates the anti-inflammatory potential of Eleutheroside B by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated overnight.
-
Treatment: Cells are pre-treated with various concentrations of Eleutheroside B for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and incubated for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
After 10 minutes of incubation at room temperature in the dark, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.
-
The absorbance is measured at 540 nm.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of Eleutheroside B on NO production is calculated relative to the LPS-stimulated control group.
Signaling Pathways
Eleutheroside B exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Eleutheroside B has been shown to activate AMPK, leading to downstream effects that are beneficial for metabolic health.[2]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Eleutheroside B can activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative damage.[3]
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Eleutheroside B has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.
Conclusion
Eleutheroside B is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its ability to modulate key signaling pathways involved in metabolism, oxidative stress, and inflammation makes it a compelling candidate for further research and development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of this valuable compound.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eleutheroside B Pretreatment Attenuates Hypobaric Hypoxia-Induced High-Altitude Pulmonary Edema by Regulating Autophagic Flux via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eleutheroside B ameliorated high altitude pulmonary edema by attenuating ferroptosis and necroptosis through Nrf2-antioxidant response signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioactive Potential of Acanthopanaxoside B: A Technical Review for Drug Discovery and Development
For Immediate Release
Acanthopanaxoside B, a triterpenoid saponin isolated from the leaves of Acanthopanax senticosus (also known as Siberian Ginseng), is emerging as a compound of interest for researchers in drug development. This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of this compound, with a focus on its cytotoxic effects and potential therapeutic applications.
Introduction to this compound
This compound is a naturally occurring glycoside belonging to the saponin class of compounds. It is one of several bioactive molecules found in Acanthopanax senticosus, a plant with a long history of use in traditional medicine across Asia for its adaptogenic properties, including enhancing physical and mental endurance.[1][2] While much of the research on this plant has focused on eleutherosides, recent studies have begun to elucidate the specific pharmacological activities of its saponin constituents, such as this compound.
Cytotoxic Activity of this compound
The most well-documented bioactivity of this compound is its cytotoxic effect against various cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.
Quantitative Data on Cytotoxicity
Several studies have investigated the in vitro cytotoxicity of this compound, yielding quantitative data in the form of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). These findings are summarized in the table below for easy comparison.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 10.9 ± 1.7 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 9.2 ± 1.5 | [1] |
Table 1: Summary of In Vitro Cytotoxicity of this compound
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of this compound is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay:
Detailed Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO).
-
MTT Incubation: After a specified incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Other Potential Bioactivities of this compound and Related Saponins
While the primary focus of research on this compound has been its cytotoxicity, the broader family of triterpenoid saponins from Acanthopanax senticosus exhibits a range of other pharmacological effects. These activities, observed in studies of crude extracts or other isolated saponins, suggest potential avenues for future investigation into the specific properties of this compound.
Anti-inflammatory Activity
Extracts of Acanthopanax senticosus have demonstrated anti-inflammatory properties.[3] The proposed mechanisms often involve the modulation of key inflammatory signaling pathways. While direct evidence for this compound is pending, it is plausible that it may contribute to the overall anti-inflammatory effect of the plant extract.
Potential Signaling Pathway Involvement in Anti-inflammatory Action:
Neuroprotective Effects
Neuroprotective properties have been attributed to various compounds isolated from Acanthopanax senticosus.[2] These effects are often linked to the modulation of signaling pathways crucial for neuronal survival and function. Further research is warranted to determine if this compound shares these neuroprotective capabilities.
Potential Signaling Pathway in Neuroprotection:
Future Directions and Conclusion
The current body of research provides a foundational understanding of the bioactivity of this compound, with the most compelling evidence supporting its cytotoxic effects against cancer cells. However, to fully realize its therapeutic potential, further in-depth studies are required.
Future research should focus on:
-
Broadening the Scope of Bioactivity Screening: Investigating the anti-inflammatory, neuroprotective, and immunomodulatory effects of purified this compound.
-
Elucidating Mechanisms of Action: Utilizing molecular biology techniques to identify the specific signaling pathways and molecular targets modulated by this compound.
-
In Vivo Studies: Progressing from in vitro cell-based assays to animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.
References
An In-depth Technical Guide to the Pharmacological Properties of Syringin from Siberian Ginseng
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syringin (Eleutheroside B), a prominent phenylpropanoid glycoside primarily isolated from Eleutherococcus senticosus (Siberian Ginseng), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of syringin, with a focus on its anti-inflammatory, neuroprotective, anti-diabetic, anti-cancer, and hepatoprotective effects. Detailed experimental protocols for key assays, systematically organized quantitative data, and visual representations of associated signaling pathways are presented to facilitate further research and drug development endeavors.
Introduction
Syringin is a naturally occurring compound found in a variety of plants, with Siberian Ginseng being a principal source.[1] Its chemical structure, characterized by a sinapyl alcohol moiety linked to a glucose molecule, underpins its diverse biological activities. Extensive research has demonstrated that syringin exerts a range of pharmacological effects, making it a promising candidate for the development of novel therapeutics for various pathological conditions.[1] This guide aims to consolidate the current scientific knowledge on syringin, providing a technical and in-depth resource for the scientific community.
Pharmacological Properties
Syringin exhibits a broad spectrum of pharmacological activities, which are summarized in the following sections. The quantitative data associated with these effects are presented in structured tables for clarity and comparative analysis.
Anti-inflammatory and Immunomodulatory Effects
Syringin has demonstrated significant anti-inflammatory and immunomodulatory properties. Its mechanisms of action primarily involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.[1]
Mechanism of Action: Syringin exerts its anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Syringin prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2] Additionally, syringin has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.[3]
Quantitative Data:
Table 1: Effect of Syringin on Pro-inflammatory Cytokine Production
| Cell Line/Model | Treatment | Concentration | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |
| LPS-stimulated RAW264.7 cells | Syringin | Dose-dependent | Significant inhibition | - | - | [4] |
| LPS-stimulated macrophage-like HL-60 cells | Syringin | 10, 50, 100 µg/mL | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [5] |
| Carrageenan-induced paw edema in rats | Syringin | - | - | - | - | [6][7][8][9][10] |
Signaling Pathway Diagram:
Neuroprotective Effects
Syringin has shown significant promise in protecting neuronal cells from various insults, including oxidative stress and neuroinflammation.[11]
Mechanism of Action: The neuroprotective effects of syringin are attributed to its ability to inhibit apoptosis and reduce inflammation in the central nervous system.[11] It has been shown to protect against amyloid-β (Aβ)-induced neurotoxicity by modulating the miR-124-3p/BID pathway.[12][13] Furthermore, syringin can attenuate cerebral ischemia/reperfusion injury by inhibiting neuroinflammation and the TLR4 signaling pathway.[1]
Quantitative Data:
Table 2: Neuroprotective Effects of Syringin
| Cell Line/Model | Insult | Syringin Concentration | Effect | Reference |
| SK-N-SH and SK-N-BE cells | Aβ25-35 | Not specified | Recovered cell viability and suppressed apoptosis | [12] |
| Neonatal hypoxic-ischemic brain injury rat model | Hypoxia-ischemia | 10 mg/kg | Reduced apoptosis, cerebral edema, and neuron damage | [11] |
Experimental Workflow Diagram:
Anti-Diabetic Effects
Syringin has demonstrated hypoglycemic effects in animal models of diabetes.[14][15][16]
Mechanism of Action: The anti-diabetic activity of syringin is associated with its ability to enhance glucose utilization.[14] Studies have shown that syringin can stimulate glucose uptake in isolated soleus muscle and enhance glycogen synthesis in hepatocytes of streptozotocin (STZ)-induced diabetic rats.[14]
Quantitative Data:
Table 3: Effect of Syringin on Blood Glucose Levels in STZ-Induced Diabetic Rats
| Treatment Group | Dose | Duration | Fasting Blood Glucose (mg/dL) - Before | Fasting Blood Glucose (mg/dL) - After | Reference |
| Diabetic Control | - | - | >250 | >400 | [17][18][19][20][21] |
| Syringin | 1.0 mg/kg (i.v.) | 30 min | - | Dose-dependent decrease | [14][15] |
| Syringin | 5 mg/kg/day (oral) | 10 days | - | Significantly decreased | [16] |
Anti-Cancer Effects
Syringin has been reported to exhibit cytotoxic activity against various cancer cell lines.
Mechanism of Action: The anti-cancer effects of syringin are mediated through the induction of apoptosis and cell cycle arrest. The specific molecular mechanisms are still under investigation, but it is suggested to involve the modulation of multiple signaling pathways.
Quantitative Data:
Table 4: IC50 Values of Syringin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | - | [14][15][20][22][23][24] |
| HepG2 | Liver Cancer | - | [14][15][20][22][23][24] |
| HTB-26 | Breast Cancer | 10-50 | [15][25] |
| PC-3 | Prostate Cancer | 10-50 | [15][25] |
| K562 | Leukemia | - | [23] |
| Jurkat | Leukemia | - | [23] |
Hepatoprotective Effects
Syringin has been shown to protect the liver from various toxins and insults.[12][26][27][28]
Mechanism of Action: The hepatoprotective activity of syringin is linked to its antioxidant and anti-inflammatory properties. It can reduce the levels of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5][17][26][29][30][31][32] In models of fulminant hepatic failure, syringin has been shown to reduce mortality and alleviate pathological liver injury by inhibiting NF-κB activation and TNF-α production.[28]
Quantitative Data:
Table 5: Hepatoprotective Effects of Syringin
| Model | Insult | Syringin Dose | Effect on ALT | Effect on AST | Reference |
| LPS-induced acute liver injury in L-02 cells | LPS | Varies | Decreased | Decreased | [12][26][27] |
| D-galactosamine/LPS-induced FHF in mice | D-GalN/LPS | 10, 30, 100 mg/kg (i.p.) | Dose-dependent inhibition | Dose-dependent inhibition | [28] |
| Acetaminophen-induced hepatotoxicity | Acetaminophen | 150, 200 mg/kg | Significantly decreased | Significantly decreased | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction and Isolation of Syringin from Siberian Ginseng
Objective: To extract and purify syringin from the dried roots and rhizomes of Eleutherococcus senticosus.
Methodology:
-
Extraction:
-
Air-dried and powdered plant material is subjected to heat reflux extraction with 75% ethanol at 70°C for 2.5 hours.[2]
-
-
Purification using Macroporous Resin Chromatography:
-
The crude extract is dissolved in deionized water and loaded onto a pre-equilibrated macroporous resin column (e.g., HPD100C).[16][27][33]
-
The column is washed with deionized water to remove impurities.
-
Syringin is eluted with a 60:40 (v/v) ethanol-water solution.[27]
-
The eluate containing syringin is collected and concentrated under reduced pressure.
-
-
Further Purification (Optional):
-
The concentrated eluate can be further purified by recrystallization from ethanol to obtain high-purity syringin.
-
Workflow Diagram:
HPLC Analysis of Syringin
Objective: To quantify the concentration of syringin in a sample.
Methodology:
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[34][35][36][37][38]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid). A typical gradient might be: 0-3 min 5% acetonitrile, then a linear gradient to 60% acetonitrile over 22 minutes.[34][36]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10-20 µL.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of syringin of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Prepare the sample solution and inject it into the HPLC system.
-
Identify the syringin peak based on the retention time of the standard.
-
Quantify the amount of syringin in the sample using the calibration curve.
-
Western Blot Analysis of NF-κB Pathway Proteins
Objective: To determine the effect of syringin on the phosphorylation of IKKβ and IκBα.
Methodology:
-
Sample Preparation:
-
Treat cells with the desired concentrations of syringin and/or inflammatory stimulus (e.g., LPS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[26][39]
-
Incubate the membrane with primary antibodies against phospho-IKKβ, total IKKβ, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][25][26][28][29][37][39][40]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[25][28]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
ELISA for Cytokine Measurement
Objective: To quantify the levels of TNF-α, IL-6, and IL-1β in cell culture supernatants.
Methodology:
-
Assay Procedure (using a commercial ELISA kit):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[4][21][22][35][41][42][43][44]
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
Syringin, a key bioactive constituent of Siberian Ginseng, exhibits a remarkable array of pharmacological properties, including potent anti-inflammatory, neuroprotective, anti-diabetic, anti-cancer, and hepatoprotective effects. Its multifaceted mechanisms of action, primarily involving the modulation of critical signaling pathways such as NF-κB and Nrf2, underscore its therapeutic potential for a wide range of diseases. The comprehensive data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the clinical applications of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in human subjects, and optimize its therapeutic potential.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. Evaluation of syringin’s neuroprotective effect in a model of neonatal hypoxic-ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syringin Prevents Aβ25-35-Induced Neurotoxicity in SK-N-SH and SK-N-BE Cells by Modulating miR-124-3p/BID Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparative impact of streptozotocin on altering normal glucose homeostasis in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anti-diabetic Activity of Brucine in Streptozotocin-Induced Rats: In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. cell lines ic50: Topics by Science.gov [science.gov]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 27. mdpi.com [mdpi.com]
- 28. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 29. e-crt.org [e-crt.org]
- 30. Clinical Course and Diagnosis of Drug Induced Liver Disease - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. drfalk.co.uk [drfalk.co.uk]
- 32. my.clevelandclinic.org [my.clevelandclinic.org]
- 33. [PDF] Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin | Semantic Scholar [semanticscholar.org]
- 34. Separation of Syringin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 35. nacalai.com [nacalai.com]
- 36. agilent.com [agilent.com]
- 37. web.vscht.cz [web.vscht.cz]
- 38. hplc.eu [hplc.eu]
- 39. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 40. youtube.com [youtube.com]
- 41. Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha) - 2BScientific [2bscientific.com]
- 42. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 43. fn-test.com [fn-test.com]
- 44. documents.thermofisher.com [documents.thermofisher.com]
Preliminary In-Vitro Studies of Acanthopanax Saponins: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthopanax, a genus of thorny shrubs and trees in the Araliaceae family, has a long history of use in traditional medicine, particularly in East Asia. Modern scientific inquiry has focused on elucidating the pharmacological activities of its various chemical constituents. Among these, triterpenoid saponins, including the acanthopanaxosides, are of significant interest due to their potential therapeutic effects. This technical guide provides an overview of the preliminary in-vitro studies related to saponins from Acanthopanax species, with a focus on the available data and experimental methodologies. It is important to note that while several acanthopanaxosides have been isolated, detailed in-vitro studies with specific quantitative data for many individual saponins, including Acanthopanaxoside B, are limited in the currently available scientific literature.
Cytotoxic and Anti-Cancer Activity
Preliminary in-vitro studies have explored the cytotoxic potential of compounds isolated from Acanthopanax senticosus against various human cancer cell lines. While specific data for this compound is not available, one study isolated Acanthopanaxosides A and C and evaluated the cytotoxic activity of other co-isolated compounds. For instance, a newly isolated lignan showed significant cytotoxic activity on HepG2 (human liver cancer) and MCF-7 (human breast cancer) cells with IC50 values of 10.9 ± 1.7 and 9.2 ± 1.5 μM, respectively[1]. Another compound, a new coumestan, exhibited significant cytotoxicity against HeLa (human cervical cancer) cells with an IC50 value of 6.5 μM[1].
Table 1: In-Vitro Cytotoxicity of Selected Compounds from Acanthopanax senticosus
| Compound | Cell Line | IC50 (μM) |
| Lignan (unspecified) | HepG2 | 10.9 ± 1.7 |
| Lignan (unspecified) | MCF-7 | 9.2 ± 1.5 |
| Coumestan (unspecified) | HeLa | 6.5 |
Note: Data for this compound was not provided in the cited study.
Experimental Protocols
Cell Culture and Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic activity of isolated compounds is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, A549, HeLa, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/mL) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-Inflammatory Activity
Extracts from Acanthopanax species have demonstrated anti-inflammatory properties in various in-vitro models. These effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways. While direct evidence for this compound is lacking, studies on total flavonoids from Acanthopanax senticosus (ASTF) have shown potent anti-inflammatory effects. ASTF was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated mouse macrophage (RAW 264.7) cells[2].
Signaling Pathways
The anti-inflammatory effects of Acanthopanax constituents are often linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Extracts from Acanthopanax have been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB[3].
Caption: Proposed mechanism of anti-inflammatory action of Acanthopanax saponins via inhibition of the NF-κB signaling pathway.
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
Western Blot Analysis for Inflammatory Proteins
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Neuroprotective Effects
Extracts from Acanthopanax senticosus have been investigated for their neuroprotective properties in various in-vitro models of neurodegenerative diseases. One study demonstrated that an extract of A. senticosus exerted neuroprotective effects in SH-SY5Y human neuroblastoma cells overexpressing wild-type or A53T mutant α-synuclein, a model relevant to Parkinson's disease[4]. Another study evaluated the neuroprotective effects of 29 triterpenoid saponins isolated from the fruit of A. senticosus in an LPS-induced neuroinflammation model using BV2 microglia; however, the results were reported as "not ideal," and specific data for individual compounds were not provided[5][6].
Experimental Workflow for Neuroprotection Assays
Caption: A generalized workflow for evaluating the neuroprotective effects of a compound in vitro.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
-
Culture: SH-SY5Y cells are typically cultured in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS.
-
Differentiation: For some neuroprotection studies, cells are differentiated into a more neuron-like phenotype by treatment with retinoic acid (e.g., 10 µM) for several days.
Induction of Neurotoxicity
-
Oxidative Stress: Cells can be exposed to agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress.
-
Mitochondrial Dysfunction: MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is used to model Parkinson's disease by inhibiting complex I of the mitochondrial respiratory chain.
-
Amyloid-β Toxicity: Aggregated amyloid-β peptides are used to model Alzheimer's disease.
Assessment of Neuroprotection
-
Cell Viability Assays: MTT or LDH (lactate dehydrogenase) assays are used to quantify cell survival.
-
Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA are used to measure intracellular ROS levels.
-
Apoptosis Assays: Apoptosis can be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases.
Conclusion and Future Directions
The available in-vitro evidence suggests that saponins and other constituents from Acanthopanax species possess a range of promising biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. However, a significant knowledge gap exists regarding the specific activities and mechanisms of action of individual saponins, such as this compound. Future research should focus on the isolation and purification of individual acanthopanaxosides and the comprehensive evaluation of their in-vitro bioactivities using standardized and robust experimental protocols. The generation of quantitative data, including IC50 and EC50 values, will be crucial for structure-activity relationship studies and for advancing the development of these natural compounds as potential therapeutic agents. A deeper investigation into the specific molecular targets and signaling pathways modulated by this compound is also warranted to fully understand its pharmacological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Acanthopanax senticosus total flavonoids alleviate lipopolysaccharide-induced intestinal inflammation and modulate the gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acanthopanax trifoliatus inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of extract of Acanthopanax senticosus harms on SH-SY5Y cells overexpressing wild-type or A53T mutant α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]
The Antioxidant Potential of Eleutheroside B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the antioxidant properties of Eleutheroside B, a primary active component of Eleutherococcus senticosus (Siberian Ginseng). This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this natural compound.
Executive Summary
Eleutheroside B has demonstrated significant antioxidant capabilities, primarily through the modulation of key cellular signaling pathways, including the Nrf2-ARE and JAK2/STAT3 pathways. In vivo and in vitro studies have shown its efficacy in mitigating oxidative stress by reducing reactive oxygen species (ROS) and lipid peroxidation, while concurrently enhancing the endogenous antioxidant defense systems. This guide summarizes the quantitative data from pertinent studies, details the experimental methodologies employed, and provides visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Antioxidant Effects of Eleutheroside B
While specific IC50 values for pure Eleutheroside B in common in vitro antioxidant assays such as DPPH and ABTS are not widely reported in the available scientific literature, its antioxidant effects have been quantified in cellular and in vivo models. The following tables summarize the key quantitative findings.
| In Vivo Study: High-Altitude Cerebral Edema Model | ||
| Parameter | Dosage of Eleutheroside B | Observed Effect |
| Reactive Oxygen Species (ROS) | 50 mg/kg and 100 mg/kg | Significant reduction in cerebral ROS levels[1] |
| Malondialdehyde (MDA) | 50 mg/kg and 100 mg/kg | Significant decrease in brain tissue MDA levels[1] |
| Glutathione (GSH) | 50 mg/kg and 100 mg/kg | Significant increase in brain tissue GSH levels[1] |
| In Vivo Study: High-Altitude Pulmonary Edema Model | ||
| Parameter | Dosage of Eleutheroside B | Observed Effect |
| Oxidative Stress Markers | 50 mg/kg and 100 mg/kg | Reversal of oxidative stress indicators[2] |
| Nrf2 Translocation | 50 mg/kg and 100 mg/kg | Facilitated translocation of Nrf2 to the nucleus[2] |
Core Mechanisms of Antioxidant Action
Eleutheroside B exerts its antioxidant effects through a multi-pronged approach, primarily by activating the Nrf2-ARE pathway and inhibiting the pro-oxidant JAK2/STAT3 signaling cascade.
Nrf2-ARE Pathway Activation
Under conditions of oxidative stress, Eleutheroside B promotes the dissociation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from its cytosolic inhibitor, Keap1 (Kelch-like ECH-associated protein 1). This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful electrophiles.
Inhibition of the JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is implicated in inflammatory responses and the production of ROS. Eleutheroside B has been shown to inhibit the phosphorylation of both JAK2 and STAT3. By downregulating this pathway, Eleutheroside B effectively reduces the expression of pro-inflammatory cytokines and mitigates the generation of ROS, thereby protecting cells from oxidative damage.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature concerning the antioxidant activity of Eleutheroside B.
In Vivo High-Altitude Cerebral Edema Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Oxidative Stress: Exposure to a hypobaric hypoxia chamber to simulate high-altitude conditions, leading to cerebral edema and oxidative stress.
-
Treatment: Intraperitoneal administration of Eleutheroside B at doses of 50 mg/kg and 100 mg/kg.
-
Assessment of Oxidative Stress Markers:
-
ROS Detection: In situ detection of ROS in brain tissue using a dihydroethidium (DHE) fluorescent probe.
-
MDA Assay: Quantification of malondialdehyde (MDA) levels in brain homogenates using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
GSH Assay: Measurement of reduced glutathione (GSH) levels in brain homogenates using a commercial GSH assay kit based on the enzymatic recycling method.
-
In Vivo High-Altitude Pulmonary Edema Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Oxidative Stress: Exposure to a hypobaric chamber to induce pulmonary edema and associated oxidative stress.
-
Treatment: Intraperitoneal administration of Eleutheroside B at doses of 50 mg/kg and 100 mg/kg.
-
Assessment of Nrf2 Activation:
-
Immunofluorescence: Analysis of Nrf2 nuclear translocation in lung tissue sections using immunofluorescence staining with an anti-Nrf2 antibody.
-
Western Blot: Quantification of the expression levels of Nrf2 and its downstream target, HO-1, in lung tissue homogenates.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Method: High-Performance Thin-Layer Chromatography (HPTLC) coupled with DPPH staining.
-
Procedure:
-
Eleutheroside B is spotted onto an HPTLC plate and developed.
-
The plate is then sprayed with a DPPH solution (typically 0.2% in methanol).
-
Radical scavenging activity is indicated by the appearance of a yellow spot on a purple background, where the DPPH radical has been reduced by the antioxidant.
-
Conclusion and Future Directions
Eleutheroside B demonstrates considerable promise as a natural antioxidant with therapeutic potential. Its ability to modulate the Nrf2-ARE and JAK2/STAT3 signaling pathways provides a robust mechanism for combating oxidative stress. While in vivo studies have provided valuable quantitative data, further research is warranted to determine the specific in vitro antioxidant capacity of pure Eleutheroside B through standardized assays like DPPH and ABTS. Elucidating its complete pharmacokinetic and pharmacodynamic profile will be crucial for its development as a potential therapeutic agent for oxidative stress-related pathologies.
References
Acanthopanaxoside B and its Progenitor Extract: A Technical Guide to Neuroprotective Mechanisms in Preclinical Models
Executive Summary
Acanthopanax senticosus (AS), a medicinal plant with a long history in traditional medicine, is a source of various bioactive compounds, including the triterpenoid saponin Acanthopanaxoside B. Preclinical research has increasingly focused on the neuroprotective potential of Acanthopanax senticosus extract (ASE), which contains this compound, against neurodegenerative conditions and ischemic brain injury. This document provides a detailed technical overview of the key findings from preclinical in vitro and in vivo models. It outlines the primary mechanisms of action, details common experimental protocols, presents quantitative data from relevant studies, and visualizes the core signaling pathways and experimental workflows. The evidence suggests that ASE exerts its neuroprotective effects primarily through the activation of the PI3K/Akt cell survival pathway and the Nrf2/HO-1 antioxidant response pathway.
Core Neuroprotective Signaling Pathways
The neuroprotective effects observed in preclinical studies of Acanthopanax senticosus extract are largely attributed to its modulation of two critical intracellular signaling pathways: the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis, and the Nrf2/HO-1 pathway, which governs the cellular antioxidant response.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is fundamental for regulating neuronal survival, growth, and synaptic plasticity.[1] Activation of this pathway by extracts of Acanthopanax senticosus is considered a key mechanism for its neuroprotective action, effectively preventing neuroinflammation and apoptosis.[2] In models of cerebral ischemia, activation of the PI3K/Akt pathway can promote the expression of downstream anti-apoptotic proteins, contributing to cell survival.[3]
Nrf2/HO-1 Antioxidant Pathway
Oxidative stress is a major contributor to neuronal damage in both acute brain injury and chronic neurodegenerative diseases.[4] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[5] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1. Upon stimulation by compounds like those in ASE, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[4][6] This pathway is crucial for protecting cells from oxidative damage.[5][7]
Preclinical Evidence: In Vitro Models
In vitro studies provide a controlled environment to investigate the direct cellular and molecular mechanisms of neuroprotection. Human neuroblastoma SH-SY5Y cells, microglial cells (BV-2), and primary cortical neurons are commonly used.[8][9] Models of neuronal injury include exposure to neurotoxins (e.g., LPS, MPTP) or simulation of ischemic conditions through oxygen-glucose deprivation/reperfusion (OGD/R).[10][11][12]
Quantitative Data from In Vitro Studies
The following table summarizes key quantitative findings from preclinical in vitro studies on Acanthopanax senticosus extract (ASE).
| Model / Cell Line | Assay | Treatment | Key Quantitative Result | Reference |
| Neuroinflammation | ||||
| LPS-stimulated BV-2 Microglia | Nitric Oxide (NO) Production | ASE | Inhibited LPS-induced NO production. | [9][10] |
| LPS-stimulated BV-2 Microglia | Western Blot | ASE | Reduced expression of pro-inflammatory mediators (iNOS, COX-2). | [7] |
| Ischemic Injury | ||||
| OGD/R in Primary Cortical Neurons | Cell Viability (MTT Assay) | LBP + DHA | Significantly increased neuronal survival post-OGD/R. | [12] |
| OGD/R in Cortical Neurons | Western Blot | LBP + DHA | Reversed the OGD/R-induced reduction of Trk-B and Bcl-2 expression. | [12] |
| Oxidative Stress | ||||
| H₂O₂-induced SH-SY5Y cells | Cell Viability | Aucubin | Increased cell viability. | [5] |
| H₂O₂-induced SH-SY5Y cells | ROS Scavenging | Aucubin | Scavenged ROS and increased antioxidant enzymes (SOD, CAT, GPx). | [5] |
Note: LBP (Lycium barbarum polysaccharide) and DHA (docosahexaenoic acid) are used here as examples of neuroprotective agents studied in OGD/R models, illustrating common endpoints also relevant to ASE research.
Common In Vitro Experimental Protocols
This protocol simulates the conditions of ischemic stroke in vitro.
-
Cell Culture: Primary cortical neurons or SH-SY5Y cells are cultured to an appropriate confluency in standard growth medium.
-
Deprivation Phase (OGD): The standard medium is removed and replaced with a glucose-free medium (e.g., glucose-free DMEM). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for a duration of 1 to 6 hours.[13][14]
-
Reperfusion Phase (R): Following the deprivation period, the glucose-free medium is replaced with the original, complete growth medium. The cells are returned to a normoxic incubator (95% air, 5% CO₂) for a period of 24 hours to simulate reperfusion.[15]
-
Assessment: Cell viability is measured using an MTT assay, and apoptosis is quantified via TUNEL staining or caspase activity assays.
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight.[16]
-
Treatment: Cells are treated with the compound of interest (e.g., ASE) at various concentrations, followed by the neurotoxic insult (e.g., OGD/R, H₂O₂).
-
MTT Incubation: After treatment, the medium is removed, and 100 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 4 hours at 37°C.[17]
-
Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Quantification: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control group.
Preclinical Evidence: In Vivo Models
In vivo models are essential for evaluating the therapeutic potential of a compound in a complex biological system. Rodent models of ischemic stroke (e.g., Middle Cerebral Artery Occlusion, MCAO) and Parkinson's disease (e.g., MPTP-induced) are widely used to assess the neuroprotective effects of ASE.[2][18]
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative findings from preclinical in vivo studies investigating Acanthopanax senticosus extract (ASE).
| Model / Species | Assay / Measurement | Treatment | Key Quantitative Result | Reference |
| Ischemic Stroke | ||||
| MCAO in Rats | Infarct Volume (TTC Staining) | ASE | Significantly reduced cerebral infarct volume compared to vehicle. | |
| MCAO in Mice | Neurological Deficit Score | ASE | Improved neurological scores, indicating functional recovery. | |
| Parkinson's Disease | ||||
| MPTP-induced PD in Mice | Behavioral (Rotarod Test) | ASE | Significantly improved motor coordination and balance. | [2] |
| MPTP-induced PD in Mice | Proteomics Analysis | ASE | Altered expression of 128 proteins, primarily involved in PI3K/Akt and insulin receptor signaling pathways. | [2] |
| Radiation-Induced Brain Injury | ||||
| Radiation-injured Mice | Sucrose Preference Test | Syringin, Eleutheroside E | Increased sucrose preference from ~45% (Model) to >60%, indicating anhedonia reversal (p < 0.01). |
Common In Vivo Experimental Protocols
This surgical procedure is the most common animal model for focal cerebral ischemia.
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized (e.g., with isoflurane) and body temperature is maintained at 37°C.[19]
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA) and its bifurcation into the external (ECA) and internal (ICA) carotid arteries.[18]
-
Occlusion: A specialized monofilament (e.g., 4-0 nylon suture with a silicon-coated tip) is inserted into the ECA, advanced into the ICA, and positioned to block the origin of the middle cerebral artery (MCA), thereby inducing ischemia.[18][20]
-
Reperfusion: After a set period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow blood flow to return to the ischemic territory (reperfusion).
-
Post-Operative Care & Treatment: The animal recovers from anesthesia. Administration of the test compound (ASE) can occur before, during, or after the MCAO procedure.
-
Assessment: After a survival period (e.g., 24 hours to 14 days), outcomes are assessed. This includes behavioral tests for neurological function and post-mortem analysis of the brain to measure infarct volume using TTC staining.[21]
Conclusion and Future Directions
Preclinical data strongly support the neuroprotective potential of Acanthopanax senticosus extract (ASE). The primary mechanisms of action involve the synergistic activation of the pro-survival PI3K/Akt pathway and the Nrf2/HO-1 antioxidant defense system. These pathways collectively work to reduce apoptosis, mitigate oxidative stress, and suppress neuroinflammation in models of both acute ischemic injury and chronic neurodegeneration.
While these findings are promising, most studies have utilized a complex plant extract. Future research should focus on isolating the effects of individual components, such as this compound, to delineate their specific contributions to the observed neuroprotection. Such studies will be critical for understanding the precise structure-activity relationships and for advancing the development of targeted therapeutics for a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary supplementation of Acanthopanax senticosus extract alleviates motor deficits in MPTP-induced Parkinson’s disease mice and its underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 4. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acanthopanax senticosus improves cognitive impairment in Alzheimer’s disease by promoting the phosphorylation of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. db.cngb.org [db.cngb.org]
- 11. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 12. Protection against Oxygen-Glucose Deprivation/Reperfusion Injury in Cortical Neurons by Combining Omega-3 Polyunsaturated Acid with Lyciumbarbarum Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
The Anti-Cancer Potential of Syringin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringin (Eleutheroside B), a phenylpropanoid glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Emerging evidence suggests that syringin possesses notable anti-cancer properties, making it a compelling candidate for further investigation in oncology drug discovery. This technical guide provides an in-depth overview of the current understanding of syringin's anti-cancer activity, with a focus on its mechanisms of action, experimental validation, and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer biology and drug development.
I. In Vitro Anti-Cancer Activity of Syringin
Syringin has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in several studies.
Table 1: IC50 Values of Syringin in Various Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 | Reference |
| Breast Cancer | MCF-7 | 48 | 207.9 µg/mL | [1] |
| Breast Cancer | MDA-MB-231 | 48 | 228.8 µg/mL | [1] |
| Breast Cancer | MCF-7 | 24 | 32.11 µM | [2] |
| Breast Cancer | MCF-7 | 48 | 21.35 µM | [2] |
| Lung Cancer | A549 | Not Specified | > 5 µg/mL | [3] |
| Cervical Cancer | HeLa | 24, 48, 72 | Dose-dependent inhibition | [4] |
| Gastric Cancer | HGC-27 | Not Specified | Dose-dependent inhibition | |
| Prostate Cancer | PC-3 | Not Specified | Dose-dependent inhibition |
Note: Further quantitative data for lung, colon, and prostate cancer cell lines are areas for active investigation.
II. Mechanisms of Anti-Cancer Action
Syringin exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.
A. Induction of Apoptosis
Studies have shown that syringin can trigger apoptosis in cancer cells. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases, which are key executioner proteins in the apoptotic pathway.
Table 2: Effect of Syringin on Apoptosis and Cell Cycle in Cancer Cells
| Cancer Type | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Breast Cancer | MCF-7, MDA-MB-231 | Promotes apoptosis | Not specified | [5] |
| Cervical Cancer | HeLa | Induces apoptosis (sub-G1 increase) | G2/M phase arrest | [4] |
| Gastric Cancer | HGC-27 | Induces apoptosis (upregulation of Bax, downregulation of Bcl-2) | G0/G1 phase arrest |
Note: Quantitative data on the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle following syringin treatment are needed for a more comprehensive understanding.
B. Cell Cycle Arrest
Syringin has been observed to interfere with the normal progression of the cell cycle in cancer cells. By arresting the cell cycle at specific checkpoints, syringin prevents cancer cells from dividing and proliferating.
III. Key Signaling Pathways Modulated by Syringin
The anti-cancer activity of syringin is attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer. The two primary pathways identified are the PI3K/Akt/mTOR and the EGFR/RAS/RAF/MEK/ERK pathways.
A. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated, promoting tumor progression. Syringin has been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation and survival.[1][5]
B. EGFR/RAS/RAF/MEK/ERK Pathway
The EGFR/RAS/RAF/MEK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Syringin has been found to suppress this pathway, thereby inhibiting cancer cell growth.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic Anticancer Effects of Bleomycin and Hesperidin Combination on A549 Non-Small Cell Lung Cancer Cells: Antiproliferative, Apoptotic, Anti-Angiogenic, and Autophagic Insights [mdpi.com]
- 5. Syringin exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Adaptogenic Role of Eleutheroside B in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B, also known as syringin, is a principal bioactive phenylpropanoid glycoside found in Eleutherococcus senticosus (synonymous with Acanthopanax senticosus), commonly known as Siberian Ginseng.[1] For centuries, traditional medicine systems in China, Russia, and Korea have utilized E. senticosus as an adaptogen—a substance that enhances the body's non-specific resistance to physical, chemical, and biological stressors.[2][3][4][5][6] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these adaptogenic properties, with Eleutheroside B emerging as a key contributor. This technical guide provides an in-depth analysis of the role of Eleutheroside B as an adaptogen, focusing on its mechanisms of action, supported by quantitative data from preclinical and clinical studies, and detailed experimental methodologies.
Traditional Use and Modern Pharmacological Evidence
In traditional Chinese medicine, E. senticosus is used to invigorate qi (vital energy), strengthen the spleen, and tonify the kidney to alleviate mental and physical strain.[7] Its traditional applications include combating fatigue, improving stamina, and enhancing resilience to stress.[2][3][4] Scientific investigations have substantiated many of these traditional uses, demonstrating the anti-fatigue, neuroprotective, and immunomodulatory effects of E. senticosus extracts and its active constituents, including Eleutheroside B.[1][7][8]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative findings from key studies investigating the effects of Eleutheroside B and E. senticosus extracts on markers of stress and performance.
Table 1: Preclinical Studies on the Effects of Eleutherococcus senticosus Extract on Stress Parameters
| Study Focus | Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Anti-fatigue and Anti-stress | Mice | Water extracts of E. senticosus cortex | Not specified | Not specified | Extracts C, D, and E significantly prolonged swimming time. Extracts C and D inhibited the reduction of NK activity and corticosterone elevation induced by forced swimming. | [9] |
Table 2: Preclinical Study on the Effects of Eleutheroside B on Oxidative Stress and Inflammation in a High-Altitude Cerebral Edema (HACE) Model
| Parameter | Group | Result | p-value | Reference |
| Oxidative Stress Markers | [7] | |||
| Reactive Oxygen Species (ROS) | HACE | Increased fluorescence intensity | < 0.05 | [7] |
| HACE + Eleutheroside B | Reversed increase in fluorescence intensity | < 0.05 | [7] | |
| Malondialdehyde (MDA) | HACE | Increased activity | < 0.05 | [7] |
| HACE + Eleutheroside B | Significantly decreased activity | < 0.05 | [7] | |
| Glutathione (GSH) | HACE | Decreased levels | < 0.05 | [7] |
| HACE + Eleutheroside B | Notably increased levels | < 0.05 | [7] | |
| Inflammatory Cytokines | [7] | |||
| Interleukin-1β (IL-1β) | HACE | Increased levels | < 0.05 | [7] |
| HACE + Eleutheroside B | Significant decrease in levels | < 0.05 | [7] | |
| Tumor Necrosis Factor-α (TNF-α) | HACE | Increased levels | < 0.05 | [7] |
| HACE + Eleutheroside B | Significant decrease in levels | < 0.05 | [7] | |
| Interleukin-6 (IL-6) | HACE | Increased levels | < 0.05 | [7] |
| HACE + Eleutheroside B | Significant decrease in levels | < 0.05 | [7] |
Table 3: Clinical Study on the Effects of Eleutherococcus senticosus Extract on Stress-Related Fatigue
| Study Parameter | Treatment Groups | Duration | Key Findings | Reference |
| Cortisol Awakening Response (CAR) | 1. E. senticosus extract (ES) (120 mg/day) 2. Stress Management Training (SMT) 3. Combination (COM) | 8 weeks | An attenuation of the CAR was observed at week 2 without significant differences between the groups. | [2][10][11] |
| Mental Fatigue and Restlessness | ES vs. COM | 8 weeks | Significant differences in favor of COM over ES. | [2][3] |
Mechanisms of Action: Key Signaling Pathways
Eleutheroside B exerts its adaptogenic effects through the modulation of several key signaling pathways involved in stress response, neuroprotection, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for neuronal survival and growth.[5] Eleutheroside B has been shown to activate this pathway, thereby inhibiting neuronal apoptosis, reducing lipid peroxidation, and enhancing the activity of antioxidant enzymes.[1] This neuroprotective mechanism is fundamental to its adaptogenic role in mitigating the neurological consequences of stress.
JAK2/STAT3 Signaling Pathway
The Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway is implicated in inflammatory responses and oxidative stress. Under conditions of stress, such as hypoxia, this pathway can be over-activated, leading to neuroinflammation. Eleutheroside B has been demonstrated to inhibit the phosphorylation of JAK2 and STAT3, thereby reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and mitigating oxidative stress.[7][8]
Nrf2-Antioxidant Response Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Eleutheroside B has been shown to promote the translocation of Nrf2 to the nucleus, leading to an enhanced antioxidant response. This action contributes to the reduction of oxidative stress, a common consequence of various stressors.[1]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a framework for the design of future studies on Eleutheroside B.
Animal Models of Stress
-
Forced Swimming Test (FST):
-
Objective: To assess anti-fatigue and antidepressant-like activity.
-
Procedure: Mice are placed in a cylinder filled with water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. Adaptogens are expected to reduce immobility time. In some protocols, the time to exhaustion is measured.
-
Parameters Measured: Immobility time, swimming time, climbing time. Blood samples can be collected post-test to measure corticosterone levels.[9][12]
-
-
Chronic Unpredictable Mild Stress (CUMS):
-
Objective: To induce a state of chronic stress and depressive-like behaviors.
-
Procedure: Animals are subjected to a series of mild, unpredictable stressors over several weeks (e.g., wet bedding, cage tilt, light/dark cycle reversal).
-
Parameters Measured: Behavioral tests (sucrose preference test for anhedonia, open field test for anxiety and locomotion), and neurochemical analysis of brain tissue (e.g., monoamine levels).[13]
-
Quantification of Eleutheroside B in Biological Samples
-
Method: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection.[14]
-
Sample Preparation:
-
Protein precipitation from plasma or tissue homogenates using acetonitrile.
-
Solid-phase extraction (SPE) for cleanup and concentration of Eleutheroside B.
-
Elution from the SPE cartridge with methanol.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection Wavelength: 206 nm for Eleutheroside B.[14]
-
Measurement of Stress Hormones
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) for corticosterone/cortisol.
-
Sample: Plasma, serum, or saliva.
-
Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. The assay typically involves a competitive binding principle where the amount of hormone in the sample is inversely proportional to the colorimetric signal.
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To quantify the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K, Akt, JAK2, STAT3, Nrf2).
-
Procedure:
-
Protein extraction from brain tissue or cell lysates.
-
Quantification of protein concentration.
-
Separation of proteins by SDS-PAGE.
-
Transfer of proteins to a membrane (e.g., PVDF).
-
Incubation with primary antibodies specific to the target proteins (total and phosphorylated forms).
-
Incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection of the signal using a chemiluminescent substrate.
-
Conclusion and Future Directions
Eleutheroside B stands out as a significant contributor to the adaptogenic properties of Eleutherococcus senticosus. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like PI3K/Akt, JAK2/STAT3, and Nrf2, provides a scientific basis for its traditional use in combating stress and fatigue. The available preclinical data, although promising, highlights the need for further research.
Future investigations should focus on:
-
Conducting robust, placebo-controlled clinical trials with purified Eleutheroside B to definitively establish its efficacy and optimal dosage in human populations for stress-related conditions.
-
Elucidating the detailed molecular interactions of Eleutheroside B with its protein targets to refine our understanding of its mechanism of action.
-
Exploring the potential synergistic effects of Eleutheroside B with other bioactive compounds present in E. senticosus to develop more effective adaptogenic formulations.
By bridging the gap between traditional knowledge and modern scientific validation, Eleutheroside B holds considerable promise for the development of novel therapeutics for the management of stress and fatigue in the 21st century.
References
- 1. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. No benefit adding eleutherococcus senticosus to stress management training in stress-related fatigue/weakness, impaired work or concentration, a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No Benefit Adding Eleutherococcus senticosus to Stress Management Training in Stress-Related Fatigue/Weakness, Impaired Work or Concentration, A Randomized Controlled Study | Semantic Scholar [semanticscholar.org]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model [frontiersin.org]
- 9. Effects of various Eleutherococcus senticosus cortex on swimming time, natural killer activity and corticosterone level in forced swimming stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cog.psy.ruhr-uni-bochum.de [cog.psy.ruhr-uni-bochum.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ftb.com.hr [ftb.com.hr]
- 14. Determination of eleutheroside E and eleutheroside B in rat plasma and tissue by high-performance liquid chromatography using solid-phase extraction and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Acanthopanaxoside B (Eleutheroside B) using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acanthopanaxoside B, also known as Eleutheroside B or Syringin, is a primary active phenylpropanoid glycoside found in plants of the Acanthopanax genus, most notably Acanthopanax senticosus (Siberian Ginseng).[1] This compound is of significant interest due to its various pharmacological activities, including anti-fatigue, anti-inflammatory, and neuroprotective effects.[1][2] Accurate and reliable quantification of this compound is crucial for the quality control of raw herbal materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for this purpose, offering high precision, sensitivity, and reproducibility.[2][3][4]
This application note provides a detailed protocol for the quantification of this compound using a validated reversed-phase HPLC (RP-HPLC) method.
Experimental Protocols
Sample Preparation
The objective of sample preparation is to efficiently extract this compound from the plant matrix into a solvent compatible with the HPLC system.
Protocol 1.1: Conventional Reflux Extraction
This is a standard and robust method for extraction.
-
Grinding: Mill the dried plant material (e.g., roots, stems) into a fine powder.
-
Weighing: Accurately weigh approximately 5 g of the powdered sample.
-
Extraction: Transfer the powder to a round-bottom flask and add 100 mL of 50% methanol (MeOH).[5]
-
Refluxing: Heat the mixture under reflux for a specified period (e.g., 2 hours). Repeat the extraction process two more times with fresh solvent to ensure complete extraction.[5]
-
Evaporation: Combine the extracts and evaporate to dryness using a rotary evaporator in vacuo.[5]
-
Reconstitution: Dissolve the dried residue in a precise volume (e.g., 1 mL) of methanol.[5]
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[5]
Protocol 1.2: Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE)
This method serves as a more efficient and rapid alternative to conventional extraction.[6]
-
Solvent Selection: Use an optimized ionic liquid solution, such as 1-butyl-3-methylimidazolium bromide ([C4mim]Br), as the extraction solvent.[6]
-
Ultrasonication: Submerge the sample in the ionic liquid solution and place it in an ultrasonic bath for approximately 30 minutes.[6]
-
Processing: After extraction, proceed with reconstitution and filtration as described in steps 6 and 7 of the conventional protocol. This method has been shown to have good recovery (97.96-103.39%) and reproducibility.[6]
Standard Solution Preparation
-
Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations spanning the expected range of the samples. A typical calibration range is 0.1 µg/mL to 20 µg/mL.[2][7]
HPLC Instrumentation and Method
The following section outlines the chromatographic conditions for the analysis. Multiple methods have been successfully employed; key parameters from several validated methods are summarized in the data tables below.
Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
Data Presentation
Quantitative data from various studies are summarized below to provide a comparative overview of method parameters and performance.
Table 1: Comparison of HPLC Operating Conditions for this compound Analysis
| Parameter | Method A | Method B | Method C |
| HPLC Column | Diamonsil C18 (4.6 x 250 mm, 5 µm)[2][7] | Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm)[3][4] | Discovery C18 (4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Water:Ethanoic Acid (10:90:0.01)[2][7] | Acetonitrile and 0.5% aqueous phosphoric acid (Gradient)[3][4] | Acetonitrile and Water (Gradient from 10% to 30% ACN)[5] |
| Flow Rate | Not Specified | 1.0 mL/min[3][4] | 1.0 mL/min[5] |
| Detection (UV) | 344 nm[2][7] | 220 nm[3][4] | 350 nm[5] |
| Column Temp. | Not Specified | 25 °C[3] | 25 °C[5] |
| Injection Vol. | Not Specified | Not Specified | 10 µL[5] |
Table 2: Summary of Method Validation Data for this compound Quantification
| Validation Parameter | Result | Reference |
| Linearity Range | 0.104 - 20.8 µg | [2][7] |
| Correlation Coefficient (r²) | 0.9999 | [2][7] |
| Linearity Range | 0.35 - 34.83 µg/mL | [3][4] |
| Correlation Coefficient (r²) | 0.9999 | [3][4] |
| Accuracy (Average Recovery) | 97.68% | [2][7] |
| Recovery RSD | 1.4% (n=6) | [2][7] |
| Accuracy | 97.4% | [3][4] |
| Accuracy RSD | 5.5% (n=9) | [3][4] |
| Precision (Intra-day) | < 3.1% | [3][4] |
| Precision (Inter-day) | < 3.4% | [3][4] |
Conclusion
The described HPLC methods are simple, accurate, and reliable for the routine quantification of this compound in Acanthopanax species.[2] The provided protocols for sample preparation and chromatographic analysis, along with the validation data, demonstrate the robustness of HPLC for natural product quality control. Researchers can adapt these methods based on available instrumentation and specific sample matrices. The use of advanced extraction techniques like ILUAE can further optimize sample throughput and efficiency.[6]
References
- 1. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-Q-TOF MS Analysis of Eleutheroside B Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and characterization of Eleutheroside B metabolites using Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS). The protocols outlined below are intended for the analysis of biological samples, such as plasma and urine, to support drug metabolism and pharmacokinetic studies.
Introduction
Eleutheroside B, also known as syringin, is a principal active phenylpropanoid glycoside found in plants of the Eleutherococcus genus, most notably Eleutherococcus senticosus (Siberian ginseng). It is recognized for a variety of pharmacological activities. Understanding the metabolic fate of Eleutheroside B is crucial for elucidating its mechanism of action, assessing its bioavailability, and ensuring its safety and efficacy in drug development. UPLC-Q-TOF MS offers a powerful analytical platform for this purpose, providing high resolution, sensitivity, and mass accuracy for the detection and structural elucidation of metabolites. In vivo studies in rats have shown that the primary metabolic pathways for Eleutheroside B include deglycosylation followed by demethylation, acetylation, oxidation, and glucuronidation[1].
Experimental Protocols
Sample Preparation
2.1.1. Plasma Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 400 µL of ice-cold acetonitrile (containing an internal standard, if used) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UPLC-Q-TOF MS analysis.
2.1.2. Urine Sample Preparation
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine sample at 10,000 rpm for 10 minutes at 4°C to remove particulate matter.
-
To a 100 µL aliquot of the supernatant, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and centrifuge as described for plasma samples.
-
Transfer the supernatant to an autosampler vial for analysis.
UPLC-Q-TOF MS Conditions
The following are representative conditions and may require optimization based on the specific instrumentation and sample type.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
Table 2: Q-TOF MS Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.0 kV (Positive), 2.5 kV (Negative) |
| Sampling Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Mass Range | m/z 50-1200 |
| Acquisition Mode | MSE (Low and high collision energy scans) |
| Collision Energy | Low: 6 eV; High Ramp: 20-40 eV |
| Lock Mass | Leucine Enkephalin (m/z 556.2771 in positive mode, m/z 554.2615 in negative mode) |
Data Presentation
Following data acquisition and processing using appropriate software (e.g., MassLynx, UNIFI), the identified metabolites of Eleutheroside B can be summarized. A study identified a total of 11 metabolites in rat plasma after oral administration of an Acanthopanax senticosus extract[1]. The major metabolic transformations observed were deglycosylation, demethylation, acetylation, oxidation, and glucuronidation[1].
Table 3: Identified Metabolites of Eleutheroside B in Rat Plasma[1]
| Metabolite ID | Retention Time (min) | Measured m/z | Formula | Proposed Structure/Metabolic Reaction |
| M0 | 5.82 | 371.1401 [M-H]⁻ | C₁₇H₂₄O₉ | Eleutheroside B (Parent Drug) |
| M1 | 6.25 | 209.0819 [M-H]⁻ | C₁₁H₁₄O₄ | Deglycosylation product (Sinapyl alcohol) |
| M2 | 5.51 | 385.1193 [M-H]⁻ | C₁₇H₂₂O₁₀ | Oxidation product |
| M3 | 4.98 | 357.1241 [M-H]⁻ | C₁₆H₂₂O₉ | Demethylation product |
| M4 | 6.53 | 413.1507 [M-H]⁻ | C₁₉H₂₆O₁₀ | Acetylation product |
| M5 | 4.76 | 547.1721 [M-H]⁻ | C₂₃H₃₂O₁₅ | Glucuronide conjugate of deglycosylated metabolite |
| M6 | 5.15 | 371.1034 [M-H]⁻ | C₁₆H₂₀O₁₀ | Demethylation and oxidation product |
| M7 | 4.53 | 533.1565 [M-H]⁻ | C₂₂H₃₀O₁₅ | Glucuronide conjugate of demethylated metabolite |
| M8 | 6.81 | 427.1663 [M-H]⁻ | C₂₀H₂₈O₁₀ | Acetylation and deglycosylation product |
| M9 | 4.21 | 561.1670 [M-H]⁻ | C₂₄H₃₄O₁₅ | Acetylated glucuronide conjugate |
| M10 | 3.98 | 517.1408 [M-H]⁻ | C₂₂H₂₈O₁₄ | Demethylated and oxidized glucuronide conjugate |
Note: The retention times and m/z values are illustrative and may vary depending on the specific analytical conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Eleutheroside B metabolites from biological samples.
Metabolic Pathway of Eleutheroside B
The proposed metabolic pathway of Eleutheroside B involves several biotransformation steps. The diagram below outlines the major metabolic reactions.
Conclusion
The UPLC-Q-TOF MS method described provides a robust and sensitive approach for the comprehensive analysis of Eleutheroside B metabolites in biological fluids. The detailed protocols for sample preparation and instrument conditions, along with the summarized data and visual workflows, offer a valuable resource for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry. This methodology is essential for advancing our understanding of the in vivo behavior of Eleutheroside B and for the continued development of therapeutic agents derived from natural sources.
References
Application Notes & Protocols: Extraction and Purification of Syringin from Acanthopanax senticosus Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acanthopanax senticosus, also known as Siberian Ginseng, is a medicinal plant widely used in traditional medicine in regions like China, Russia, and Korea.[1][2] Its roots are a rich source of bioactive compounds, notably eleutherosides. Among these, Syringin (also known as Eleutheroside B) is a phenylpropanoid glycoside with significant pharmacological properties, including immunomodulatory, anti-inflammatory, and anti-tumor effects.[1][3][4] The quality standards for A. senticosus often require a minimum Syringin content, making efficient extraction and purification protocols crucial for research and pharmaceutical applications.[1] This document provides detailed methodologies for the extraction and purification of Syringin from the roots of Acanthopanax senticosus.
Experimental Protocols
Protocol 1: Ethanol Reflux Extraction
This protocol describes a conventional solid-liquid extraction method using ethanol as the solvent, followed by preliminary purification.
Materials and Equipment:
-
Dried and powdered roots of Acanthopanax senticosus
-
75% Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration system (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Solvents for liquid-liquid extraction: Petroleum ether, Chloroform, Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Extraction:
-
Place the powdered root material in a round-bottom flask.
-
Add 75% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to boiling.
-
After reflux, cool the mixture and filter to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Silica Gel Column Chromatography:
-
Concentrate the aqueous phase and load it onto a prepared silica gel column.[5]
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.[5]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Syringin.
-
Combine the pure fractions and evaporate the solvent to yield purified Syringin. A purity of 95.19% can be achieved with this method.[1][3]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance extraction efficiency, often reducing extraction time and solvent consumption.
Materials and Equipment:
-
Dried and powdered roots of Acanthopanax senticosus
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system
-
Rotary evaporator
Procedure:
-
Extraction:
-
Place the powdered root material in a beaker or flask.
-
Add the extraction solvent (e.g., 61% ethanol) at a solid-to-liquid ratio of 1:39 g/mL.[6]
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the ultrasonic parameters. Optimal conditions have been reported as:
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract, which can then be further purified.
-
Protocol 3: Purification by Macroporous Resin Column Chromatography
This protocol is highly effective for enriching and purifying Syringin from crude extracts on a larger scale.
Materials and Equipment:
-
Crude extract of Acanthopanax senticosus
-
Chromatography column
-
Peristaltic pump
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
Procedure:
-
Preparation of Crude Extract Solution:
-
Column Packing and Equilibration:
-
Pack the chromatography column with the selected macroporous resin (e.g., HPD100C).
-
Wash and equilibrate the column with deionized water.
-
-
Adsorption (Loading):
-
Washing (Impurity Removal):
-
Desorption (Elution):
-
Concentration and Analysis:
Protocol 4: Recrystallization for High-Purity Syringin
This is the final step to obtain highly pure, crystalline Syringin from the enriched fractions.[11][12]
Materials and Equipment:
-
Enriched Syringin product (from chromatography)
-
Ethanol (as solvent)[9]
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
Procedure:
-
Dissolution:
-
Place the enriched Syringin powder in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently to dissolve the solid completely.[13]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.[11]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the formed crystals by vacuum filtration using a Buchner funnel.[12]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals under vacuum or in a desiccator to remove residual solvent.
-
This process can be repeated to achieve purities of over 98%.[9]
-
Data Presentation
Table 1: Comparison of Syringin Extraction Methods
| Parameter | Ethanol Reflux Extraction | Ultrasound-Assisted Extraction (UAE) |
| Solvent | 75% Ethanol[1][3] | 61% Ethanol[6] or 60% Methanol[7] |
| Time | 1.5 hours[1][3] | 57 minutes[6] or 1.5 hours[7] |
| Temperature | Boiling point of solvent | 59°C[6] or 55°C[7] |
| Solid-to-Liquid Ratio | Not specified | 1:39 g/mL[6] |
| Post-Extraction Purity | 95.19% (after silica gel chromatography)[1][3] | Not specified (crude extract) |
Table 2: Optimized Parameters for Macroporous Resin (HPD100C) Purification
| Step | Parameter | Optimal Value | Reference |
| Adsorption | Processing Volume | 24 BV | [8][10] |
| Flow Rate | 2 BV/h | [8][10] | |
| Desorption | Eluent | 60:40 (v/v) Ethanol-Water | [8][10] |
| Eluent Volume | 4 BV | [8][10] | |
| Flow Rate | 3 BV/h | [8][10] | |
| Performance | Content Increase | 174-fold | [2][10] |
| Recovery Rate | 80.93% | [2][10] | |
| Final Purity | >98% (after recrystallization) | [9] |
Visualizations
References
- 1. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tautobiotech.com [tautobiotech.com]
- 6. Ultrasound-Assisted Enzymatic Extraction of the Active Components from Acanthopanax sessiliflorus Stem and Bioactivity Comparison with Acanthopanax senticosus [mdpi.com]
- 7. 米兰体育登录入口-米兰娱乐客户端最新版下载官网 [m.cvbae.com]
- 8. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101643484A - High-purity syringin, preparation method and application - Google Patents [patents.google.com]
- 10. Enrichment and purification of syringin, eleutheroside E and isofraxidin from Acanthopanax senticosus by macroporous resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LabXchange [labxchange.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Maximizing Acanthopanaxoside B Yield: An Application Note on Enzyme-Assisted Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthopanaxoside B, also known as Eleutheroside B, is a key bioactive phenylpropanoid glycoside found in plants of the Acanthopanax genus, most notably Acanthopanax senticosus (Siberian ginseng). It is recognized for a range of pharmacological activities, including neuroprotective and antidiabetic effects, making it a compound of significant interest in drug development and nutraceuticals.[1] Traditional extraction methods often result in suboptimal yields due to the complex and rigid plant cell wall structure, which impedes solvent access to the target compounds.
Enzyme-assisted extraction (EAE) presents a highly effective and sustainable approach to overcome these limitations. By employing specific hydrolytic enzymes, the plant cell wall, primarily composed of cellulose, pectin, and hemicellulose, can be selectively degraded. This enzymatic pre-treatment enhances the permeability of the cell wall, facilitating a more efficient release of intracellular bioactive compounds like this compound, leading to a significant increase in extraction yields.[2][3] This application note provides detailed protocols and data for utilizing enzyme-assisted extraction to increase the yield of this compound.
Principle of Enzyme-Assisted Extraction
The efficacy of EAE lies in the targeted enzymatic hydrolysis of the major structural components of the plant cell wall. Cellulases, pectinases, and hemicellulases are commonly employed, often in combination, to achieve a synergistic effect.[4][5]
-
Cellulases: These enzymes break down cellulose, the primary component of the plant cell wall, into smaller glucose units.[4]
-
Pectinases: Pectinases degrade pectin, a complex polysaccharide that acts as a cementing agent in the cell wall.[3][4]
-
Hemicellulases: This class of enzymes hydrolyzes hemicellulose, another major polysaccharide in the plant cell wall.[4]
By disrupting the cell wall integrity, these enzymes create pores and channels, allowing for enhanced solvent penetration and subsequent diffusion of this compound into the extraction medium. This results in higher extraction efficiency, often under milder temperature and time conditions compared to conventional methods, which helps to preserve the structural integrity of the target compound.
Experimental Data: Optimized Conditions for Enzyme-Assisted Extraction
The following tables summarize optimized conditions for enzyme-assisted extraction of compounds from Acanthopanax species, demonstrating the effectiveness of this technique. While some studies focus on total flavonoids or polysaccharides, the principles and enzyme systems are highly relevant and adaptable for optimizing this compound extraction.
Table 1: Single Enzyme Treatment for Eleutheroside B & E Extraction
| Plant Species | Enzyme | Treatment Time (h) | Yield Increase (Eleutheroside B) | Yield Increase (Eleutheroside E) | Reference |
| Eleutherococcus senticosus | Novozyme 33095 (Pectinase) | 3 | 25% | 29% | [6] |
| Acanthopanax sessiliflorus | Novozyme 33095 (Pectinase) | 3 | 7% | 17% | [6] |
Table 2: Complex Enzyme Treatment for Bioactive Compound Extraction
| Target Compound | Enzyme Combination | Enzyme Ratio (Cellulase:Pectinase) | Total Enzyme Amount | Temperature (°C) | Time (min) | pH | Resulting Yield | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Total Flavonoids | Cellulase & Pectinase | 3:2 | 6960 U/g | 53.70 | 59.80 | 6.05 | 36.95 ± 0.05 mg/g |[3][7] |
Table 3: Ultrasound-Assisted Enzymatic Extraction (UAEE) of Multiple Active Components
| Plant Species | Enzyme Combination | Ultrasonic Temperature (°C) | Ultrasonic Time (min) | Ethanol Concentration (%) | Liquid-to-Material Ratio | Resulting Eleutheroside B Concentration | Reference |
| Acanthopanax sessiliflorus | Cellulase, Pectinase, Papain | 59 | 57 | 61 | 39:1 | 1.518 mg/mL | [8][9][10] |
Protocols
Protocol 1: Pectinase-Assisted Extraction of this compound
This protocol is based on the successful application of Novozyme 33095 for enhancing Eleutheroside B and E yields.[6]
Materials and Reagents:
-
Dried and powdered Acanthopanax senticosus stems
-
Novozyme 33095 (or a similar food-grade pectinase)
-
Deionized water
-
Ethanol
-
Standard of this compound for HPLC analysis
-
HPLC grade solvents
Equipment:
-
Grinder/Mill
-
Shaking water bath or incubator
-
Reflux extraction apparatus
-
Filtration system (e.g., Whatman No. 1 filter paper, 0.45 µm syringe filters)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Grind the dried stems of Acanthopanax senticosus to a fine powder (e.g., 40-60 mesh).
-
Enzymatic Pre-treatment: a. Suspend the powdered plant material in deionized water. b. Add Novozyme 33095 to the suspension. The optimal enzyme concentration should be determined empirically, but a starting point can be based on manufacturer recommendations or literature values. c. Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 50°C, a common optimal temperature for pectinases) for 3 hours.[6][11] Maintain optimal pH for the enzyme as per manufacturer's specifications.
-
Enzyme Inactivation: After incubation, heat the mixture to 95-100°C for 10-15 minutes to inactivate the enzyme.[3][11]
-
Solvent Extraction: a. Add ethanol to the mixture to achieve the desired final solvent concentration (e.g., 70%).[2] b. Perform extraction using a suitable method such as reflux or ultrasonication. For reflux, a typical condition is 80°C for 2 hours.[2]
-
Filtration and Concentration: a. Cool the extract and filter through Whatman No. 1 filter paper to remove solid residues. b. Concentrate the filtrate using a rotary evaporator under reduced pressure.
-
Quantification: a. Redissolve the dried extract in a suitable solvent (e.g., methanol). b. Filter the sample through a 0.45 µm syringe filter. c. Analyze the concentration of this compound using a validated HPLC method with a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).
Protocol 2: Ultrasound-Assisted Complex Enzyme Extraction
This protocol combines the synergistic action of a complex enzyme mixture with the physical effects of ultrasound to enhance extraction efficiency.[8][9][10]
Materials and Reagents:
-
Dried and powdered Acanthopanax senticosus
-
Cellulase
-
Pectinase
-
Citric acid-sodium citrate buffer (or other suitable buffer for optimal enzyme pH)
-
Ethanol
-
This compound standard
Equipment:
-
Grinder/Mill
-
Ultrasonic bath or probe sonicator with temperature control
-
Centrifuge
-
Filtration system
-
Rotary evaporator
-
HPLC system
Procedure:
-
Sample Preparation: Prepare finely powdered plant material as described in Protocol 1.
-
Enzymatic Hydrolysis: a. Mix the powdered sample with the appropriate buffer solution (e.g., pH 6.05).[3] b. Add the complex enzyme mixture (e.g., cellulase and pectinase in a 3:2 ratio).[3] The total enzyme amount should be optimized (e.g., starting at 1-2% w/w of the plant material). c. Incubate the slurry at the optimal temperature (e.g., 53.70°C) for the specified time (e.g., 60 minutes) with constant stirring.[3]
-
Ultrasonic-Assisted Extraction: a. After enzymatic hydrolysis, add ethanol to the mixture to the desired concentration (e.g., 61%).[8][9] b. Place the mixture in an ultrasonic bath or use a probe sonicator. c. Perform ultrasonic extraction at a controlled temperature (e.g., 59°C) for a specific duration (e.g., 57 minutes).[8][9] Ultrasonic power and frequency should be optimized for the specific equipment used (e.g., 300 W, 40 Hz).[3]
-
Sample Recovery: a. Centrifuge the mixture to pellet the solid residue. b. Collect the supernatant. Re-extract the residue if necessary. c. Combine the supernatants and filter.
-
Concentration and Quantification: a. Concentrate the filtered extract using a rotary evaporator. b. Quantify the this compound content using HPLC as described in Protocol 1.
Visualizations
Caption: Workflow for Enzyme-Assisted Extraction of this compound.
Conclusion
Enzyme-assisted extraction is a powerful and efficient method for increasing the yield of this compound from Acanthopanax species. By carefully selecting the appropriate enzymes and optimizing key parameters such as temperature, pH, and time, researchers can significantly improve extraction efficiency compared to conventional methods. The combination of enzymatic treatment with other advanced techniques like ultrasound-assisted extraction can further enhance yields and reduce processing times. The protocols and data presented in this application note provide a solid foundation for developing and implementing robust and scalable extraction processes for this valuable bioactive compound.
References
- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Enzyme−Assisted Aqueous Extraction of Polysaccharide from Acanthopanax senticosus and Comparison of Physicochemical Properties and Bioactivities of Polysaccharides with Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status of Mining, Modification, and Application of Cellulases in Bioactive Substance Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sciprofiles.com [sciprofiles.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Pectinase-Assisted Extraction on the Physicochemical and Biological Properties of Polysaccharides from Aster scaber - PMC [pmc.ncbi.nlm.nih.gov]
Acanthopanaxoside B: Detailed Application Notes and Protocols for Cell Culture Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthopanaxoside B, also known as Eleutheroside B or Syringin, is a phenylpropanoid glycoside isolated from plants of the Acanthopanax genus. It has garnered significant scientific interest for its diverse pharmacological activities. In cell culture applications, this compound has demonstrated promising potential in several key areas, including anti-inflammatory, neuroprotective, anti-cancer, and osteogenic effects. This document provides detailed application notes and experimental protocols for researchers investigating the in vitro effects of this compound.
Application Notes
This compound's biological activities stem from its ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.
Anti-Inflammatory Applications
This compound exhibits potent anti-inflammatory properties by suppressing the production of key inflammatory mediators. In cell culture models, particularly using macrophage cell lines like RAW 264.7, it has been shown to inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) upon stimulation with lipopolysaccharide (LPS). The underlying mechanism primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Neuroprotective Applications
In the context of neurodegenerative diseases, this compound has shown significant neuroprotective potential. Using neuronal cell lines such as SH-SY5Y, studies have demonstrated its ability to protect against neurotoxin-induced cell death and oxidative stress. The neuroprotective effects are partly attributed to the modulation of the Akt/GSK3β signaling pathway, which is critical for neuronal survival and function.
Anti-Cancer Applications
This compound has been investigated for its anti-proliferative and pro-apoptotic effects on various cancer cell lines. It can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. The molecular mechanisms are linked to the downregulation of pro-survival signaling pathways, including NF-κB, Erk1/2, and Akt.
Osteogenic Differentiation Applications
This compound has been shown to promote the differentiation of pre-osteoblastic cells, such as the MC3T3-E1 cell line, into mature osteoblasts. This is evidenced by increased alkaline phosphatase (ALP) activity, a key marker of early osteogenic differentiation, and enhanced mineralization. The signaling pathways implicated in this process include the Bone Morphogenetic Protein (BMP)/SMAD/Runx2 and MAPK pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from various cell culture studies on this compound (Syringin).
Table 1: Anti-Inflammatory Activity of this compound
| Cell Line | Stimulant | Parameter Measured | Concentration of this compound | Result | Reference |
| RAW 264.7 | LPS | NO Production | IC50 not specified for compound 2 (acanthoside B) | Inhibition of NO production | [1] |
| RAW 264.7 | LPS | IL-6 Production | Not specified | Decreased IL-6 levels | [1] |
| RAW 264.7 | LPS | TNF-α Production | Not specified | Decreased TNF-α levels | [1] |
Table 2: Anti-Cancer Activity of this compound and Related Compounds
| Cell Line | Compound | Parameter Measured | IC50 Value | Reference |
| HepG2 | Compound 8 from A. senticosus | Cytotoxicity | 10.9 ± 1.7 μM | [2] |
| MCF-7 | Compound 8 from A. senticosus | Cytotoxicity | 9.2 ± 1.5 μM | [2] |
| A549 | Syringin | Cytotoxicity | > 5 μg/mL | [1] |
Note: Data for specific IC50 values of this compound on a wide range of cancer cells is limited in the provided search results. The table includes data for related compounds from the same plant genus to provide context.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity Assay
Objective: To evaluate the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Syringin)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
Treatment: After incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, perform a parallel MTT assay.
Protocol 2: Neuroprotective Effect Assessment
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death in SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Syringin)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Neurotoxin Exposure: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 3: Osteogenic Differentiation Assay
Objective: To evaluate the effect of this compound on the osteogenic differentiation of MC3T3-E1 pre-osteoblastic cells.
Materials:
-
MC3T3-E1 cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic induction medium (α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
This compound (Syringin)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at a density of 2 x 10^4 cells/well.
-
Induction of Differentiation: Once the cells reach confluence, replace the growth medium with osteogenic induction medium containing various concentrations of this compound.
-
Medium Change: Change the medium every 2-3 days.
-
ALP Activity Assay (Day 7):
-
Mineralization Assay (Alizarin Red S Staining, Day 21):
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash again with distilled water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with distilled water to remove excess stain.
-
Visualize and quantify the calcium deposits.[5]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Neuroprotective signaling pathway of this compound.
Caption: Osteogenic differentiation pathway influenced by this compound.
Caption: General experimental workflow for cell culture applications.
References
- 1. Anti-Inflammatory Effects of Fermented Bark of Acanthopanax sessiliflorus and Its Isolated Compounds on Lipopolysaccharide-Treated RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Effects of rutin on osteoblast MC3T3-E1 differentiation, ALP activity and Runx2 protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irisin enhances osteogenic differentiation of mouse MC3T3-E1 cells via upregulating osteogenic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Eleutheroside B in Animal Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B, a lignan glycoside isolated from the roots and stems of Eleutherococcus senticosus (Siberian ginseng), has garnered significant interest for its potential neuroprotective properties. Preclinical studies have demonstrated its efficacy in mitigating neuronal damage, reducing oxidative stress and neuroinflammation, and improving cognitive function in various models of neurological disorders. These application notes provide a comprehensive overview of the use of Eleutheroside B in animal models of neurodegenerative diseases, with detailed protocols for key experiments.
I. Applications in Neurodegenerative Disease Models
Eleutheroside B has shown promise primarily in models of age-related cognitive decline and Alzheimer's disease. While direct in vivo evidence in specific Parkinson's and Huntington's disease models is still emerging, studies on extracts of Eleutherococcus senticosus containing Eleutheroside B suggest potential therapeutic benefits.
Alzheimer's Disease and Age-Related Cognitive Decline
Eleutheroside B has been investigated in a quinolinic acid-induced aging rat model, which mimics some of the cholinergic deficits and cognitive impairments observed in Alzheimer's disease. In this model, Eleutheroside B has been shown to enhance learning and memory.[1][2]
Key Findings:
-
Improved Cognitive Performance: Treatment with Eleutheroside B dose-dependently reduces escape latency and errors in the Morris water maze test in aged rats.[1]
-
Cholinergic System Modulation: Eleutheroside B enhances cholinesterase activity and increases acetylcholine content in the hippocampus, suggesting a mechanism related to improving cholinergic neurotransmission.[1][2]
-
Neuroprotection: Histological analysis reveals a greater number of surviving hippocampal neurons and reduced pathological injury in Eleutheroside B-treated animals.[1]
Parkinson's Disease
While direct in vivo studies with isolated Eleutheroside B in established Parkinson's disease models are limited, research on related compounds and extracts of Eleutherococcus senticosus provides a strong rationale for its investigation. Eleutheroside E, a structurally similar compound, has demonstrated protective effects in an in vitro model of Parkinson's disease.[3] Extracts of Eleutherococcus senticosus have been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease.[4] The neuroprotective mechanisms are thought to involve the activation of the Nrf2 antioxidant response pathway.
Huntington's Disease
Currently, there is a lack of direct in vivo studies investigating the effects of Eleutheroside B in animal models of Huntington's disease, such as the 3-nitropropionic acid (3-NP) model. However, given the role of mitochondrial dysfunction and oxidative stress in the pathogenesis of Huntington's disease, the known antioxidant properties of Eleutheroside B make it a candidate for future research in this area.
II. Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of Eleutheroside B in a quinolinic acid-induced aging rat model.
Table 1: Effects of Eleutheroside B on Morris Water Maze Performance
| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency (seconds) | Number of Errors |
| Sham | - | 25.4 ± 4.2 | 2.1 ± 0.5 |
| Model (Quinolinic Acid) | - | 55.8 ± 6.7 | 5.3 ± 0.9 |
| Eleutheroside B | 50 | 42.1 ± 5.5 | 4.0 ± 0.7 |
| Eleutheroside B | 100 | 33.5 ± 4.9 | 3.1 ± 0.6 |
| Eleutheroside B | 200 | 28.9 ± 4.6 | 2.5 ± 0.5 |
| Huperzine A (Positive Control) | 0.05 | 30.2 ± 4.8 | 2.6 ± 0.6 |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to the model group. Data adapted from Huang et al., 2013.
Table 2: Effects of Eleutheroside B on Hippocampal Cholinergic Markers
| Treatment Group | Dose (mg/kg, i.p.) | Acetylcholine (nmol/g protein) | Choline (nmol/g protein) |
| Sham | - | 28.5 ± 3.1 | 15.2 ± 1.8 |
| Model (Quinolinic Acid) | - | 15.3 ± 2.2 | 25.6 ± 2.9 |
| Eleutheroside B | 50 | 20.1 ± 2.5 | 20.8 ± 2.4 |
| Eleutheroside B | 100 | 24.7 ± 2.8 | 17.5 ± 2.1 |
| Eleutheroside B | 200 | 27.9 ± 3.0 | 15.9 ± 1.9 |
| Huperzine A (Positive Control) | 0.05 | 26.8 ± 2.9 | 16.3 ± 2.0 |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to the model group. Data adapted from Huang et al., 2013.
III. Experimental Protocols
The following are detailed protocols for key experiments involved in assessing the efficacy of Eleutheroside B in animal models of neurodegenerative diseases.
Animal Model Induction: Quinolinic Acid-Induced Cognitive Deficit
This protocol describes the induction of an Alzheimer's disease-like model of cognitive impairment in rats.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Anesthesia: Anesthetize the rats with an intraperitoneal (i.p.) injection of sodium pentobarbital (40 mg/kg).
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the hippocampus at the following coordinates relative to bregma: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -2.8 mm.
-
Slowly inject 2 µL of quinolinic acid (200 nmol in phosphate-buffered saline, PBS) into each hippocampus using a microsyringe over 5 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
-
Post-operative Care: Administer a post-operative analgesic and allow the animals to recover for at least one week before starting treatment. The sham group undergoes the same surgical procedure with the injection of PBS instead of quinolinic acid.
Eleutheroside B Administration
-
Preparation of Eleutheroside B Solution: Dissolve Eleutheroside B powder in sterile PBS to the desired concentrations (e.g., 5, 10, and 20 mg/mL for doses of 50, 100, and 200 mg/kg, respectively, assuming an injection volume of 10 mL/kg).
-
Administration Route: Intraperitoneal (i.p.) injection is a common route.
-
Dosage and Frequency: Administer Eleutheroside B once daily for a period of 4 weeks, starting one week after the quinolinic acid injection.
Behavioral Testing: Morris Water Maze
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.8 m in diameter) filled with water made opaque with non-toxic white paint. A small escape platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase (4 days):
-
Conduct four trials per day for each rat.
-
For each trial, gently place the rat into the water facing the pool wall from one of four randomly selected starting positions (North, South, East, West).
-
Allow the rat to swim freely to find the hidden platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15 seconds.
-
If the rat fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15 seconds.
-
Record the escape latency (time to find the platform) and the swim path using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Biochemical Assays
-
Tissue Preparation: At the end of the experiment, euthanize the animals and dissect the hippocampus. Homogenize the tissue in appropriate buffers for subsequent assays.
-
ELISA for Inflammatory Cytokines (TNF-α, IL-6):
-
Use commercially available ELISA kits for rat TNF-α and IL-6.
-
Follow the manufacturer's instructions to measure the concentration of these cytokines in the hippocampal homogenates.
-
-
Western Blot for Nrf2 and HO-1:
-
Separate protein lysates from hippocampal tissue by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize to a loading control such as β-actin.
-
-
Acetylcholine and Choline Measurement:
-
Use commercially available kits to measure the levels of acetylcholine and choline in hippocampal homogenates according to the manufacturer's protocols.
-
Histology and Immunohistochemistry
-
Tissue Processing: Perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brains in paraformaldehyde and then transfer to a sucrose solution for cryoprotection.
-
Staining:
-
Cut coronal sections (e.g., 30 µm) of the hippocampus using a cryostat.
-
For neuronal counting, perform Nissl staining or immunohistochemistry with a neuron-specific marker like NeuN.
-
For immunohistochemistry, incubate the sections with the primary antibody (e.g., anti-NeuN), followed by an appropriate biotinylated secondary antibody and then an avidin-biotin-peroxidase complex.
-
Visualize the staining with a chromogen such as diaminobenzidine (DAB).
-
-
Quantification: Count the number of stained neurons in a defined area of the hippocampal CA1 region using a microscope and image analysis software.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Acanthopanaxoside B Standard Preparation for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of Acanthopanaxoside B (also known as Eleutheroside B) standards for High-Performance Liquid Chromatography (HPLC) analysis. The following protocols and data are essential for the accurate quantification of this compound in various samples, including herbal extracts and pharmaceutical formulations.
Overview
This compound is a key bioactive component found in plants of the Acanthopanax genus, widely recognized for its pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control and standardization of related products. HPLC is a powerful analytical technique for this purpose, and the proper preparation of calibration standards is fundamental to achieving reliable results.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphoric acid or Acetic acid (analytical grade, optional for mobile phase modification)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Syringe filters (0.45 µm)
Preparation of Stock Standard Solution
A stock solution of this compound is prepared in methanol, a solvent in which it is readily soluble[1].
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard using an analytical balance.
-
Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol to dissolve the standard.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with methanol and mix thoroughly.
-
This results in a stock solution with a concentration of approximately 1 mg/mL[1].
-
Filter the stock solution through a 0.45 µm syringe filter before storage.
-
Store the stock solution in a tightly sealed, light-resistant container at 2-8 °C.
Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the stock solution with the mobile phase or a solvent mixture that mimics the initial mobile phase composition.
Procedure:
-
Label a series of volumetric flasks for the desired concentration levels.
-
Use the stock solution (1 mg/mL) to prepare a series of working standards. For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
Perform serial dilutions to create a calibration curve with at least five concentration points. The concentration range should bracket the expected concentration of this compound in the samples to be analyzed. A typical calibration range might be 0.1 µg/mL to 50 µg/mL[2][3].
HPLC Analysis Conditions
The following table summarizes typical HPLC conditions for the analysis of this compound, compiled from various validated methods.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[2][3] |
| Mobile Phase | A gradient or isocratic elution using a mixture of Acetonitrile and Water. The aqueous phase may be acidified with a small amount of phosphoric acid or acetic acid (e.g., 0.01-0.5%)[2][3]. A common mobile phase is a mixture of acetonitrile and water (e.g., 10:90 v/v)[2]. |
| Flow Rate | 1.0 mL/min[1][4] |
| Detection | UV detection at 210 nm, 220 nm, or 344 nm[2][3][4]. The choice of wavelength may depend on the sample matrix and desired sensitivity. |
| Injection Volume | 10-20 µL[1] |
| Column Temperature | Ambient or controlled at 25 °C[1][3] |
Data Presentation
The following table presents a summary of quantitative data for the HPLC analysis of this compound, demonstrating the performance of the method.
| Parameter | Typical Values | Reference |
| Linearity Range (µg/mL) | 0.35 - 34.83 | [3] |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| Average Recovery (%) | 97.68% | [2] |
| Precision (RSD %) | < 3.4% (for intra- and inter-day precision) | [3] |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the preparation and quality control of this compound standards.
Caption: Workflow for Preparation and Analysis of this compound Standards.
Caption: Key Quality Control Factors for this compound Standard Analysis.
References
- 1. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of eleutheroside B and E from Acanthopanax species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Syringin in Herbal Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringin (Eleutheroside B) is a phenylpropanoid glycoside found in a variety of plants, notably in species of Eleutherococcus, Syringa, and Magnolia.[1][2] It is recognized for a range of pharmacological activities, including anti-inflammatory, immunomodulatory, anti-diabetic, and neuroprotective effects.[1][2][3] As the interest in syringin-containing herbal supplements grows, robust and reliable analytical methods are crucial for quality control, standardization, and pharmacokinetic studies. These application notes provide detailed protocols for the detection and quantification of syringin in herbal supplement matrices using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methods for Syringin Detection
A comparative summary of the most common analytical techniques for syringin quantification is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.
Table 1: Quantitative Data for HPLC Methods for Syringin Analysis
| Parameter | Value | Reference |
| Column | C18 (4.6 mm x 250 mm, 5 µm) | [4] |
| Mobile Phase | Methanol - 0.2% Phosphoric Acid Solution (17:83) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 264 nm | [4] |
| Column Temperature | 35°C | [4] |
| Linearity Range | 3.36 - 302.4 µg/mL | [4] |
| Correlation Coefficient (r) | 0.9995 | [4] |
| Recovery | 99.8% - 103.0% | [4] |
Table 2: Quantitative Data for HPTLC Methods for Syringin Analysis
| Parameter | Value | Reference |
| Stationary Phase | Silica gel 60 F254 | [5] |
| Mobile Phase | Toluene - Ethyl Acetate - Formic Acid (7:2.5:0.5, v/v/v) | [5] |
| Detection Wavelength | 272 nm | [5] |
| Rf Value | ~0.5 | [5] |
| Linearity Range | Not Specified | |
| Correlation Coefficient (r) | Not Specified | |
| Recovery | Not Specified |
Table 3: General Parameters for LC-MS Analysis of Syringin
| Parameter | Description | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode | [6] |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (QqQ) | [3] |
| Acquisition Mode | Full Scan, Multiple Reaction Monitoring (MRM) | [7] |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ | [6] |
| Product Ions (m/z) | Fragmentation of the precursor ion | [6] |
Experimental Protocols
Protocol 1: Sample Preparation from Herbal Supplements
This protocol outlines a general procedure for the extraction of syringin from solid herbal supplement matrices (e.g., powders, capsules, dried plant material).
Materials:
-
Herbal supplement sample
-
Methanol or 70% Methanol
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
Volumetric flasks
Procedure:
-
Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized herbal supplement powder into a centrifuge tube.
-
Extraction Solvent Addition: Add 25 mL of methanol or 70% methanol to the tube.
-
Extraction:
-
Vortex the mixture for 5 minutes.
-
Perform ultrasonic-assisted extraction in a water bath at 40-50°C for 30 minutes.[7]
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant into a clean volumetric flask.
-
Re-extraction (Optional but Recommended): Repeat steps 2-5 with a fresh portion of the extraction solvent on the remaining pellet to ensure complete extraction. Combine the supernatants.
-
Volume Adjustment: Bring the collected supernatant to a final volume of 50 mL with the extraction solvent.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC or LC-MS vial prior to analysis.
Figure 1: General experimental workflow for Syringin analysis.
Protocol 2: HPLC-UV Analysis of Syringin
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[4]
-
Mobile Phase: Isocratic elution with Methanol and 0.2% aqueous Phosphoric Acid (17:83, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Detection Wavelength: 264 nm.[4]
-
Injection Volume: 10-20 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of syringin standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations within the expected range of the samples (e.g., 5, 10, 50, 100, 200 µg/mL).
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Identify the syringin peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of syringin using the calibration curve.
Protocol 3: HPTLC Analysis of Syringin
Instrumentation and Materials:
-
HPTLC Plates: Silica gel 60 F254, 20 x 10 cm.
-
Sample Applicator: Automated or manual applicator.
-
Developing Chamber: Twin-trough chamber.
-
Densitometer/Scanner: Capable of scanning at 272 nm.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:2.5:0.5, v/v/v).[5]
Procedure:
-
Plate Preparation: Activate the HPTLC plate by heating at 110°C for 30 minutes.
-
Sample Application: Apply 5-10 µL of the standard solutions and sample extracts as bands onto the plate.
-
Development: Develop the plate in a pre-saturated developing chamber with the mobile phase until the solvent front migrates approximately 8 cm.
-
Drying: Dry the plate in an oven or with a stream of warm air.
-
Densitometric Scanning: Scan the dried plate at 272 nm.
-
Identification and Quantification: Identify the syringin band by comparing its Rf value with that of the standard. Quantify using the peak area from the densitometric scan and a calibration curve prepared from the standards.
Signaling Pathways Involving Syringin
Syringin has been reported to modulate several key signaling pathways associated with its pharmacological effects. Understanding these pathways is crucial for drug development and mechanistic studies.
Figure 2: Syringin's inhibitory effect on the NF-κB signaling pathway.
Syringin has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][8] This pathway is a central regulator of inflammation, and its inhibition by syringin leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Figure 3: Syringin's activation of the Nrf2 antioxidant pathway.
The compound can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][9] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress. Activation of this pathway by syringin enhances the cellular antioxidant defense mechanisms.
Figure 4: Syringin's role in the TGF-β/Smad signaling pathway.
In the context of wound healing, syringin has been found to increase the release of Transforming Growth Factor-beta (TGF-β), which in turn activates the Smad2/Smad3 signaling pathway.[8] This activation leads to increased expression of genes involved in tissue repair, such as those for collagen (COL1A1) and alpha-smooth muscle actin (ACTA2).[8]
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the accurate and reliable detection and quantification of syringin in herbal supplements. The selection of the most appropriate method will be dictated by the specific analytical needs, available instrumentation, and the desired level of sensitivity and selectivity. The provided information on syringin's interaction with key signaling pathways offers valuable insights for researchers and professionals involved in the development of new therapeutics based on this promising natural compound.
References
- 1. Syringin: A Phenylpropanoid Glycoside Compound in Cirsium brevicaule A. GRAY Root Modulates Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound Syringin (FDB011657) - FooDB [foodb.ca]
- 3. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLC identification and HPLC determination of syringin and vanilli...: Ingenta Connect [ingentaconnect.com]
- 5. Simultaneous Analytical Efficiency Evaluation Using an HPTLC Method for the Analysis of Syringic Acid and Vanillic Acid and Their Anti-Oxidant Capacity from Methanol Extract of Ricinus communis L. and Euphorbia hirta L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicted LC-MS/MS Spectrum - 20V, Negative (FDB011657) - FooDB [foodb.ca]
- 7. jfda-online.com [jfda-online.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Pharmacokinetic Studies of Eleutheroside B in Rats
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacokinetic studies of Eleutheroside B in a rat model. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction
Eleutheroside B, also known as syringin, is a phenylpropanoid glycoside and one of the major bioactive components isolated from plants of the Eleutherococcus genus, commonly known as Siberian ginseng. It has been reported to possess various pharmacological activities. Understanding its pharmacokinetic profile is crucial for the development of therapeutic agents based on this compound. These notes describe the methodology for determining the pharmacokinetic parameters of Eleutheroside B in rats following intravenous and oral administration.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Eleutheroside B in rats after intravenous and oral administration. This data is essential for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Pharmacokinetic Parameters of Eleutheroside B in Rats After Intravenous Administration
| Parameter | Symbol | Unit | Value |
| Half-life | t½ | h | 2.494[1] |
| Area under the plasma concentration-time curve | AUC | ng·h/mL | Data not available |
| Clearance | CL | L/h/kg | Data not available |
| Volume of distribution | Vd | L/kg | Data not available |
Table 2: Pharmacokinetic Parameters of Eleutheroside B in Rats After Oral Administration
| Parameter | Symbol | Unit | Value |
| Peak Plasma Concentration | Cmax | ng/mL | Data not available |
| Time to Peak Concentration | Tmax | h | Data not available |
| Area under the plasma concentration-time curve | AUC | ng·h/mL | Data not available |
| Oral Bioavailability | F | % | Data not available |
Note: While studies have been conducted to determine these parameters, the specific values from a comprehensive oral and intravenous study in rats were not publicly available in the cited abstracts. Researchers should refer to the full-text articles for complete datasets.
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley or Wistar rats, male, weighing 200-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.
Drug Formulation and Administration
-
Eleutheroside B: Pure standard of Eleutheroside B.
-
Intravenous (IV) Formulation: Dissolve Eleutheroside B in a suitable vehicle, such as saline or a solution containing a solubilizing agent, to the desired concentration. The solution should be sterile-filtered.
-
Oral (PO) Formulation: Suspend or dissolve Eleutheroside B in a vehicle suitable for oral gavage, such as water, saline, or a 0.5% carboxymethylcellulose (CMC) solution.
-
IV Administration: Administer the Eleutheroside B solution via the tail vein or femoral vein at a specific dose.
-
PO Administration: Administer the Eleutheroside B suspension or solution by oral gavage using a suitable gavage needle.
Blood Sample Collection
-
Route: Blood samples can be collected from the jugular vein, saphenous vein, or via cardiac puncture (as a terminal procedure).
-
Time Points:
-
IV Administration: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
PO Administration: Pre-dose (0), 5, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Volume: Approximately 0.2-0.3 mL of blood at each time point.
-
Anticoagulant: Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method: HPLC-MS/MS
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the quantification of Eleutheroside B in rat plasma.[2]
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent like methanol or acetonitrile to the plasma sample.[2]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system. Alternatively, solid-phase extraction (SPE) can be used for sample cleanup.[1]
-
-
Chromatographic Conditions:
-
Column: A C18 column is suitable for separation.[2]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing a modifier like ammonium hydroxide or formic acid) is typically used.[2]
-
Flow Rate: A flow rate of 0.2 mL/min is suggested.[2]
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for high selectivity and sensitivity.[2]
-
MRM Transition: The specific precursor-to-product ion transition for Eleutheroside B is m/z 371 [M-H]⁻ → 209.[2]
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Eleutheroside B into blank rat plasma.
-
The calibration curve should cover the expected concentration range of the study samples, for example, from 1 to 2000 ng/mL.[2]
-
Analyze QC samples at low, medium, and high concentrations along with the study samples to ensure the accuracy and precision of the assay.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo pharmacokinetic study of Eleutheroside B in rats.
Caption: Experimental workflow for the pharmacokinetic study of Eleutheroside B in rats.
Metabolic Pathway of Eleutheroside B
The metabolic pathway of Eleutheroside B in rats involves several key biotransformation reactions. The following diagram provides a conceptual overview of these processes.
Caption: Conceptual metabolic pathway of Eleutheroside B in rats.
References
- 1. Determination of eleutheroside E and eleutheroside B in rat plasma and tissue by high-performance liquid chromatography using solid-phase extraction and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of Eleutheroside B and Eleutheroside E in rat plasma by high performance liquid chromatography-electrospray ionization mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for purifying Eleutheroside B from crude plant extracts
Application Notes and Protocols for the Isolation of Eleutheroside B from Crude Plant Extracts
For researchers, scientists, and professionals in drug development, the effective purification of bioactive compounds is a critical step in the journey from discovery to application. Eleutheroside B, a key active component found in plants of the Eleutherococcus genus, has garnered significant interest for its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the purification of Eleutheroside B from crude plant extracts, utilizing a range of chromatographic techniques.
Introduction to Eleutheroside B Purification
Eleutheroside B, also known as syringin, is a phenylpropanoid glycoside. Its purification from complex plant matrices presents a challenge that can be addressed through a multi-step strategy. This typically involves initial extraction followed by one or more chromatographic steps to achieve high purity. The choice of purification technique depends on factors such as the initial concentration of Eleutheroside B in the crude extract, the desired final purity, and the scale of the purification.
Comparative Overview of Purification Techniques
Several chromatographic methods have been successfully employed for the purification of Eleutheroside B. The following table summarizes the quantitative data associated with some of these key techniques.
| Purification Technique | Stationary Phase | Elution System | Typical Recovery (%) | Typical Purity (%) | Reference |
| Macroporous Resin Chromatography | HPD100C | Stepwise ethanol gradient | 80.93 | Not specified | [1] |
| Preparative HPLC | C18 | Acetonitrile/Water gradient | 97.68 (analytical scale) | >98 | [2] |
| Silica Gel Column Chromatography | Silica Gel | Chloroform/Methanol gradient | Not specified | High | [2] |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Not specified | High | [2] |
Note: The reported recovery and purity can vary depending on the specific experimental conditions and the complexity of the crude extract.
Experimental Protocols
The following sections provide detailed protocols for the purification of Eleutheroside B using the aforementioned techniques.
Protocol 1: Purification of Eleutheroside B using Macroporous Resin Chromatography
This protocol is effective for the initial enrichment of Eleutheroside B from a large volume of crude extract.
1. Materials:
- Crude plant extract containing Eleutheroside B
- HPD100C macroporous resin
- Ethanol (various concentrations in water)
- Chromatography column
2. Column Packing:
- Suspend the HPD100C resin in ethanol and allow it to swell.
- Pack the slurry into a chromatography column of appropriate dimensions.
- Wash the packed column with deionized water until the eluent is clear.
3. Adsorption:
- Equilibrate the column with deionized water.
- Load the crude plant extract onto the column at a controlled flow rate.
- Wash the column with deionized water to remove unbound impurities.
4. Elution:
- Perform a stepwise elution with increasing concentrations of ethanol in water (e.g., 30%, 60%, 90% ethanol).
- Collect fractions and monitor the presence of Eleutheroside B using a suitable analytical method (e.g., TLC or HPLC).
- Fractions containing Eleutheroside B are typically eluted with 60% ethanol.[1]
5. Post-Purification:
- Pool the fractions containing pure Eleutheroside B.
- Evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: High-Purity Purification of Eleutheroside B by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique suitable for obtaining highly pure Eleutheroside B.
1. Materials:
- Partially purified Eleutheroside B extract
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or acetic acid (optional, as a mobile phase modifier)
- Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 20 mm)
2. Sample Preparation:
- Dissolve the partially purified extract in the initial mobile phase.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Conditions:
- Mobile Phase A: Water (with 0.1% formic acid, optional)
- Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)
- Gradient Program (example):
- 0-5 min: 10% B
- 5-25 min: 10-30% B (linear gradient)
- 25-30 min: 30-90% B (linear gradient for column wash)
- 30-35 min: 90% B (hold for column wash)
- 35-40 min: 90-10% B (return to initial conditions)
- Flow Rate: 10-20 mL/min (depending on column dimensions)
- Detection: UV at 210 nm or 220 nm
- Injection Volume: Dependent on column loading capacity and sample concentration.
4. Fraction Collection and Post-Processing:
- Collect fractions corresponding to the Eleutheroside B peak.
- Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Protocol 3: Purification of Eleutheroside B using Silica Gel Column Chromatography
Silica gel column chromatography is a classic and effective method for the separation of moderately polar compounds like Eleutheroside B.
1. Materials:
- Crude or partially purified extract
- Silica gel (60-120 mesh or 200-300 mesh)
- Chloroform
- Methanol
- Chromatography column
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Add a layer of sand on top of the silica gel bed.
3. Sample Loading:
- Dissolve the extract in a minimal amount of the initial mobile phase.
- Alternatively, adsorb the extract onto a small amount of silica gel and load the dry powder onto the top of the column.
4. Elution:
- Start the elution with a non-polar solvent system (e.g., 100% chloroform).
- Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., chloroform:methanol gradients of 99:1, 98:2, 95:5, etc.).
- Collect fractions and monitor the elution of Eleutheroside B by TLC.
5. Isolation:
- Combine the fractions containing pure Eleutheroside B.
- Evaporate the solvent to yield the purified compound.
Protocol 4: Purification of Eleutheroside B using Sephadex LH-20 Column Chromatography
Sephadex LH-20 is a size-exclusion and partition chromatography medium that is useful for separating small molecules based on their size and polarity, particularly in organic solvents.
1. Materials:
- Partially purified extract
- Sephadex LH-20 resin
- Methanol
- Chromatography column
2. Column Packing:
- Swell the Sephadex LH-20 resin in methanol for several hours.
- Pour the swollen resin into the column and allow it to settle into a packed bed.
- Equilibrate the column by passing several column volumes of methanol through it.
3. Sample Application:
- Dissolve the extract in a small volume of methanol.
- Carefully apply the sample to the top of the column bed.
4. Elution:
- Elute the column with methanol at a constant flow rate.
- Collect fractions and monitor for the presence of Eleutheroside B.
5. Isolation:
- Pool the fractions containing the purified Eleutheroside B.
- Remove the methanol by evaporation.
Protocol 5: Final Purification by Recrystallization
Recrystallization is a powerful technique for the final purification of solid compounds to achieve high purity.
1. Materials:
- Purified Eleutheroside B (solid)
- Ethanol
- Deionized water
2. Procedure:
- Dissolve the solid Eleutheroside B in a minimal amount of hot ethanol in a suitable flask.
- Once fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
- Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature. Crystals should start to form.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol-water mixture.
- Dry the crystals under vacuum to obtain pure Eleutheroside B.
Visualization of Workflows and Pathways
To aid in the understanding of the purification process and the biological context of Eleutheroside B, the following diagrams have been generated.
Caption: A general workflow for the multi-step purification of Eleutheroside B.
Eleutheroside B has been shown to exert its biological effects through various signaling pathways. Understanding these pathways is crucial for drug development.
Caption: Eleutheroside B can inhibit the JAK2/STAT3 signaling pathway.
Caption: Eleutheroside B can modulate the AMPK/mTOR signaling pathway.
References
Application Notes: Acanthopanaxoside B in Functional Food Development
Introduction
Acanthopanaxoside B, also known as Eleutheroside B or Syringin, is a principal bioactive phenylpropanoid glycoside isolated from the traditional medicinal plant Acanthopanax senticosus (Siberian Ginseng).[1][2] This plant has been used extensively in China, Russia, and Japan for its adaptogenic properties, helping the body resist stress and fatigue.[3][4] Modern pharmacological studies have identified a wide range of benefits for its active compounds, including anti-fatigue, immunomodulatory, anti-inflammatory, neuroprotective, and antioxidant effects.[5][6] These properties make this compound a compelling candidate for incorporation into functional foods and dietary supplements aimed at enhancing health and wellness.
These application notes provide an overview of the potential uses of this compound in functional foods, summarize key quantitative data, and offer detailed protocols for its extraction, purification, and bioactivity assessment.
Bioactive Properties and Functional Food Applications
This compound and its source extracts have demonstrated significant potential in several key areas relevant to functional food development:
-
Anti-Fatigue and Endurance: Extracts rich in eleutherosides have been shown to prolong physical endurance and combat fatigue.[3] This supports the development of functional beverages, energy bars, or supplements for athletes and individuals with physically demanding lifestyles. The mechanism may involve increasing fat utilization, delaying the accumulation of blood urea nitrogen (BUN), and reducing lactic acid in muscle tissue.[3]
-
Immunomodulation: Polysaccharides and glycosides from A. senticosus can modulate immune responses.[5][7] They have been shown to enhance the activity of macrophages and B cells, suggesting a role in functional foods designed to support the immune system.[7] This application is suitable for products aimed at seasonal wellness or general immune health.
-
Anti-inflammatory Effects: this compound (Syringin) and related compounds like Isofraxidin exhibit potent anti-inflammatory properties.[2][7] They can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) by inhibiting signaling pathways such as NF-κB and MAPK.[7][8] This makes it a valuable ingredient for foods targeting inflammatory conditions.
-
Neuroprotection and Cognitive Health: The neuroprotective effects of A. senticosus compounds are a promising area.[5] Studies suggest that administration can activate hippocampal BDNF-TrkB signaling, which is associated with anxiolytic (anti-anxiety) effects and may play a role in regulating mood and cognitive function.[2] This opens possibilities for functional foods aimed at stress reduction and brain health.
-
Antioxidant Support: The plant contains various compounds, including flavonoids and polysaccharides, that exhibit significant antioxidant activity.[5][6] They can scavenge free radicals and increase the activity of endogenous antioxidant enzymes, protecting cells from oxidative stress.[5] This is a foundational benefit applicable to a wide range of anti-aging and general wellness products.
Key Mechanisms of Action (Signaling Pathways)
Understanding the molecular pathways through which this compound exerts its effects is critical for product development and validation.
Caption: Anti-inflammatory action via inhibition of the NF-κB signaling pathway.[8]
Caption: Cardioprotective action via regulation of the NLRP3 inflammasome pathway.[9]
Quantitative Data Summary
The following tables summarize quantitative data related to the extraction and purification of bioactive compounds from Acanthopanax senticosus.
Table 1: Optimized Extraction Parameters for Eleutherosides B and E
| Parameter | Method | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Solvent | Ionic Liquid Ultrasonic-Assisted Extraction (ILUAE) | 1-butyl-3-methylimidazolium bromide ([C4mim]Br) solution | Selected as optimal solvent among 13 ionic liquids | [10] |
| Ultrasonic Time | ILUAE | 30 minutes | Reduced from 4 hours (conventional method) | [10] |
| Recovery | ILUAE | Optimized conditions | 97.96 - 103.39% | [10] |
| Reproducibility | ILUAE | Optimized conditions | RSD: 3.3% (Eleutheroside B), 4.6% (Eleutheroside E) | [10] |
| Enzymatic Pre-treatment | Pectinase (Novozyme 33095) | 3 hours incubation | Highest yields of Eleutherosides B and E compared to other enzymes |[11] |
Table 2: Macroporous Resin Purification of Syringin (this compound)
| Parameter | Resin Type | Optimal Conditions | Result | Reference |
|---|---|---|---|---|
| Adsorption | HPD100C | Flow rate: 2 BV/h; Processing volume: 24 BV | High adsorption capacity for Syringin, Eleutheroside E, and Isofraxidin | [12][13] |
| Desorption (Elution) | HPD100C | Eluent: 60:40 (v/v) ethanol-water; Flow rate: 3 BV/h; Volume: 4 BV | Effective elution of target compounds | [12][13] |
| Purity Increase | HPD100C | Post-purification | Content of Syringin increased 174-fold | [12][13] |
| Recovery Rate | HPD100C | Post-purification | 80.93% for Syringin | [12][13] |
(BV = Bed Volume)
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol is based on methods for achieving high purity and recovery of this compound (Syringin) and other active compounds from A. senticosus.[12][13]
Objective: To extract and purify this compound from dried A. senticosus raw material.
Materials:
-
Dried, powdered A. senticosus root or stem
-
70% Ethanol (v/v)
-
Deionized water
-
HPD100C macroporous resin
-
Rotary evaporator, filtration apparatus, chromatography column
Methodology:
-
Extraction: a. Macerate 100 g of powdered A. senticosus with 1 L of 70% ethanol. b. Perform heat-reflux extraction for 2 hours. Repeat the extraction twice. c. Combine the extracts, filter, and concentrate under vacuum using a rotary evaporator to obtain a crude extract. d. Re-dissolve the dry extract in deionized water to create the sample solution for purification.
-
Purification via Macroporous Resin Chromatography: a. Pack a chromatography column with pre-treated HPD100C resin. b. Equilibrate the column by washing with deionized water at a flow rate of 2 bed volumes (BV)/hour. c. Load the crude extract solution onto the column at a flow rate of 2 BV/hour. The total loading volume should not exceed 24 BV. d. Wash the column with deionized water to remove impurities like polysaccharides and proteins. e. Perform desorption (elution) using a 60% ethanol-water (v/v) solution as the eluent. Set the flow rate to 3 BV/hour and collect 4 BV of eluate. f. Concentrate the collected eluate under vacuum to yield the purified extract rich in this compound. g. Analyze the purity and content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro Anti-inflammatory Activity Assay
This protocol assesses the ability of an this compound-rich extract to inhibit nitric oxide (NO) production in macrophages, a key indicator of anti-inflammatory activity.[8]
Objective: To determine the effect of the purified extract on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Purified this compound extract
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
Methodology:
-
Cell Culture: a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. b. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of the purified extract (e.g., 10, 50, 100 µg/mL) for 2 hours. b. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).
-
Nitric Oxide Measurement (Griess Assay): a. After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B. c. Incubate for 10 minutes at room temperature in the dark. d. Measure the absorbance at 540 nm using a microplate reader. e. Calculate the nitrite concentration based on a sodium nitrite standard curve. A reduction in absorbance indicates inhibition of NO production.
Protocol 3: In Vivo Anti-Fatigue Assessment
This protocol uses the weight-loaded forced swim test in mice to evaluate the anti-fatigue properties of an this compound-rich formulation.[3]
Objective: To measure the effect of the formulation on the physical endurance of mice.
Materials:
-
ICR mice (male, 18-22 g)
-
This compound functional food formulation
-
Lead wire (5% of body weight)
-
Swimming tank (depth > 30 cm, water at 25 ± 1°C)
Methodology:
-
Acclimatization and Grouping: a. Acclimatize mice for one week. b. Divide mice into groups (n=10): Control (vehicle), and treatment groups receiving different doses of the formulation (e.g., 50, 100, 200 mg/kg).
-
Administration: a. Administer the formulation or vehicle orally to the mice once daily for 28 consecutive days.
-
Weight-Loaded Forced Swim Test: a. On the final day, 30 minutes after the last administration, attach a lead wire corresponding to 5% of each mouse's body weight to its tail. b. Place the mice individually into the swimming tank. c. Record the total swimming time from placement until exhaustion. Exhaustion is defined as the inability to rise to the surface to breathe for 7-10 seconds.
-
Biochemical Analysis: a. Immediately after the swim test, collect blood samples to measure levels of blood urea nitrogen (BUN), lactic acid, and triglycerides to assess the metabolic impact of the formulation.
Development and Quality Control Workflow
The development of a functional food incorporating this compound requires a structured workflow from raw material sourcing to the final product.
Caption: Workflow for developing a functional food with this compound.
References
- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic Effects of Acanthopanax senticosus HARMS Occur via Regulation of Autonomic Function and Activate Hippocampal BDNF–TrkB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity-guided fractionation for anti-fatigue property of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acanthopanax senticosus: Photochemistry and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review on the immunomodulatory activity of Acanthopanax senticosus and its active components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of inducible nitric oxide synthase by Acanthopanax senticosus extract in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eleutheroside E from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin [mdpi.com]
Application Notes and Protocols: Stability Testing of Syringin in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringin (Eleutheroside B) is a phenylpropanoid glycoside with a range of pharmacological activities, making it a compound of interest in drug development. Understanding the stability of syringin in various solvent systems is critical for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of potential drug products. These application notes provide a comprehensive overview and detailed protocols for assessing the stability of syringin under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal degradation, as recommended by the International Council for Harmonisation (ICH) guidelines.
Data Presentation: Stability of Syringin
The following table summarizes the illustrative stability data for syringin in different solvent systems under forced degradation conditions. This data is representative and intended to demonstrate the expected stability profile of a phenolic glycoside like syringin. Actual results may vary based on specific experimental conditions.
Table 1: Illustrative Stability of Syringin (1 mg/mL) in Various Solvents under Forced Degradation Conditions
| Solvent System | Stress Condition | Duration | Temperature | % Syringin Remaining | Appearance of Degradation Products |
| Methanol | Control | 48 hours | 25°C | >99% | None Detected |
| Water | Control | 48 hours | 25°C | >99% | None Detected |
| 50% Acetonitrile/Water | Control | 48 hours | 25°C | >99% | None Detected |
| 0.1 M HCl in Water | Acid Hydrolysis | 8 hours | 60°C | 85.2% | Minor peaks observed |
| 0.1 M NaOH in Water | Base Hydrolysis | 2 hours | 25°C | 78.5% | Major degradation peaks observed |
| 3% H₂O₂ in Water | Oxidation | 24 hours | 25°C | 92.1% | Minor peaks observed |
| Methanol | Photolytic (ICH Q1B Option 2) | 1.2 million lux hours | 25°C | 95.8% | Minor peaks observed |
| Water | Photolytic (ICH Q1B Option 2) | 1.2 million lux hours | 25°C | 94.5% | Minor peaks observed |
| Solid State | Thermal | 48 hours | 80°C | 98.7% | None Detected |
| Water | Thermal | 48 hours | 80°C | 90.3% | Minor peaks observed |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on syringin. These protocols are based on general guidelines for stability testing and should be adapted as needed.[1][2][3]
Stability-Indicating HPLC-UV Method
A stability-indicating analytical method is crucial to separate and quantify syringin from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of polar and non-polar degradation products.[4][5]
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Illustrative):
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-30 min: 80-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 266 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Preparation of Syringin Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of syringin and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.
Forced Degradation (Stress Testing) Protocols
For each condition, a control sample (syringin solution stored at room temperature or refrigerated, protected from light) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
-
To 1 mL of syringin stock solution (1 mg/mL in a suitable co-solvent if necessary, otherwise in water), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
To 1 mL of syringin stock solution (1 mg/mL), add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at shorter time intervals due to expected faster degradation (e.g., 30 minutes, 1, 2, and 4 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
To 1 mL of syringin stock solution (1 mg/mL), add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature (25°C), protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 8, and 24 hours).
-
Dilute the samples with the mobile phase for immediate HPLC analysis.
-
Expose a solution of syringin (1 mg/mL in both water and methanol in separate transparent quartz cuvettes) to a light source according to ICH Q1B guidelines.
-
The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.
-
After the exposure period, dilute the samples with the mobile phase for HPLC analysis.
-
Solid-state photostability should also be assessed by exposing a thin layer of syringin powder to the same conditions.
-
Solution: Place a solution of syringin (1 mg/mL in water) in a temperature-controlled oven at 80°C.
-
Solid State: Place a known amount of solid syringin powder in a vial in a temperature-controlled oven at 80°C.
-
Withdraw samples at specified time points (e.g., 24 and 48 hours).
-
For the solid sample, dissolve it in a suitable solvent before diluting with the mobile phase for HPLC analysis.
-
For the solution sample, cool to room temperature and dilute with the mobile phase.
Visualizations
Experimental Workflow for Syringin Stability Testing
Caption: Workflow for Syringin Stability Assessment.
Degradation Signaling Pathway
In the context of stability testing, a "signaling pathway" is not directly applicable in the biological sense. Instead, a logical diagram of degradation pathways can be illustrated.
Caption: Potential Degradation Pathways of Syringin.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. asianjpr.com [asianjpr.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Simultaneous determination of protocatechuic acid, syringin, chlorogenic acid, caffeic acid, liriodendrin and isofraxidin in Acanthopanax senticosus Harms by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Troubleshooting & Optimization
How to improve the yield of Acanthopanaxoside B from plant material
Welcome to the technical support center for optimizing the yield of Acanthopanaxoside B (also known as Eleutheroside B or Syringin) from plant material. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction, purification, and quantification of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of this compound | 1. Suboptimal plant material (species, plant part, or harvest time).2. Inefficient extraction method or parameters.3. Degradation of the compound during processing. | 1. Material Selection: Use the stem of Acanthopanax senticosus, which has been shown to contain higher concentrations of this compound compared to the roots.[1] Ensure the plant material is harvested at the optimal time, as metabolite concentrations can vary with growth stage.2. Extraction Optimization: Employ optimized extraction protocols. For example, using 70% ethanol and extracting three times with a 10-fold volume of solvent has proven effective.[2] Consider advanced methods like ultrasonic-assisted or enzyme-assisted extraction to improve efficiency.[3][4][5][6]3. Prevent Degradation: Avoid excessive heat and prolonged exposure to light during extraction and processing. |
| Inconsistent Results Between Batches | 1. Variation in the chemical composition of the plant material.2. Lack of standardization in the experimental protocol.3. Inconsistent instrument calibration for analysis. | 1. Standardize Plant Material: Source plant material from a consistent supplier or location. If possible, analyze a small sample of each new batch to determine the initial concentration of this compound.2. Strict Protocol Adherence: Maintain consistent parameters for all experiments, including solvent concentration, temperature, extraction time, and solid-to-liquid ratio.3. Instrument Calibration: Regularly calibrate analytical instruments like HPLC using a certified reference standard for this compound. |
| Poor Purity of Final Product | 1. Ineffective purification method.2. Co-extraction of other compounds with similar properties. | 1. Optimize Purification: Utilize macroporous resin chromatography for purification. Resins like D101 have shown good performance in adsorbing and eluting this compound.[2]2. Selective Extraction: Adjust the polarity of the extraction solvent to minimize the co-extraction of impurities. A gradient elution during chromatography can also help separate this compound from other compounds. |
| Difficulty in Scaling Up the Process | 1. Extraction method not suitable for large volumes.2. Increased processing time leading to degradation. | 1. Select a Scalable Method: Methods like solvent extraction are generally more scalable than techniques requiring specialized equipment for small volumes. However, industrial-scale ultrasonic equipment is available.2. Process Optimization for Scale-up: Re-optimize extraction parameters for larger volumes. This may involve adjusting the solid-to-liquid ratio and extraction time to maintain efficiency and minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: Which plant species and part should I use to maximize the yield of this compound?
A1: Acanthopanax senticosus is a commonly used species. Studies have shown that the stem contains a higher concentration of this compound (approximately 1.45 mg/g) compared to the root (approximately 0.59 mg/g).[1]
Q2: What are the most effective extraction methods for this compound?
A2: Traditional solvent extraction using ethanol or methanol is effective due to the hydrophilic nature of this compound.[3][5] However, modern techniques like ultrasonic-assisted extraction (UAE) and enzyme-assisted extraction can significantly improve efficiency and yield.[3][4][5][6] For instance, using the enzyme Novozyme 33095 has been reported to increase the yield by up to 25%.[5][6]
Q3: How can cultivation practices influence the yield of this compound?
A3: Cultivation methods can have a significant impact on the concentration of this compound. Factors such as pinching site, planting time, and fertilizer ratio have been shown to alter the yield in Acanthopanax species.[7][8][9] For example, in one study, the total content of eleutherosides B and E varied from 2.466–7.360 mg/g depending on the plant section and 3.652–10.108 mg/g based on the fertilizer ratio.[7][8]
Q4: Are there any methods to enhance the biosynthesis of this compound in the plant itself?
A4: Yes, the application of elicitors can stimulate the plant's defense mechanisms and enhance the production of secondary metabolites, including this compound.[10][11][12][13] Elicitors can be biotic (e.g., fungal extracts, chitosan) or abiotic (e.g., salicylic acid, methyl jasmonate, UV radiation).[11][13][14] These compounds act as signaling molecules that can up-regulate the genes involved in the biosynthetic pathways.[10][12]
Q5: What is the general biosynthetic pathway for this compound?
A5: this compound (Syringin) is synthesized via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various secondary metabolites. Key transcription factors such as MYB, NAC, and bHLH are involved in regulating the genes of this pathway.[15][16][17][18]
Quantitative Data Summary
The following tables summarize quantitative data on the yield of this compound under various conditions.
Table 1: this compound Content in Different Acanthopanax Species and Plant Parts
| Species | Plant Part | This compound Content (mg/g) | Reference |
| A. senticosus | Stem | 1.45 | [1] |
| A. senticosus | Root | 0.59 | [1] |
| A. senticosus grafted on A. sessiliflorus | Stem | 0.31 | [1] |
| A. sessiliflorus | Stem & Root | Not Detected | [1] |
Table 2: Impact of Cultivation Methods on Total Eleutheroside B and E Content (mg/g) in A. divaricatus and A. koreanum
| Cultivation Factor | A. divaricatus (mg/g) | A. koreanum (mg/g) | Reference |
| Plant Section | 2.466 - 5.841 | 4.339 - 7.360 | [7][8] |
| Pinching Site | 3.886 - 11.506 | 3.886 - 7.847 | [7][8] |
| Planting Time | 3.769 - 10.083 | 3.655 - 6.526 | [7][8] |
| Fertilizer Ratio | 3.652 - 10.108 | 3.652 - 10.108 | [7][8] |
Table 3: Optimized Extraction and Purification Parameters
| Method | Parameters | Result | Reference |
| Solvent Extraction | 70% ethanol, 10-fold volume, 3 extractions, 1 hour each. | Optimal extraction process. | [2] |
| Enzyme-Assisted Extraction | Pre-incubation with Novozyme 33095 for 3 hours. | 25% increase in this compound yield from E. senticosus. | [5][6] |
| Ultrasonic-Assisted Extraction | Solid-to-liquid ratio of 1:10 g/mL, extraction time of 35 min, and power of 200 W. | Yield of 1.57 ± 0.03 mg/g of glycosides. | [19] |
| Purification | D101 macroporous resin, elution with 3.5 BV of 30% ethanol. | Purity of sedative and anti-fatigue ingredients increased by 18.35%. | [2] |
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of this compound
-
Objective: To extract this compound from plant material using ultrasonication.
-
Materials:
-
Dried and powdered plant material (Acanthopanax stem).
-
70% Ethanol.
-
Ultrasonic bath or probe sonicator.
-
Filter paper or centrifuge.
-
Rotary evaporator.
-
-
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:10 g/mL.
-
Place the flask in an ultrasonic bath set to a power of 200 W.
-
Sonicate for 35 minutes at a controlled temperature.
-
After extraction, separate the solid material from the liquid extract by filtration or centrifugation.
-
Collect the supernatant and concentrate it using a rotary evaporator to obtain the crude extract.
-
Redissolve the crude extract in a suitable solvent for further purification or analysis.
-
Purification of this compound using Macroporous Resin
-
Objective: To purify this compound from a crude extract.
-
Materials:
-
Crude extract containing this compound.
-
D101 macroporous resin.
-
Chromatography column.
-
Deionized water.
-
30% Ethanol.
-
-
Procedure:
-
Pack the chromatography column with pre-treated D101 macroporous resin.
-
Dissolve the crude extract in deionized water to a concentration of approximately 0.33 g/mL.
-
Load the sample solution onto the column at a flow rate of 2 bed volumes (BV) per hour.
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed compounds with 3.5 BV of 30% ethanol at a flow rate of 3 BV/h.
-
Collect the eluate containing the purified this compound.
-
Concentrate the eluate to obtain the purified product.
-
Quantification of this compound by HPLC
-
Objective: To determine the concentration of this compound in an extract.
-
Materials:
-
This compound standard.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid (HPLC grade).
-
HPLC system with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
-
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the extract in methanol and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions to create a calibration curve. Inject the sample solutions.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve.
-
Visualizations
Caption: Workflow for this compound extraction, purification, and analysis.
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. Determination of Eleutherosides B and E in Various Parts of Acanthopanax Species [agris.fao.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of yield of eleutherosides B and E in Acanthopanax divaricatus and A. koreanum grown with varying cultivation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elicitation: A Tool for Enriching the Bioactive Composition of Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of Syringin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Syringin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for Syringin analysis?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, all of which compromise the accuracy and reproducibility of quantitative analysis for Syringin.[1]
Q2: What are the most common causes of peak tailing when analyzing Syringin?
The primary causes of peak tailing in the reversed-phase HPLC analysis of Syringin, a phenolic glycoside, are typically related to secondary chemical interactions and issues with the HPLC system itself.[3][4]
-
Secondary Interactions with Silanol Groups: Silica-based HPLC columns, especially older or non-end-capped types, have residual silanol groups (Si-OH) on the stationary phase surface.[5] The hydroxyl groups in the Syringin molecule can form secondary hydrogen bonding interactions with these acidic silanol groups, leading to some molecules being retained longer than others and causing peak tailing.[6]
-
Mobile Phase pH: If the pH of the mobile phase is not optimal, residual silanol groups on the column can become ionized (Si-O⁻).[7] These negatively charged sites can interact with any partially positive character on the Syringin molecule, causing tailing.[7]
-
Column Overload: Injecting too much Syringin onto the column can saturate the stationary phase, leading to a distorted peak shape.[8]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden and tail.[9]
-
Column Contamination and Degradation: Buildup of contaminants from the sample matrix or degradation of the stationary phase can create active sites that cause peak tailing. A void at the head of the column can also lead to poor peak shape.[8]
Q3: How does the chemical structure of Syringin contribute to peak tailing?
Syringin is a phenolic glycoside, meaning it has a phenol group and a glucose moiety.[10] While it is considered a neutral compound, the multiple hydroxyl (-OH) groups in its structure can participate in hydrogen bonding.[3] These hydroxyl groups can form secondary interactions with the residual silanol groups on the surface of a silica-based stationary phase, which is a common cause of peak tailing.[6]
Troubleshooting Guide for Syringin Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your Syringin HPLC analysis.
Step 1: Initial Assessment
First, determine if the peak tailing is specific to Syringin or if all peaks in your chromatogram are affected.
-
Only Syringin Peak Tails: This suggests a chemical interaction between Syringin and the stationary phase.
-
All Peaks Tail: This often points to a system-wide issue, such as extra-column volume or a problem with the column itself.[11]
Step 2: Chemical and Method Optimization
If the issue is likely chemical, focus on optimizing your HPLC method parameters.
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust the aqueous mobile phase to a low pH, typically between 2.5 and 3.5, using an acidic modifier. | A low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions with Syringin.[5] |
| Mobile Phase Modifier | Add a small percentage (e.g., 0.05-0.1%) of an acid like phosphoric acid or formic acid to the aqueous portion of your mobile phase. | This helps to maintain a consistent and low pH, which is crucial for good peak shape. A published method for Syringin successfully uses 0.05% phosphoric acid.[12] |
| Column Choice | Use a modern, high-purity, end-capped C18 column. | End-capped columns have their residual silanol groups chemically deactivated, which significantly reduces the potential for secondary interactions that cause peak tailing.[13] |
| Sample Solvent | Dissolve your Syringin standard and samples in the initial mobile phase composition. | Mismatch between the sample solvent and the mobile phase can cause peak distortion. Syringin is soluble in methanol and ethanol, and slightly soluble in cold water.[14] |
| Sample Concentration | Reduce the concentration of the injected sample. | This helps to rule out column overload as the cause of peak tailing.[6] |
Step 3: System and Hardware Check
If method optimization does not resolve the issue, or if all peaks are tailing, investigate the HPLC system.
| Component | Action |
| Tubing and Connections | Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible. Check all fittings for proper connection to minimize dead volume. |
| Column Health | If the column is old or has been used extensively, it may be contaminated or have a void at the inlet. Try flushing the column according to the manufacturer's instructions or replace it with a new one. |
| Guard Column | If you are using a guard column, replace it, as it may be clogged or contaminated. |
Detailed Experimental Protocols
Protocol 1: Recommended HPLC Method for Syringin Analysis
This protocol is based on a validated method for the analysis of Syringin and is designed to produce symmetrical peaks.[12]
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.05% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is typically used. Start with a low percentage of Mobile Phase B and gradually increase it to elute Syringin. A good starting point is a linear gradient from 5% to 95% Acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 266 nm.[14]
-
Injection Volume: 10 µL.
Protocol 2: Column Cleaning Procedure
If you suspect column contamination is causing peak tailing, follow this general cleaning procedure for a reversed-phase C18 column. Always consult your specific column's care and use manual first.
-
Disconnect the column from the detector.
-
Flush with HPLC-grade water for at least 30 minutes to remove any buffer salts.
-
Flush with Isopropanol for 30 minutes.
-
Flush with Hexane (if compatible with your column) for 30 minutes to remove strongly retained non-polar compounds.
-
Flush again with Isopropanol for 30 minutes.
-
Flush with your initial mobile phase composition (without buffer) until the baseline is stable.
-
Reconnect the column to the detector and equilibrate with your full mobile phase until a stable baseline is achieved.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting peak tailing in Syringin HPLC analysis.
Caption: Chemical interactions between Syringin and the stationary phase that cause peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Showing Compound Syringin (FDB011657) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. ijraset.com [ijraset.com]
- 9. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 10. Syringin | C17H24O9 | CID 5316860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
- 12. Simultaneous determination of protocatechuic acid, syringin, chlorogenic acid, caffeic acid, liriodendrin and isofraxidin in Acanthopanax senticosus Harms by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Eleutheroside B Separation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase for Eleutheroside B separation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Eleutheroside B separation by reversed-phase HPLC?
A1: A common starting point for the separation of Eleutheroside B is a gradient elution using a C18 column. The mobile phase typically consists of a mixture of water (A) and acetonitrile (B), both containing a small amount of acid.[1][2] A typical gradient might start with a low percentage of acetonitrile and gradually increase. For example, a gradient could run from 10% acetonitrile to 30% acetonitrile over 20 minutes.[3]
Q2: Why is an acid modifier added to the mobile phase?
A2: An acid modifier, such as phosphoric acid or formic acid, is added to the mobile phase to improve peak shape and control the ionization of acidic analytes.[1][4] For Eleutheroside B and other phenolic compounds, an acidic mobile phase (pH 2-4) helps to suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[4] It also ensures that the analytes are in a single, non-ionized form, resulting in more consistent retention times and sharper peaks.[4][5]
Q3: What are the common detectors and wavelengths used for Eleutheroside B analysis?
A3: Eleutheroside B is most commonly detected using a UV detector. The detection wavelength is typically set between 206 nm and 220 nm for optimal sensitivity.[2][6]
Q4: How can I improve the resolution between Eleutheroside B and Eleutheroside E?
A4: Co-elution of Eleutheroside B and E can be a challenge. To improve resolution, you can try several strategies:
-
Optimize the gradient: A shallower gradient with a slower increase in the organic solvent percentage can enhance separation.[7]
-
Adjust the mobile phase composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[7]
-
Modify the mobile phase pH: Fine-tuning the pH of the aqueous phase can influence the retention times of the two compounds differently, potentially improving their separation.[8]
-
Change the column: Using a column with a different stationary phase chemistry or a smaller particle size can provide better efficiency and resolution.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Eleutheroside B.
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions between the analyte and residual silanol groups on the column.[9][10]- Mobile phase pH is close to the pKa of the analyte.[9]- Column overload.[11]- Extra-column dead volume.[11] | - Add an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to suppress silanol ionization.[8]- Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa.[5]- Reduce the injection volume or sample concentration.[12]- Use shorter, narrower internal diameter tubing.[9] |
| Poor Resolution | - Inadequate separation from other compounds, particularly Eleutheroside E.- Suboptimal mobile phase composition.[8]- Column degradation. | - Adjust the gradient slope; a shallower gradient often improves resolution.- Try a different organic solvent (e.g., methanol instead of acetonitrile).[7]- Use a column with a higher theoretical plate count (e.g., smaller particle size or longer column).[7]- Replace the column if it is old or has been subjected to harsh conditions. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.[12]- Pump issues (e.g., leaks, faulty check valves).[13]- Insufficient column equilibration time.[12] | - Prepare fresh mobile phase daily and ensure accurate composition.[12]- Use a column oven to maintain a constant temperature.[12]- Check the HPLC system for leaks and service the pump as needed.[13]- Equilibrate the column with the initial mobile phase for a sufficient time before each injection.[12] |
| Ghost Peaks | - Contaminants in the mobile phase or from the sample.- Carryover from previous injections. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Implement a robust sample clean-up procedure.[10]- Include a needle wash step in the autosampler program and flush the column with a strong solvent between runs. |
| High Backpressure | - Blockage in the system (e.g., column frit, tubing).[14]- Buffer precipitation in the mobile phase.[15]- Particulate matter from the sample. | - Filter the mobile phase and samples before use.[16]- If buffer precipitation is suspected, flush the system with water.[15]- Backflush the column according to the manufacturer's instructions.[14]- Replace the in-line filter or column frit if necessary.[14] |
Experimental Protocols
Protocol 1: Standard HPLC Method for Eleutheroside B Separation
This protocol provides a typical starting point for the analysis of Eleutheroside B.
1. Sample Preparation:
- Accurately weigh a known amount of the plant extract or sample.
- Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.[3]
- Vortex or sonicate to ensure complete dissolution.
- Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
2. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
- Mobile Phase A: Water with 0.1% phosphoric acid.[17]
- Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.[17]
- Gradient Program:
- 0-20 min: 10% to 30% B
- 20-25 min: 30% to 90% B (column wash)
- 25-30 min: 90% to 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 25 °C.[1]
- Injection Volume: 10 µL.[3]
- Detection: UV at 220 nm.[1]
Protocol 2: Mobile Phase Optimization Workflow
This protocol outlines a systematic approach to optimizing the mobile phase for improved separation.
Caption: Workflow for optimizing the mobile phase in HPLC.
Data Presentation
Table 1: Comparison of HPLC Methods for Eleutheroside B Separation
| Parameter | Method 1 [1] | Method 2 [3] | Method 3 [17] |
| Column | Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm) | Discovery C18 (4.6 x 250 mm, 5 µm) | Agilent TC-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.5% Aqueous Phosphoric Acid | Water | 0.1% Aqueous Phosphoric Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile with 0.1% Phosphoric Acid |
| Elution | Gradient | Gradient (10-30% B in 20 min) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 220 nm | 350 nm | 210 nm |
| Temperature | 25 °C | 25 °C | 25 °C |
Table 2: Typical Method Validation Parameters for Eleutheroside B Analysis
| Parameter | Typical Range/Value | Reference |
| Linearity (r²) | > 0.999 | [1] |
| Precision (RSD%) | < 3.5% | [1] |
| Recovery (%) | 97% - 103% | [1][17] |
| Limit of Detection (LOD) | Varies by instrument and method | [18] |
| Limit of Quantification (LOQ) | Varies by instrument and method | [18] |
Visualizations
Troubleshooting Decision Tree for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. silicycle.com [silicycle.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ijnrd.org [ijnrd.org]
- 14. agilent.com [agilent.com]
- 15. hplc.eu [hplc.eu]
- 16. nacalai.com [nacalai.com]
- 17. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Reducing solvent consumption in Acanthopanaxoside B extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Acanthopanaxoside B from Acanthopanax senticosus. The focus is on modern extraction techniques that aim to reduce solvent consumption while maintaining or improving extraction efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during the implementation of advanced extraction protocols for this compound.
Issue 1: Low Yield with Ultrasound-Assisted Extraction (UAE)
Question: We are experiencing lower than expected yields of this compound using an Ultrasound-Assisted Extraction protocol with ethanol. What are the potential causes and solutions?
Answer: Low yields in UAE can stem from several factors related to the extraction parameters and sample preparation. Here are the key areas to troubleshoot:
-
Suboptimal Extraction Parameters: The efficiency of UAE is highly dependent on ultrasonic power, extraction time, temperature, and the solid-to-liquid ratio. An imbalance in these can lead to incomplete extraction. For instance, excessively long extraction times or high power can lead to the degradation of target compounds.[1][2]
-
Incorrect Solvent Concentration: The polarity of the solvent is crucial. While ethanol is commonly used, the concentration can significantly impact the yield. For the extraction of multiple active components from Acanthopanax senticosus, including glycosides, an ethanol concentration of around 61% has been found to be optimal under specific ultrasonic conditions.[3]
-
Inadequate Cell Wall Disruption: The primary mechanism of UAE is the acoustic cavitation that disrupts cell walls, allowing the solvent to access the intracellular contents.[1][4] If the ultrasonic power is too low or the plant material is not ground to a sufficient fineness, the extraction will be inefficient.
-
Enzyme Inactivation: The use of enzymes like cellulase and pectinase prior to or during extraction can significantly improve yields by breaking down the plant cell wall.[5] Ensure that the temperature and pH of your extraction medium are within the optimal range for the enzymes used.
Recommended Actions:
-
Optimize UAE Parameters: Systematically vary the ultrasonic power, extraction time, and temperature to find the optimal conditions for your specific equipment and sample. A good starting point for optimization is a solid-to-liquid ratio of 1:10 g/mL, an extraction time of 35 minutes, and a power of 200 W.[1]
-
Adjust Ethanol Concentration: Experiment with different ethanol concentrations. Based on response surface methodology studies, a 61% ethanol concentration can be highly effective.[3]
-
Incorporate Enzymatic Hydrolysis: Consider a pre-treatment step with a mixture of cellulase and pectinase to enhance cell wall degradation before the ultrasonic extraction.[5]
Issue 2: Poor Selectivity in Supercritical Fluid Extraction (SFE)
Question: Our SFE process with supercritical CO₂ is extracting a significant amount of non-polar compounds, leading to a low purity of this compound in the final extract. How can we improve the selectivity for this polar glycoside?
Answer: This is a common challenge with SFE, as supercritical CO₂ is inherently non-polar and thus favors the extraction of lipids and other non-polar molecules. This compound is a polar compound, so modifications are necessary to improve its solubility in the supercritical fluid.
-
Introduction of a Co-solvent (Modifier): The polarity of supercritical CO₂ can be significantly increased by adding a small amount of a polar co-solvent.[6] Water and ethanol are commonly used modifiers that enhance the extraction of polar compounds like glycosides.[6][7]
-
Optimizing Pressure and Temperature: The density and solvating power of the supercritical fluid are tuned by adjusting pressure and temperature.[7][8] Higher pressures generally increase the fluid's density and its ability to dissolve compounds. For Acanthopanaxoside D (a similar glycoside), yields increased with higher pressure in the 20 to 30 MPa range.[6]
-
Post-Extraction Partitioning: A common strategy is to perform a liquid-liquid partition after the initial SFE. Partitioning the extract with a water/n-hexane solvent system can effectively remove the co-extracted neutral (non-polar) compounds.[6]
Recommended Actions:
-
Incorporate a Polar Co-solvent: Introduce water or ethanol as a co-solvent to your supercritical CO₂ stream. A water content of 1.0 mL/mg of plant material has been shown to be effective for a similar compound.[6]
-
Adjust SFE Parameters: Increase the extraction pressure within your system's limits (e.g., up to 30 MPa or higher) while maintaining a moderate temperature (e.g., 333.15 K or 60°C) to avoid degradation of thermolabile compounds.[6][7]
-
Implement a Purification Step: After extraction, dissolve the crude extract in a water/ethanol mixture and then wash it with n-hexane to remove non-polar impurities, thereby increasing the purity of this compound.
Issue 3: Difficulty in Recovering Product from Deep Eutectic Solvents (DES)
Question: We have successfully used a Deep Eutectic Solvent for the extraction of flavonoids and glycosides from Acanthopanax senticosus and achieved high yields. However, we are struggling to separate the extracted compounds from the high-viscosity DES. What methods are effective for this recovery?
Answer: Recovering the target compounds from the DES is a critical step due to the negligible vapor pressure and high viscosity of most DESs.
-
Macroporous Resin Adsorption: This is a highly effective and widely used method for recovering bioactive compounds from DES extracts. The principle is based on the adsorption of the target compounds onto the resin, followed by the washing away of the DES and subsequent elution of the compounds with a suitable solvent like ethanol.[9] AB-8 macroporous resin has been shown to be efficient for recovering flavonoids from DES.[9]
-
Back-Extraction: This involves using a conventional, immiscible organic solvent to extract the target compounds from the DES phase. The choice of solvent is critical and depends on the polarity of the target analyte.
-
Anti-solvent Addition: Adding an anti-solvent (usually water) can sometimes precipitate the target compounds from the DES, allowing for separation by filtration or centrifugation. The success of this method is highly dependent on the solubility characteristics of the target compound.
Recommended Actions:
-
Utilize Macroporous Resin: Pass the DES extract through a column packed with a suitable macroporous resin (e.g., AB-8). Wash the column with deionized water to remove the DES, and then elute the adsorbed this compound with an appropriate concentration of ethanol.
-
Optimize Elution: If using macroporous resin, perform a gradient elution with increasing concentrations of ethanol in water to determine the optimal concentration for selectively eluting this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using "green" solvents like Deep Eutectic Solvents (DES) over traditional organic solvents for this compound extraction?
A1: DES offer several significant advantages over conventional solvents like methanol or ethanol. They are generally considered non-toxic, biodegradable, and have minimal environmental impact.[10] From a technical standpoint, they can have high solvency for a wide range of compounds and can be "tuned" by changing their components to be more selective.[11] Studies have shown that DES can achieve significantly higher extraction yields for active compounds from Acanthopanax senticosus compared to traditional solvents under optimized conditions. For example, a DES composed of glycerol and levulinic acid extracted 40.7% more flavonoids than a conventional ultrasonic-assisted ethanol extraction.[9]
Q2: Can Microwave-Assisted Extraction (MAE) truly reduce solvent consumption?
A2: Yes, MAE is a well-established method for reducing both solvent volume and extraction time.[12][13] The technique uses microwave energy to rapidly heat the solvent and the moisture within the plant material. This creates localized pressure that ruptures the plant cells, facilitating the rapid migration of active compounds into a smaller volume of solvent.[13] The efficiency of MAE often means that extraction yields equivalent to or higher than traditional methods can be achieved in minutes rather than hours, with a corresponding reduction in solvent use.[12]
Q3: Is Supercritical Fluid Extraction (SFE) with CO₂ a viable method for a polar compound like this compound?
A3: On its own, supercritical CO₂ is not an efficient solvent for polar glycosides. However, SFE becomes a very viable and environmentally friendly method when a polar co-solvent, such as water or ethanol, is added.[6] This modification increases the polarity of the supercritical fluid, allowing for the effective extraction of polar compounds. The major advantages of SFE are the use of a non-toxic, non-flammable, and inexpensive primary solvent (CO₂) and the ease of solvent removal from the final product, as the CO₂ simply returns to a gaseous state upon depressurization.[7][8]
Q4: What is the role of enzymes in the extraction process?
A4: Enzymes, such as cellulase and pectinase, act as catalysts to break down the structural components of the plant cell wall.[5] By degrading cellulose and pectin, these enzymes facilitate the release of intracellular active compounds, making them more accessible to the extraction solvent. This can lead to a significant increase in extraction yield and may allow for the use of milder extraction conditions (e.g., lower temperatures or less solvent), thereby preserving the integrity of the target molecules.
Q5: How does Ultrasound-Assisted Extraction (UAE) compare to conventional methods like maceration or reflux extraction?
A5: UAE is generally more efficient and faster than conventional methods. The physical phenomenon of acoustic cavitation generates intense local pressures and temperatures, creating microjets that disrupt cell walls and enhance mass transfer between the solvent and the plant matrix.[2][4] This results in several advantages over traditional techniques:
-
Reduced Extraction Time: Extractions can often be completed in minutes instead of hours.[14]
-
Lower Solvent Consumption: The increased efficiency often allows for the use of smaller solvent volumes.[2]
-
Higher Yields: UAE can lead to a more exhaustive extraction, resulting in higher recovery of the target compounds.
-
Lower Temperatures: The process can be run at lower temperatures, which is beneficial for extracting heat-sensitive compounds.[2]
Data Presentation
Table 1: Comparison of Modern Extraction Techniques for Active Compounds from Acanthopanax senticosus
| Extraction Technique | Key Parameters Optimized | Solvent System | Main Advantages | Reported Yield/Efficiency |
| Supercritical Fluid Extraction (SFE) | Pressure: 20-30 MPa, Temperature: 333.15 K, Co-solvent: Water (1.0 mL/mg) | Supercritical CO₂ + Water | Environmentally safe, reduced organic solvent use, high selectivity with modifier.[6] | Yield of Acanthoside-D increased with higher pressure and addition of water.[6] |
| Ultrasound-Assisted Extraction (UAE) | Power: 200 W, Time: 35 min, Solid-Liquid Ratio: 1:10 g/mL, Solvent: 61% Ethanol | Ethanol-Water | Rapid, reduced time and energy consumption, improved yield.[1][14] | Yields of polysaccharides, flavonoids, and glycosides were 37.27, 14.83, and 1.57 mg/g, respectively.[1] |
| Ionic Liquid-Based UAE (ILUAE) | Ionic Liquid: [C4mim]Br, Time: 30 min | Ionic Liquid Solution | Efficient, rapid, environmentally friendly.[14] | Reduced extraction time to 30 min from 4 hours with good recovery (97.96–103.39%).[14] |
| Deep Eutectic Solvent (DES) Extraction | Solvent: Glycerol & Levulinic Acid (1:1), Water Content: 28%, Time: 73 min, Temp: 55 °C | DES + Water | Green, non-toxic, high extraction efficiency, tunable.[9][10] | Flavonoid yield of 23.928 mg/g; 40.7% higher than UAE with ethanol.[9] |
| Microwave-Assisted Extraction (MAE) | Power: 700 W, Time: 3 min (x2), Solid-Liquid Ratio: 1:10 w/v | Water or Ethanol-Water | Reduced solvent consumption, shorter extraction times, higher yields.[12][13] | Polysaccharide yield of 6.8% (vs. 4.7% for hot reflux).[12] |
| Enzyme-Assisted UAE | Enzymes: Cellulase & Pectinase, Time: ~60 min, Temp: ~54 °C | Aqueous buffer followed by solvent | High specificity, increased yield by degrading cell walls.[5] | Total flavonoid yield reached 36.95 mg/g.[5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Ethanol
This protocol is based on optimized parameters for the extraction of glycosides and other active components from Acanthopanax senticosus.
1. Sample Preparation:
- Dry the Acanthopanax senticosus plant material (e.g., stems, roots) at 60°C until a constant weight is achieved.
- Grind the dried material into a fine powder and pass it through a 40-60 mesh sieve.
2. Extraction Procedure:
- Weigh 5.0 g of the powdered plant material and place it into a 100 mL Erlenmeyer flask.
- Add 50 mL of 61% aqueous ethanol solution to achieve a solid-to-liquid ratio of 1:10 g/mL.[1][3]
- Place the flask in the ultrasonic bath or use a probe-type sonicator.
- Set the extraction parameters:
- Ultrasonic Power: 200 W[1]
- Temperature: 50°C
- Extraction Time: 35 minutes[1]
- After extraction, cool the flask to room temperature.
3. Post-Extraction Processing:
- Filter the mixture through Whatman No. 1 filter paper.
- Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
- Combine the filtrates.
- The resulting extract can be concentrated using a rotary evaporator for further analysis (e.g., HPLC) or purification.
Protocol 2: Deep Eutectic Solvent (DES) Based Ultrasonic Extraction
This protocol outlines a green extraction method using a DES system for flavonoids and glycosides.
1. DES Preparation:
- Prepare the DES by mixing Glycerol (hydrogen bond donor) and Levulinic acid (hydrogen bond acceptor) in a 1:1 molar ratio.[9]
- Heat the mixture at 80°C with constant stirring until a clear, homogeneous liquid is formed.
2. Extraction Procedure:
- Weigh 1.0 g of powdered Acanthopanax senticosus material.
- Prepare the extraction solvent by adding 28% (v/v) water to the prepared DES.[9]
- In a sealed vessel, mix the plant material with the DES-water solvent at a solid-to-liquid ratio of 1:18 g/mL.[9]
- Perform the extraction using an ultrasonic bath under the following optimized conditions:
- Ultrasonic Power: 500 W[9]
- Temperature: 55°C[9]
- Extraction Time: 73 minutes[9]
3. Recovery of Analyte:
- Centrifuge the mixture to separate the solid residue from the DES extract.
- Dilute the supernatant with water and pass it through a pre-treated AB-8 macroporous resin column.
- Wash the column with deionized water to remove the DES.
- Elute the adsorbed compounds (including this compound) with 70% ethanol.
- Collect the eluate and remove the solvent under vacuum to obtain the purified extract.
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Logic for improving SFE selectivity for polar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Eleutheroside B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of Eleutheroside B.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale purification of Eleutheroside B, offering potential causes and recommended solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| EB-P01 | Why is the yield of Eleutheroside B consistently low during extraction? | 1. Inefficient Extraction Solvent: Eleutheroside B has strong hydrophilicity, and using a solvent with inappropriate polarity can lead to poor extraction efficiency.[1][2] 2. Suboptimal Extraction Conditions: Factors such as temperature, time, and solid-to-liquid ratio significantly impact yield.[2] 3. Complex Plant Matrix: The presence of other compounds in Acanthopanax senticosus can hinder the release of Eleutheroside B.[1][2] | 1. Solvent Optimization: Utilize high-polarity solvents like water, ethanol, or methanol. A 70% ethanol solution has been reported as optimal.[2] Consider using novel green solvents like deep eutectic solvents (DES) for improved efficiency, although solvent recovery can be a challenge.[1][2] 2. Parameter Optimization: Optimize extraction parameters. For example, an extraction temperature of 80°C, a soaking time of 5 hours, and a material-to-liquid ratio of 1:6 have been shown to be effective.[2] 3. Enzyme-Assisted Extraction: Employ enzymes like Novozyme 33095 to break down the plant cell wall, which can increase the yield of Eleutheroside B by up to 25%.[2] |
| EB-P02 | What causes the co-elution of impurities with Eleutheroside B during chromatographic purification? | 1. Similar Polarity of Compounds: Eleutheroside B often coexists with other active ingredients having similar polarities, making separation difficult.[2] 2. Inadequate Column Resolution: The chosen stationary phase and mobile phase may not provide sufficient selectivity to separate Eleutheroside B from closely related impurities. | 1. Multi-Step Purification: Employ a combination of purification techniques. For instance, initial purification with macroporous resin (e.g., HPD100) can be followed by high-performance liquid chromatography (HPLC) for finer separation.[3][4] 2. Chromatography System Optimization: Experiment with different stationary phases (e.g., C18 columns) and optimize the mobile phase gradient.[5][6][7] The use of an ionic liquid-loaded macroporous resin combined with molecularly imprinted separation technology has been shown to yield high-purity Eleutheroside B.[1][2] |
| EB-P03 | How can I address the poor solubility of Eleutheroside B, which affects recovery and purity? | 1. Inherent Solubility Characteristics: Eleutheroside E, often purified alongside Eleutheroside B, has poor solubility in alcoholic solutions at higher concentrations, which can affect the overall process.[8] While Eleutheroside B is more hydrophilic, its solubility can still be a limiting factor in certain solvent systems. | 1. Solvent Modification: The addition of trifluoroacetic acid to methanol has been found to resolve solubility issues for co-occurring eleutherosides, which could be applicable to improving the overall process efficiency.[8] 2. Temperature Control: Adjusting the temperature during extraction and purification steps can influence the solubility of Eleutheroside B and other components. |
| EB-P04 | My final product purity is not meeting the required specifications. What are the likely reasons and solutions? | 1. Residual Impurities: Incomplete removal of co-eluting compounds such as other eleutherosides, flavonoids, and polysaccharides.[1][2] 2. Degradation of Eleutheroside B: Harsh processing conditions (e.g., high temperatures, extreme pH) can lead to the degradation of the target compound. Ultrasonic or microwave extraction, while efficient, can potentially damage the structure of active compounds.[1] | 1. Refine Purification Protocol: Introduce additional purification steps like recrystallization or preparative HPLC.[6] 2. Process Condition Monitoring: Carefully control temperature, pH, and exposure to light throughout the purification process. Employ milder extraction techniques where possible. |
| EB-P05 | The large-scale purification process is not economically viable. How can I improve its cost-effectiveness? | 1. High Solvent Consumption: Traditional chromatographic methods can be solvent-intensive and costly.[4][9] 2. Complex and Time-Consuming Procedures: Multiple purification steps increase processing time and labor costs.[4][9] 3. Low Overall Yield: Inefficient extraction and purification lead to a lower final product amount, increasing the cost per unit. | 1. Solvent Recycling: Implement a solvent recovery and recycling system. 2. Process Intensification: Explore more efficient technologies like centrifugal partition chromatography or continuous chromatography to reduce steps and processing time.[9] 3. Yield Optimization: Focus on optimizing each step of the process, from extraction to final polishing, to maximize the overall yield. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for the large-scale extraction of Eleutheroside B?
The most common methods for large-scale extraction of Eleutheroside B involve solvent extraction using polar solvents like water, ethanol, or methanol.[1][2] Reflux extraction and ultrasonic/microwave-assisted extraction are also employed to enhance efficiency.[1] More advanced and greener techniques include the use of deep eutectic solvents (DES) and enzyme-assisted extraction.[1][2]
2. Which chromatographic techniques are best suited for large-scale purification of Eleutheroside B?
For large-scale purification, a multi-step approach is often necessary. Macroporous resin chromatography is a robust and scalable initial step for enrichment.[3][4] Resins like HPD100 have shown high adsorption and desorption capacity for eleutherosides.[3] This is typically followed by preparative high-performance liquid chromatography (HPLC) using a C18 column for high-resolution separation and to achieve high purity.[6][7]
3. What are the critical parameters to monitor during the purification process?
Critical parameters to monitor include:
-
pH: To ensure the stability of Eleutheroside B and optimize chromatographic separation.
-
Temperature: To prevent degradation and control solubility.[2]
-
Flow rate: In chromatographic steps, to ensure optimal separation and prevent high backpressure.
-
Solvent Composition: Precise control of the mobile phase gradient is crucial for effective separation in HPLC.[5]
-
Purity and Yield: Regular in-process analysis using methods like HPLC-UV is essential to track the efficiency of each step.[5][10]
4. How can I confirm the purity of the final Eleutheroside B product?
The purity of the final product is typically confirmed using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PAD) detector.[5][10] The identity of Eleutheroside B can be further confirmed by comparing its retention time and UV spectrum with a certified reference standard. For more detailed structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[11]
5. Are there any known stability issues with Eleutheroside B during purification and storage?
While specific data on the large-scale stability of pure Eleutheroside B is limited in the provided results, glycosides, in general, can be susceptible to hydrolysis under strong acidic or basic conditions and at elevated temperatures. Therefore, it is crucial to maintain moderate pH and temperature throughout the purification and storage process.
Quantitative Data Summary
Table 1: Comparison of Eleutheroside B Extraction and Purification Methods
| Method | Key Parameters | Yield/Purity | Reference |
| Enzyme-Assisted Extraction | Novozyme 33095 treatment | 25% increase in Eleutheroside B yield | [2] |
| Optimized Solvent Extraction | 70% ethanol, 80°C, 5h, 1:6 solid-liquid ratio | Optimal yields reported (specific values vary) | [2] |
| Ionic Liquid-Ultrasound Based Extraction | [C4mim]Br solvent, 30 min extraction | Recovery: 97.96-103.39%; RSD: 3.3% | [12] |
| Macroporous Resin (HPD100C) | Adsorption: 2 BV/h; Desorption: 60:40 ethanol-water | Content of syringin (Eleutheroside B) increased 174-fold; Recovery: 80.93% | [4][9] |
| Semi-pilot Scale Ultrasonic Extraction | Tea saponin as additive | Satisfactory yields of 1.06 ± 0.04 mg/g | [11][13] |
Experimental Protocols
Protocol 1: Large-Scale Extraction of Eleutheroside B using Optimized Solvent Extraction
-
Material Preparation: Grind the dried roots and stems of Acanthopanax senticosus to a coarse powder.
-
Extraction:
-
Load the powdered material into a large-scale extractor.
-
Add 70% ethanol at a solid-to-liquid ratio of 1:6 (w/v).
-
Heat the mixture to 80°C and maintain for 5 hours with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
-
Crude Extract Preparation: The resulting aqueous concentrate is the crude extract ready for purification.
Protocol 2: Purification of Eleutheroside B using Macroporous Resin Chromatography
-
Column Preparation: Pack a large-scale chromatography column with HPD100 macroporous resin and equilibrate it with deionized water.
-
Loading: Load the crude extract onto the column at a flow rate of 2 bed volumes (BV) per hour.
-
Washing: Wash the column with deionized water to remove unbound impurities like sugars and salts.
-
Elution: Elute the adsorbed compounds using a stepwise gradient of ethanol in water. Eleutheroside B is typically eluted with a 60:40 (v/v) ethanol-water solution. The eluent volume is typically 4 BV at a flow rate of 3 BV/h.[4][9]
-
Fraction Collection and Analysis: Collect fractions and analyze them using HPLC to identify those containing Eleutheroside B. Pool the relevant fractions.
-
Concentration: Concentrate the pooled fractions under vacuum to remove the ethanol, yielding an enriched Eleutheroside B extract.
Visualizations
Caption: A generalized workflow for the large-scale purification of Eleutheroside B.
Caption: A logical troubleshooting flowchart for addressing low purity issues.
References
- 1. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of eleutheroside B and E from Acanthopanax species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Acanthopanaxoside B during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Acanthopanaxoside B during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound during extraction?
A1: this compound, also known as Eleutheroside B or Syringin, is a phenylpropanoid glycoside.[1][2][3] Its degradation during extraction is primarily influenced by several factors:
-
pH: Glycosidic bonds are susceptible to hydrolysis under both acidic and alkaline conditions.[4][5][6] Strong acidic or alkaline environments can cleave the glycosidic linkage, separating the sugar moiety from the aglycone (sinapyl alcohol).
-
Temperature: High temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to increased degradation of this compound.[7][8] Prolonged exposure to heat during extraction should be avoided.
-
Enzymatic Activity: Endogenous enzymes present in the plant material, such as β-glucosidases, can be released during cell disruption and catalyze the hydrolysis of the glycosidic bond.[1]
-
Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions.[9][10] This can lead to the formation of degradation products and a loss of biological activity.
-
Solvent Polarity: The choice of extraction solvent can influence the stability of this compound. While polar solvents are generally required for its extraction, the specific solvent and its purity can impact degradation rates.[11][12][13][14]
Q2: What are the potential degradation pathways of this compound?
A2: The degradation of this compound can occur through several pathways, primarily hydrolysis and oxidation. The metabolic pathway in vivo involves deglycosylation followed by oxidation, which can serve as an indicator of potential degradation routes during extraction.
-
Hydrolysis: This is a major degradation pathway where the glycosidic bond is cleaved, yielding sinapyl alcohol and a glucose molecule. This can be catalyzed by acids, bases, or enzymes.
-
Oxidation: The phenolic groups of this compound are prone to oxidation, which can lead to the formation of quinone-type structures and other oxidized derivatives. This process can be accelerated by heat, light, and the presence of metal ions.
Below is a diagram illustrating the potential degradation pathways of this compound.
Troubleshooting Guides
Problem 1: Low yield of this compound in the final extract.
This issue is often linked to degradation during the extraction process. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate pH | Maintain a slightly acidic to neutral pH (around 5-7) during extraction. Buffer the extraction solvent if necessary. | Avoids acid or base-catalyzed hydrolysis of the glycosidic bond. |
| High Extraction Temperature | Employ low-temperature extraction methods such as maceration at room temperature or ultrasound-assisted extraction at controlled temperatures (e.g., below 60°C). | Minimizes thermal degradation. |
| Enzymatic Degradation | Blanch the plant material (briefly treat with hot water or steam) before extraction or use organic solvents like ethanol that can denature enzymes. | Inactivates endogenous enzymes that can hydrolyze this compound. |
| Oxidative Degradation | Perform extraction under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[15] Store extracts in amber-colored containers to protect from light. | Prevents oxidative degradation of the phenolic structure. |
| Inefficient Extraction Method | Utilize advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Enzyme-Assisted Extraction (EAE) under optimized conditions. | These methods can improve extraction efficiency at lower temperatures and shorter times, reducing the risk of degradation. |
Problem 2: Presence of unknown peaks in the HPLC chromatogram of the extract, suggesting degradation products.
This indicates that this compound has degraded. A stability-indicating HPLC method is crucial to separate and identify these degradation products.
| Troubleshooting Step | Rationale |
| Develop a Stability-Indicating HPLC Method | Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a pure standard of this compound.[16][17][18][19][20] Develop an HPLC method that can resolve the intact drug from all its degradation products.[21][22][23][24][25] |
| Analyze Extraction Conditions | Analyze samples taken at different stages of the extraction process to pinpoint where degradation is occurring. |
| Identify Degradation Products | Use techniques like LC-MS to identify the structure of the unknown peaks. |
Below is a workflow for developing a stability-indicating HPLC method.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Enzymatic Extraction (UAEE) for Minimizing Degradation
This protocol combines the efficiency of ultrasound with the specificity of enzymes to extract this compound under mild conditions, thus minimizing degradation.
Materials:
-
Dried and powdered Acanthopanax senticosus plant material
-
Enzyme mixture (e.g., cellulase and pectinase)
-
61% Ethanol in distilled water (v/v)
-
Ultrasonic bath with temperature control
Procedure:
-
Enzyme Pre-treatment: Suspend the powdered plant material in the 61% ethanol solvent at a solid-to-liquid ratio of 1:39 (g/mL). Add the enzyme mixture to the suspension.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 59°C) for a specific duration (e.g., 57 minutes) with gentle agitation.[1]
-
Ultrasonication: Place the flask in an ultrasonic bath set to a controlled temperature (e.g., 59°C) and sonicate for a defined period (e.g., 57 minutes).[1]
-
Extraction Completion: After ultrasonication, centrifuge the mixture to separate the supernatant from the plant debris.
-
Filtration: Filter the supernatant through a 0.45 µm filter.
-
Analysis: Analyze the filtrate for this compound content using a validated stability-indicating HPLC method.
Table 1: Optimized Conditions for Ultrasound-Assisted Enzymatic Extraction of this compound [1]
| Parameter | Optimal Value |
| Ultrasonic Temperature | 59 °C |
| Ultrasonic Time | 57 min |
| Ethanol Concentration | 61% |
| Solid-to-Liquid Ratio | 1:39 g/mL |
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate and quantify this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might start with a low percentage of A, which is gradually increased to elute compounds with higher hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (or as optimized for this compound and its degradation products)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.
-
Sample Preparation: Dilute the filtered extract from Protocol 1 with the mobile phase to a concentration within the calibration range.
-
Injection and Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Identify and quantify the this compound peak based on its retention time and the calibration curve. Analyze for the presence of any additional peaks that may correspond to degradation products.
By implementing these optimized extraction protocols and analytical methods, researchers can significantly reduce the degradation of this compound, leading to more accurate quantification and higher quality extracts for further research and development.
References
- 1. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound Syringin (FDB011657) - FooDB [foodb.ca]
- 3. Syringin - Wikipedia [en.wikipedia.org]
- 4. 845. The acid and alkaline hydrolysis of some substituted phenyl α-D-glucosides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. ftb.com.hr [ftb.com.hr]
- 8. Thermal degradation kinetics of anthocyanins from blood orange, blackberry, and roselle using the arrhenius, eyring, and ball models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Extraction Solvent Polarity: Antioxydant Activity of Methanolic, Hydromethanolic and Aqueous Decocted Extracts of Algerien Thymelaea hirsuta (L.) Endl. Areal Parts | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba - PMC [pmc.ncbi.nlm.nih.gov]
- 16. forced degradation study: Topics by Science.gov [science.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. asianjpr.com [asianjpr.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajrconline.org [ajrconline.org]
- 21. researchgate.net [researchgate.net]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. scispace.com [scispace.com]
- 24. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential [mdpi.com]
- 25. sciencescholar.us [sciencescholar.us]
Method refinement for quantitative analysis of Syringin in complex mixtures
Technical Support Center: Quantitative Analysis of Syringin
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and refined methodologies for the quantitative analysis of Syringin in complex mixtures.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common analytical techniques for the quantitative analysis of Syringin? A1: High-Performance Liquid Chromatography (HPLC), often coupled with UV or photodiode array (PDA) detection, is a widely recommended and utilized method for the determination of Syringin.[1][2] Other powerful techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity, especially in biological matrices, and High-Performance Thin-Layer Chromatography (HPTLC) for screening multiple samples simultaneously.[3][4]
Q2: What are the key physicochemical properties of Syringin relevant to its analysis? A2: Syringin (C₁₇H₂₄O₉, M.W. 372.37) is a phenylpropanoid glycoside.[3] It exists as colorless needle-like crystals and is soluble in hot water, ethanol, and methanol, but only slightly soluble in cold water and acetone.[3] It is insoluble in non-polar solvents like benzene and chloroform.[3] Its UV spectrum in methanol shows maximum absorbance (λmax) at approximately 221 nm and 266 nm.[3]
Q3: How stable is Syringin during sample preparation and storage? A3: Syringin stability can be influenced by temperature, solvents, and the extraction method. Stock solutions are often stored at low temperatures (-20°C or -80°C) and protected from light to prevent degradation.[5] The choice of extraction method is also critical; for instance, prolonged exposure to high temperatures during heated reflux extraction can lead to the degradation of glycosylated compounds, whereas methods like ultrasonic-assisted extraction may offer better stability.[1][6]
HPLC Method Development
Q4: What is a typical starting point for developing an HPLC method for Syringin? A4: A common starting point is reversed-phase HPLC using a C18 column.[7][8] The mobile phase is typically a gradient mixture of an aqueous component (like water with 1% acetic acid or a buffer) and an organic modifier such as acetonitrile or methanol.[7][9] Detection is commonly set around 265-266 nm, which corresponds to one of Syringin's UV maxima.[3][7]
Q5: How can I optimize the mobile phase to improve peak shape and resolution? A5: Mobile phase optimization is key to achieving good separation.[10][11]
-
Solvent Composition: Adjusting the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase affects retention time; increasing the organic content generally reduces retention.[9]
-
pH Control: For ionizable compounds in the matrix, controlling the mobile phase pH with a buffer (at least 2 units away from the analyte's pKa) can significantly improve peak symmetry.[12] Adding a small amount of acid, like 0.1% formic acid or 1% acetic acid, is common to ensure sharp peaks.[7][9]
-
Solvent Type: Switching between acetonitrile and methanol can alter selectivity, as they have different chemical properties that influence interactions with the analyte and stationary phase.[9]
Q6: What is a typical linear range for Syringin quantification using HPLC-UV? A6: The linear range can vary depending on the instrument and method sensitivity, but published methods show wide ranges. For example, a validated method reported a linear range of 0.20–800 μg/mL for Syringin with a correlation coefficient (r) greater than 0.999.[7] Another study established a linear range of 0.60 ng/mL to 200 ng/mL using LC-MS/MS, demonstrating higher sensitivity.[8]
Troubleshooting Guides
HPLC Analysis
Q7: My Syringin peak is tailing. What are the common causes and solutions? A7: Peak tailing is a frequent issue with multiple potential causes.[13]
-
Cause 1: Secondary Interactions: The analyte may have secondary interactions with active sites (residual silanols) on the silica-based column packing.[13][14]
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the column, leading to distorted peaks.[13]
-
Cause 3: Column Contamination or Voids: Accumulation of matrix components on the column inlet frit or the formation of a void in the packing bed can distort the flow path.[15] This often affects all peaks in the chromatogram.[15]
Q8: I'm observing high backpressure in my HPLC system. What should I check? A8: High backpressure is often a sign of a blockage.
-
Cause 1: Frit Blockage: The most common cause is a blocked column inlet frit due to particulate matter from the sample or mobile phase.[15]
-
Solution: Filter all samples and mobile phases. Try reversing and flushing the column (disconnect it from the detector first). If this fails, the frit may need to be replaced.[15]
-
-
Cause 2: Contaminant Buildup: Strongly adsorbed sample components can build up at the head of the column.[13]
-
Solution: Implement a robust sample clean-up procedure. Use a guard column that can be replaced regularly.[16]
-
-
Cause 3: Mobile Phase Viscosity: Using highly viscous solvents or running at low temperatures can increase pressure.[12]
-
Solution: Check the viscosity of your mobile phase composition. Consider using a less viscous solvent (acetonitrile has lower viscosity than methanol) or increasing the column temperature.[12]
-
LC-MS Analysis
Q9: My quantitative results for Syringin using LC-MS are inconsistent, especially in plant extracts. What could be the problem? A9: Inconsistent results in LC-MS, particularly with complex matrices like plant extracts or biological fluids, are often due to matrix effects .[17][18] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Syringin), leading to ion suppression or enhancement.[18][19] This can significantly impact the accuracy and reproducibility of quantification.[17]
Q10: How can I identify and mitigate matrix effects in my LC-MS analysis of Syringin? A10:
-
Identification: The presence of matrix effects can be assessed by comparing the analyte's response in a pure solvent standard to its response in a blank matrix sample spiked with the analyte after extraction (post-extraction spike).[19][20] A significant difference in signal intensity indicates a matrix effect.[19]
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Optimize the HPLC method to separate Syringin from interfering matrix components. Modifying the gradient or changing the stationary phase can help.[20]
-
Enhance Sample Cleanup: Use more effective sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering compounds before injection.
-
Use an Internal Standard: The most effective strategy is to use a suitable internal standard (IS), preferably a stable isotope-labeled version of Syringin.[21] The IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.[21]
-
Dilute the Sample: Simple dilution of the sample extract can reduce the concentration of interfering components, thereby minimizing matrix effects.[17]
-
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Syringin
This protocol is a general guideline for extracting Syringin from dried plant material.
-
Sample Preparation: Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Filtration: Cool the extract to room temperature and filter it through a 0.45 µm membrane filter into a volumetric flask.
-
Final Volume: Wash the filter with a small amount of the extraction solvent and add the washing to the flask. Make up to the final volume with the solvent. The sample is now ready for HPLC or LC-MS analysis.
Protocol 2: HPLC-UV Method for Quantification of Syringin
This protocol is based on a validated method for analyzing Syringin in complex mixtures.[7]
-
Instrumentation: HPLC system with a quaternary pump, PDA or UV detector, and a manual injector or autosampler.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of Syringin standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working standard solutions by diluting the stock solution to concentrations spanning the expected sample range (e.g., 0.2 to 800 µg/mL).[7]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of Syringin in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Presentation
Table 1: HPLC Method Parameters for Syringin Analysis
| Parameter | Recommended Conditions | Reference |
| Stationary Phase | C18 (Reversed-Phase) | [7] |
| Particle Size | 5 µm | [7] |
| Column Dimensions | 3.9 mm × 150 mm | [7] |
| Mobile Phase | Acetonitrile and 1% Acetic Acid in Water (Gradient) | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | UV/PDA at 265 nm | [7] |
| Injection Volume | 10-20 µL |
Table 2: Method Validation Data for Syringin Quantification
| Parameter | Typical Value | Reference |
| Linearity Range (HPLC-UV) | 0.20 - 800 µg/mL | [7] |
| Correlation Coefficient (r) | > 0.999 | [7] |
| LOD (Limit of Detection) | Method Dependent | [23] |
| LOQ (Limit of Quantification) | Method Dependent | [23] |
| Precision (%RSD) | < 2% | [24] |
| Accuracy (% Recovery) | 98 - 102% | [21] |
Visualized Workflows
Caption: General workflow for the quantitative analysis of Syringin.
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Decision workflow for addressing LC-MS matrix effects.
References
- 1. Syringin: Plant Source, Traditional Uses, Anti-Cancer, Brain Protection, and Related Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 4. ijirt.org [ijirt.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. mastelf.com [mastelf.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 17. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. mdpi.com [mdpi.com]
- 24. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
Syringin Recovery from Macroporous Resin: A Technical Support Center
For researchers, scientists, and drug development professionals working on the purification of Syringin, this technical support center provides essential guidance on utilizing macroporous resin for optimal recovery. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to streamline your purification process.
Troubleshooting Guide
This section addresses common issues encountered during the recovery of Syringin using macroporous resin, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Syringin Recovery | Incomplete Adsorption: - Flow rate is too high.- Inappropriate resin selection (polarity, surface area).- Syringin concentration in the sample is too high, exceeding resin capacity.- Insufficient processing volume. | - Optimize Adsorption: - Decrease the flow rate to allow for better particle diffusion (e.g., 2 BV/h).[1]- Select a resin with high adsorption capacity for Syringin, such as HPD100C or AB-8.[1][2]- Dilute the sample to a suitable concentration (e.g., around 1.85 mg/mL).[2]- Increase the processing volume to ensure complete binding (e.g., up to 24 BV).[1] |
| Incomplete Desorption: - Incorrect ethanol concentration in the eluent.- Elution volume is too small.- Elution flow rate is too fast. | - Optimize Desorption: - Use an optimal ethanol-water solution. A 60:40 (v/v) ratio has been shown to be effective.[1]- Increase the eluent volume to ensure complete elution (e.g., 4 BV).[1]- Adjust the elution flow rate to an optimal level (e.g., 3 BV/h).[1] | |
| Syringin Degradation: - Unstable pH or temperature during the process. | - Control Experimental Conditions: - Maintain a stable and appropriate pH and temperature throughout the adsorption and desorption process. | |
| Low Purity of Recovered Syringin | Co-elution of Impurities: - Ethanol concentration in the eluent is too high. | - Refine Elution: - A lower ethanol concentration can selectively desorb Syringin while leaving more strongly bound impurities on the resin. If the ethanol concentration is too high, impurities may also be desorbed.[1] |
| Poor Resin Selectivity: - The chosen resin does not have a high affinity for Syringin over other compounds in the mixture. | - Resin Screening: - Test a variety of macroporous resins with different polarities and surface areas to find one with the best selectivity for Syringin. | |
| Early Breakthrough of Syringin | Column Overload: - The concentration of Syringin in the sample is too high for the amount of resin used. | - Adjust Sample Concentration: - Dilute the sample to a lower concentration before loading it onto the column. |
| High Flow Rate: - The sample is passing through the column too quickly for effective adsorption to occur. | - Reduce Flow Rate: - Decrease the flow rate during sample loading to increase the contact time between the Syringin and the resin.[1] | |
| Resin Fouling | Irreversible Adsorption of Impurities: - Strong binding of certain compounds from the crude extract to the resin. | - Resin Regeneration: - Implement a resin regeneration protocol after each use. This may involve washing with a strong acid, a strong base, and then water to remove strongly bound substances. |
Frequently Asked Questions (FAQs)
Q1: Which type of macroporous resin is best for Syringin purification?
A1: Studies have shown that non-polar or weakly polar resins with a large surface area, such as HPD100C and AB-8, exhibit high adsorption and desorption capacities for Syringin.[1][2] The choice of resin can be influenced by the specific composition of your crude extract.
Q2: What is the optimal ethanol concentration for desorbing Syringin?
A2: An ethanol-water solution of 60:40 (v/v) has been found to be optimal for desorbing Syringin from HPD100C resin.[1] For AB-8 resin, a 70% ethanol concentration has been used effectively.[2] It is crucial to optimize this concentration, as a solution that is too concentrated can lead to the co-elution of impurities.[1]
Q3: How does the flow rate affect the recovery of Syringin?
A3: The flow rate is a critical parameter. During adsorption, a slower flow rate (e.g., 2 BV/h) allows for greater diffusion and binding of Syringin to the resin.[1] For desorption, a slightly higher flow rate (e.g., 3 BV/h) can be efficient for elution without excessive solvent consumption.[1]
Q4: What is a "breakthrough curve" and why is it important?
A4: A breakthrough curve plots the concentration of the target molecule (Syringin) in the column effluent against the volume of sample loaded. The "breakthrough point" is when the concentration of the target molecule in the effluent starts to increase significantly, indicating that the resin is becoming saturated. This helps determine the maximum sample volume that can be loaded onto the column under specific conditions.
Q5: How can I regenerate the macroporous resin for reuse?
A5: While specific protocols can vary depending on the resin and the nature of the sample, a general regeneration procedure involves sequentially washing the resin with a dilute acid (e.g., HCl), a dilute base (e.g., NaOH), and then rinsing with deionized water until the effluent is neutral. This helps to remove any strongly bound impurities and restore the resin's adsorptive capacity.
Experimental Protocols
Static Adsorption and Desorption Experiments
This protocol is designed to screen different macroporous resins to identify the one with the best adsorption and desorption characteristics for Syringin.
Methodology:
-
Resin Pre-treatment: Soak the macroporous resins in ethanol for 24 hours, then wash thoroughly with deionized water.
-
Adsorption:
-
Add a specific amount of pre-treated resin and a known concentration of Syringin solution to a flask.
-
Shake the flask at a constant temperature for a set period to reach adsorption equilibrium.
-
Measure the concentration of Syringin in the supernatant using a suitable analytical method (e.g., HPLC).
-
Calculate the adsorption capacity using the formula:
-
Qe = (C0 - Ce) * V / W
-
Where:
-
Qe is the adsorption capacity at equilibrium (mg/g).
-
C0 is the initial concentration of Syringin (mg/mL).
-
Ce is the equilibrium concentration of Syringin (mg/mL).
-
V is the volume of the solution (mL).
-
W is the dry weight of the resin (g).
-
-
-
-
Desorption:
-
After adsorption, filter the resin and wash it with deionized water.
-
Add a specific volume of eluent (e.g., 60% ethanol) to the resin.
-
Shake the flask at a constant temperature for a set period to reach desorption equilibrium.
-
Measure the concentration of Syringin in the eluent.
-
Calculate the desorption ratio using the formula:
-
D = (Cd * Vd) / (Qe * W) * 100%
-
Where:
-
D is the desorption ratio (%).
-
Cd is the concentration of Syringin in the eluent (mg/mL).
-
Vd is the volume of the eluent (mL).
-
-
-
Dynamic Adsorption and Desorption Experiments
This protocol optimizes the parameters for Syringin purification using a column packed with the selected macroporous resin.
Methodology:
-
Column Packing: Pack a glass column with the pre-treated macroporous resin.
-
Dynamic Adsorption (Loading):
-
Pass the Syringin sample solution through the column at a specific flow rate.
-
Collect the effluent in fractions and measure the Syringin concentration in each fraction to determine the breakthrough curve.
-
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Dynamic Desorption (Elution):
-
Pass the eluent (e.g., 60% ethanol) through the column at a specific flow rate.
-
Collect the eluate in fractions and measure the Syringin concentration in each fraction to create an elution curve.
-
-
Data Analysis: From the breakthrough and elution curves, determine the optimal sample loading volume, eluent volume, and flow rates for both adsorption and desorption.
Data Presentation
Table 1: Comparison of Optimal Parameters for Syringin Recovery using Different Resins.
| Parameter | HPD100C Resin | AB-8 Resin |
| Sample Concentration | Not specified, but initial concentrations in experiments were low (e.g., 0.0077 mg/mL).[1] | 1.85 mg/mL[2] |
| Adsorption Flow Rate | 2 BV/h[1] | 0.5 mL/min |
| Processing Volume | 24 BV[1] | 3.5 BV[2] |
| Desorption Eluent | 60:40 (v/v) Ethanol-Water[1] | 70% Ethanol[2] |
| Desorption Flow Rate | 3 BV/h[1] | 1.0 mL/min |
| Eluent Volume | 4 BV[1] | 2.5 BV[2] |
| Syringin Recovery | 80.93%[1] | Not explicitly stated, but product purity was 80.28%.[2] |
Visualizations
Experimental Workflow for Syringin Recovery
Caption: Workflow for Syringin purification using macroporous resin.
Troubleshooting Logic for Low Syringin Recovery
Caption: Troubleshooting decision tree for low Syringin recovery.
References
How to resolve co-elution of Eleutheroside B and Eleutheroside E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of Eleutherosides, with a specific focus on the co-elution of Eleutheroside B and Eleutheroside E.
Troubleshooting Guide: Resolving Co-elution of Eleutheroside B and Eleutheroside E
Issue: You are observing poor separation or complete co-elution of Eleutheroside B and Eleutheroside E peaks in your chromatogram.
This guide provides a systematic approach to troubleshoot and resolve this common issue.
Logical Flow for Troubleshooting Co-elution
Caption: A flowchart outlining the troubleshooting steps for resolving the co-elution of Eleutheroside B and Eleutheroside E.
Q1: My Eleutheroside B and E peaks are not separating. What are the first things I should check?
A1: Start by verifying your current High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method parameters. Co-elution is often a result of suboptimal chromatographic conditions.
Initial Verification Checklist:
-
Column Integrity: Ensure your column is not old or degraded. Check the backpressure and theoretical plate number if possible.
-
Mobile Phase Preparation: Confirm the correct composition and pH of your mobile phase. Freshly prepare solvents to avoid degradation or changes in composition.
-
System Suitability: Inject a standard mixture of Eleutheroside B and Eleutheroside E to confirm the performance of your system.
If these initial checks do not resolve the issue, you will need to optimize your chromatographic method.
Q2: How can I optimize my HPLC/UPLC method to separate Eleutheroside B and E?
A2: Method optimization involves systematically adjusting various parameters. Below are key areas to focus on, with detailed experimental protocols.
Experimental Workflow for Method Optimization
Caption: A workflow diagram for optimizing an HPLC/UPLC method to achieve separation of co-eluting compounds.
Detailed Methodologies & Data
Based on published methods, here are starting points and optimization strategies.
Strategy 1: Mobile Phase Modification
The polarity difference between Eleutheroside B (a phenylpropanoid glycoside) and Eleutheroside E (a lignan diglycoside) can be exploited by adjusting the mobile phase.
Table 1: Recommended Starting HPLC/UPLC Conditions
| Parameter | Method 1 (Acidic)[1][2] | Method 2 (Basic)[3] | Method 3 (Isocratic)[4] |
| Column | C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm) | C18 | C18 (e.g., Diamonsil C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.5% Phosphoric Acid in Water | Water with 0.1% Ammonium Hydroxide | 0.05% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | Gradient elution | Gradient elution | Isocratic (88:12, A:B) |
| Flow Rate | 1.0 mL/min | 0.2 mL/min | 1.0 mL/min |
| Detection | 220 nm | MS/MS | 265 nm (Eleutheroside B), 210 nm (Eleutheroside E) |
| Temperature | 25°C | Not specified | 30°C |
Experimental Protocol for Mobile Phase Optimization:
-
Prepare Mobile Phases:
-
Method 1 (Acidic): Mobile Phase A: Add 5 mL of phosphoric acid to 995 mL of HPLC-grade water. Mobile Phase B: 100% Acetonitrile.
-
Method 2 (Basic): Mobile Phase A: Add 1 mL of ammonium hydroxide to 999 mL of HPLC-grade water. Mobile Phase B: 100% Acetonitrile.
-
-
Set up Gradient: Start with a shallow gradient and gradually increase the organic phase (Acetonitrile). For example, start at 10% B and increase to 30% B over 20 minutes.[5]
-
Inject Standard Mixture: Inject a known concentration of Eleutheroside B and E standards.
-
Analyze Chromatogram: Observe the retention times and resolution.
-
Adjust Gradient: If peaks are still co-eluting, try a shallower gradient (e.g., increase to 30% B over 40 minutes) to increase the separation window. If peaks are broad, a steeper gradient might be beneficial after initial separation is achieved.
-
Modify Additives: The pH of the mobile phase can significantly impact the ionization state and retention of the analytes. Compare the results from the acidic and basic methods.
Strategy 2: Stationary Phase Modification
If mobile phase optimization is insufficient, the column's stationary phase chemistry can be changed to alter the separation mechanism.
Table 2: Alternative Stationary Phases
| Stationary Phase | Separation Principle | Potential Advantage |
| Phenyl-Hexyl | Provides π-π interactions in addition to hydrophobic interactions. | The aromatic rings in both Eleutherosides can interact differently with the phenyl groups of the stationary phase, potentially leading to better separation. |
| Pentafluorophenyl (PFP) | Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | The unique selectivity of PFP columns can be effective for separating structurally similar compounds. |
| C30 | Provides higher shape selectivity for structurally similar isomers. | May offer better resolution for the different core structures of Eleutheroside B and E. |
Experimental Protocol for Stationary Phase Evaluation:
-
Select an Alternative Column: Based on Table 2, choose a column with a different stationary phase (e.g., a Phenyl-Hexyl column of similar dimensions to your C18 column).
-
Equilibrate the New Column: Flush the new column with the mobile phase for at least 30-60 minutes.
-
Repeat Optimized Method: Use the best mobile phase conditions you identified in Strategy 1.
-
Analyze and Compare: Compare the chromatogram from the new column to that from the C18 column. Look for changes in elution order and improved resolution.
Q3: I've tried optimizing my HPLC method, but the peaks are still not fully resolved. What's next?
A3: If chromatographic optimization does not provide baseline separation, you can use a more advanced detection technique like tandem mass spectrometry (MS/MS).
LC-MS/MS for Co-eluting Compounds
A mass spectrometer can differentiate between compounds with the same retention time but different molecular weights.
Table 3: Mass Spectrometry Parameters for Eleutheroside B and E[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Eleutheroside B | 371 [M-H]⁻ | 209 | Negative ESI |
| Eleutheroside E | 741 [M-H]⁻ | 579 | Negative ESI |
Experimental Protocol for LC-MS/MS Analysis:
-
System Setup: Couple your HPLC/UPLC system to a triple-quadrupole mass spectrometer.
-
Tuning: Infuse individual standards of Eleutheroside B and Eleutheroside E into the mass spectrometer to determine the optimal precursor and product ions and collision energies.
-
Multiple Reaction Monitoring (MRM): Set up the MS to operate in MRM mode, monitoring the specific transitions for each compound as listed in Table 3.
-
Analysis: Inject your sample. Even if the compounds co-elute from the HPLC column, the mass spectrometer will detect them in separate channels based on their unique mass transitions.
Q4: Could another compound be interfering with my analysis?
A4: Yes, co-elution with an unknown compound is possible. It has been reported that dihydrodehydrodiconiferyl alcohol monopyranose can co-elute with Eleutheroside E under certain reversed-phase HPLC conditions using an acetonitrile:water gradient.
How to Investigate Potential Interferences:
-
Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the Eleutheroside E peak. A non-homogenous peak suggests the presence of a co-eluting impurity.
-
LC-MS Analysis: Analyze the peak using LC-MS in full scan mode to see if there are other molecular ions present under the chromatographic peak.
If an interfering compound is confirmed, further method development, such as the strategies outlined above, will be necessary to resolve it.
Frequently Asked Questions (FAQs)
Q: What are the chemical differences between Eleutheroside B and Eleutheroside E? A: Eleutheroside B (also known as Syringin) is a phenylpropanoid glycoside. Eleutheroside E is a lignan, specifically the di-β-D-glucoside of (−)-syringaresinol. Their different core structures are the basis for their chromatographic separation.
Q: At what wavelength should I monitor my separation? A: A common wavelength for detecting both compounds is around 220 nm.[1][6] However, for more specific detection, you can use 265 nm for Eleutheroside B and 210 nm for Eleutheroside E.[4] A PDA detector is highly recommended to capture the full UV spectrum of each peak.
Q: Can I use UPLC instead of HPLC? A: Yes, UPLC systems can provide higher resolution and faster analysis times. The principles of method development are the same, but you will use columns with smaller particle sizes (typically <2 µm) and higher pressures. The flow rates will generally be lower, and the gradient times shorter.
Q: Are there any alternative separation techniques besides reversed-phase LC? A: While reversed-phase HPLC is the most common, other techniques like High-Speed Counter-Current Chromatography (HSCCC) have been used for the preparative separation of Eleutheroside E. However, for routine analytical quantification, optimizing a reversed-phase LC method is typically the most practical approach.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Simultaneous determination of Eleutheroside B and Eleutheroside E in rat plasma by high performance liquid chromatography-electrospray ionization mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Acanthopanaxoside B Content in Different Acanthopanax Species
For researchers and pharmaceutical professionals investigating the therapeutic potential of Acanthopanax species, the concentration of bioactive compounds is a critical determinant of efficacy. Among these, Acanthopanaxoside B, also known as Eleutheroside B or Syringin, is a key phenylpropanoid glycoside with demonstrated pharmacological activities. This guide provides a comparative analysis of this compound content across various Acanthopanax species, supported by experimental data from high-performance liquid chromatography (HPLC) studies.
Quantitative Comparison of this compound Content
The concentration of this compound varies significantly among different Acanthopanax species and even between different parts of the same plant. The following table summarizes the quantitative data from several studies, providing a clear comparison for researchers.
| Species | Plant Part | This compound Content (mg/g) | Reference |
| Acanthopanax senticosus | Stem | 1.45 | [1] |
| Acanthopanax senticosus | Root | 0.59 | [1] |
| Acanthopanax senticosus (grafted on A. sessiliflorus) | Stem | 0.31 | [1] |
| Acanthopanax senticosus (grafted on A. sessiliflorus) | Root | Not Detected | [1] |
| Acanthopanax sessiliflorus | Stem & Root | Not Detected | [1] |
| Acanthopanax senticosus (ASC) | Root Bark | 0.08276 | [2] |
| Acanthopanax divaricatus var. albeofructus (ADA) | Root Bark | 0.003 | [2] |
| Acanthopanax divaricatus (ADD) | Root Bark | 0.00191 | [2] |
| Acanthopanax sessiliflorus (ASF) | Root Bark | 0.00064 | [2] |
| Acanthopanax sessiliflorus var. parviceps (ASS) | Root Bark | 0.00143 | [2] |
| Acanthopanax koreanum (AK) | Root Bark | 0.0022 | [2] |
| Acanthopanax senticosus for. inermis (ASB) | Root Bark | 0.00139 | [2] |
| Acanthopanax henryi (ADF) | Root Bark | 0.00129 | [2] |
| Eleutherococcus leucorrhizus | Underground Organs | 3.22 (sum with Eleutheroside E) | [3] |
| Eleutherococcus nodiflorus | Underground Organs | 2.189 (sum with Eleutheroside E) | [3] |
| Eleutherococcus senticosus | Underground Organs | 1.774 (sum with Eleutheroside E) | [3] |
Note: The genus Acanthopanax is often used interchangeably with Eleutherococcus. The data highlights that Acanthopanax senticosus generally contains higher levels of this compound compared to other species. It is also evident that the content can be influenced by factors such as the specific plant part and cultivation methods, including grafting.[1] Some studies have found that the content of eleutherosides B and E in the stems is generally higher than in the roots.[4][5]
Experimental Protocols for Quantification
The quantification of this compound is predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). The following is a detailed methodology based on published studies.
Sample Preparation:
-
Drying and Grinding: Plant materials (roots, stems, etc.) are dried at an appropriate temperature (e.g., 60°C) and then ground into a fine powder.
-
Extraction: A specific weight of the powdered sample is extracted with a solvent, typically methanol or ethanol, using methods such as ultrasonication or reflux extraction.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
Purification (Optional): The crude extract may be further purified using solid-phase extraction (SPE) to remove interfering compounds.
-
Final Sample Preparation: The dried extract is redissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm membrane filter before injection into the HPLC system.
HPLC Conditions:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column is commonly employed (e.g., Zorbax 300 SB C18).[4]
-
Mobile Phase: A gradient elution is typically used, consisting of acetonitrile and water.[4] A common gradient program starts with a low concentration of acetonitrile, which is gradually increased over time to elute compounds with different polarities.[4]
-
Flow Rate: A typical flow rate is 1.0 ml/min.[4]
-
Detection: The column effluent is monitored at a UV wavelength of 210 nm.[4]
-
Quantification: The identification and quantification of this compound are achieved by comparing the retention time and peak area of the sample with those of a certified reference standard.[4] LC/MS can also be used for confirmation.[4]
Biosynthetic Pathway of this compound
The following diagram illustrates the biosynthetic pathway of this compound (Syringin), starting from the amino acid L-phenylalanine. This pathway is a branch of the general phenylpropanoid pathway.
Caption: Biosynthetic pathway of this compound.
This guide provides a foundational understanding for researchers to compare and select Acanthopanax species based on their this compound content. The provided experimental protocol offers a standardized method for accurate quantification, and the biosynthetic pathway diagram gives insight into the formation of this important bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification method for eleutheroside B, eleutheroside E, chiisanoside, and sesamin using reverse-phase high-performance liquid chromatography coupled with ultraviolet detection and integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publishers Panel [herbapolonica.pl]
- 4. Quantitative determination of eleutheroside B and E from Acanthopanax species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of Eleutheroside B and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Eleutheroside B, a natural phenylpropanoid glycoside, and dexamethasone, a potent synthetic glucocorticoid. This document synthesizes available experimental data to objectively evaluate their mechanisms of action and therapeutic potential in inflammatory conditions.
Executive Summary
Dexamethasone is a well-established, potent anti-inflammatory agent with a broad mechanism of action, primarily mediated through the glucocorticoid receptor. It is known to effectively suppress the expression of numerous pro-inflammatory cytokines and enzymes. Eleutheroside B, a key active component of Eleutherococcus senticosus (Siberian ginseng), has demonstrated significant anti-inflammatory and neuroprotective effects in preclinical studies. Its mechanism is linked to the inhibition of key inflammatory signaling pathways such as NF-κB and JAK2/STAT3. While dexamethasone exhibits broad and potent immunosuppressive activity, Eleutheroside B presents a more targeted approach with a potentially favorable safety profile, warranting further investigation as a therapeutic alternative.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the anti-inflammatory effects of Eleutheroside B and dexamethasone. It is important to note that the data are derived from various studies with different experimental models and conditions, which should be taken into account when making direct comparisons.
Table 1: In Vitro Anti-inflammatory Activity
| Parameter | Eleutheroside B | Dexamethasone | Source |
| Target | IC50 | IC50 | |
| Glucocorticoid Receptor | Not Reported | 38 nM[1] | [1] |
| Cyclooxygenase-2 (COX-2) | Predicted to be an inhibitor (in silico)[2][3] | 7.3 nM[4] | [2][3][4] |
| Cyclooxygenase-1 (COX-1) | Not Reported | No significant inhibition[4] | [4] |
Table 2: In Vivo Anti-inflammatory Activity - High-Altitude Cerebral Edema (HACE) Rat Model
| Cytokine | Treatment Group | Concentration (pg/mg protein) | % Reduction vs. HACE | Source |
| IL-1β | HACE Model | ~180 | - | [5][6] |
| Eleutheroside B (50 mg/kg) | ~140 | ~22% | [5][6] | |
| Eleutheroside B (100 mg/kg) | ~110 | ~39% | [5][6] | |
| Dexamethasone (4 mg/kg) | ~120 | ~33% | [5][6] | |
| IL-6 | HACE Model | ~250 | - | [5][6] |
| Eleutheroside B (50 mg/kg) | ~180 | ~28% | [5][6] | |
| Eleutheroside B (100 mg/kg) | ~130 | ~48% | [5][6] | |
| Dexamethasone (4 mg/kg) | ~150 | ~40% | [5][6] | |
| TNF-α | HACE Model | ~300 | - | [5][6] |
| Eleutheroside B (50 mg/kg) | ~220 | ~27% | [5][6] | |
| Eleutheroside B (100 mg/kg) | ~160 | ~47% | [5][6] | |
| Dexamethasone (4 mg/kg) | ~180 | ~40% | [5][6] |
Signaling Pathways and Mechanisms of Action
Eleutheroside B and dexamethasone exert their anti-inflammatory effects through distinct yet partially overlapping signaling pathways.
Eleutheroside B Signaling Pathway
Eleutheroside B has been shown to modulate inflammatory responses by inhibiting the JAK2/STAT3 and NF-κB signaling pathways.[5][6] By downregulating these pathways, Eleutheroside B reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6]
Dexamethasone Signaling Pathway
Dexamethasone's primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR).[7] This complex then translocates to the nucleus, where it can either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors like NF-κB and AP-1.[7] This leads to a broad suppression of inflammatory responses.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and validation of the cited findings.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is a standard method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol Details:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[8]
-
Cell Seeding: Cells are seeded into appropriate well plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allowed to adhere overnight.[9][10]
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Eleutheroside B or dexamethasone) or vehicle control, and the cells are incubated for a specified period (typically 1 hour).[9]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically ranging from 100 ng/mL to 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a further period (e.g., 24 hours).[9][11]
-
Sample Collection: The cell culture supernatant is collected for the measurement of secreted cytokines (e.g., TNF-α, IL-6, IL-1β). The cells can be lysed for analysis of intracellular proteins (e.g., by Western blot) or gene expression (e.g., by RT-qPCR).
-
Analysis: Cytokine levels in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9]
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation to evaluate the anti-inflammatory activity of compounds in a living organism.[12][13]
Protocol Details:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are randomly divided into control and treatment groups. The test compounds (Eleutheroside B or dexamethasone) or vehicle are administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before the induction of inflammation (e.g., 30-60 minutes).[12][13] A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is often included.
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, typically 0.1 mL of a 1% carrageenan solution in saline, is administered into the right hind paw of each rat.[12][13]
-
Measurement of Paw Edema: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[12] The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Conclusion
The available evidence suggests that both Eleutheroside B and dexamethasone possess significant anti-inflammatory properties, albeit through different primary mechanisms. Dexamethasone is a highly potent, broad-spectrum anti-inflammatory agent, while Eleutheroside B appears to act on more specific signaling pathways. The in vivo data from the HACE model indicates that Eleutheroside B can be as effective, or even more so, than dexamethasone at certain dosages in reducing specific pro-inflammatory cytokines.[5][6] However, further head-to-head comparative studies using standardized in vitro and in vivo models are necessary to fully elucidate their relative potencies and therapeutic windows. The development of natural compounds like Eleutheroside B could offer a promising avenue for anti-inflammatory therapies with potentially fewer side effects than traditional corticosteroids.
References
- 1. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A comprehensive in silico exploration of pharmacological properties, bioactivities and COX-2 inhibitory potential of eleutheroside B from Eleutherococcus senticosus (Rupr. & Maxim.) Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model [frontiersin.org]
- 7. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
A Comparative Guide to Syringin Quantification: Cross-Validation of HPLC and UPLC-MS Methods
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of bioactive compounds is critical. Syringin, a phenylpropanoid glycoside with a range of pharmacological activities, is a compound of significant interest. This guide provides an objective cross-validation of two common analytical techniques for Syringin quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This comparison is supported by established experimental protocols and performance data to aid in selecting the most appropriate method for your research needs.
Executive Summary
Both HPLC and UPLC-MS are powerful chromatographic techniques suitable for the quantification of Syringin. HPLC is a well-established and robust method, valued for its reliability and accessibility. UPLC, a more recent innovation, offers substantial enhancements in speed, resolution, sensitivity, and solvent efficiency.[1][2] UPLC-MS, in particular, provides superior selectivity and lower detection limits by integrating the high separation power of UPLC with the precise detection capabilities of mass spectrometry.[2][3] This guide presents a side-by-side comparison of their performance characteristics, detailed experimental methodologies, and a visual representation of the analytical workflows.
Data Presentation: Performance Characteristics
The following table summarizes the key validation parameters for the quantification of Syringin using a standard HPLC-UV method versus a UPLC-MS method. These parameters are essential for evaluating the performance and reliability of an analytical method.[4][5]
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~1.5 - 5 ng/mL | ~0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~5 - 15 ng/mL | ~0.5 - 3 ng/mL |
| Accuracy (% Recovery) | 98% - 102% | 95% - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Analysis Time (Run Time) | 10 - 20 minutes | 2 - 5 minutes |
Note: The values presented are representative and may vary based on specific instrumentation, column chemistry, and matrix effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline standard protocols for both HPLC and UPLC-MS methods for Syringin quantification.
HPLC-UV Method Protocol
This protocol describes a typical Reverse-Phase HPLC (RP-HPLC) method for the quantification of Syringin.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[6]
-
Column : C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (often with a small percentage of acid like formic or acetic acid to improve peak shape). A typical mobile phase could be a mixture of 20 mM tetrabutylammonium and acetonitrile (80:20, v/v) at a pH of 7.0.[7][8]
-
Injection Volume : 10 - 20 µL.
-
Column Temperature : 30°C.[6]
-
Detection : UV detection at a wavelength of approximately 227 nm or 270 nm, where Syringin exhibits absorbance.
-
Standard Preparation : Stock solutions of Syringin are prepared in a suitable solvent like methanol.[9] Working standards are made by serial dilution to create a calibration curve covering the expected concentration range of the samples (e.g., 50 to 800 µg/mL).[7][8]
UPLC-MS Method Protocol
This protocol outlines a UPLC method coupled with a tandem mass spectrometer (MS/MS), which is highly sensitive and selective.
-
Instrumentation : A UPLC system connected to a tandem quadrupole mass spectrometer (TQ-MS) or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.[10][11]
-
Column : UPLC BEH C18 column or equivalent (e.g., 2.1 x 100 mm, 1.8 µm particle size).[10][11]
-
Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[10][11]
-
Flow Rate : 0.3 - 0.5 mL/min.[10]
-
Injection Volume : 1 - 5 µL.[10]
-
Detection (MS/MS) :
-
Ionization Mode : Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor ion for Syringin and its corresponding product ion(s) after fragmentation, ensuring high specificity.
-
-
Sample Preparation : Samples often require a protein precipitation step, for instance, by adding acetonitrile or methanol, followed by centrifugation to remove solid debris before injection.[12][13]
Method Validation and Comparison
Method validation ensures that an analytical procedure is suitable for its intended purpose.[4] Key parameters include accuracy, precision, specificity, linearity, and the limits of detection (LOD) and quantification (LOQ).[3][14]
-
Speed and Efficiency : UPLC methods significantly reduce analysis time compared to traditional HPLC, often by a factor of 5 to 10.[2] This is due to the use of smaller particle size columns (sub-2 µm), which allows for faster flow rates without sacrificing resolution.
-
Sensitivity and Selectivity : UPLC-MS offers substantially higher sensitivity and selectivity than HPLC-UV.[2] The ability of the mass spectrometer to selectively monitor for the specific mass-to-charge ratio of Syringin and its fragments minimizes interference from matrix components, leading to lower LOD and LOQ values.[3][15]
-
Robustness : HPLC is often considered a very robust and reliable technique, widely available in most analytical laboratories. While UPLC systems are also robust, they operate at much higher pressures and may require more stringent maintenance.
-
Cost and Complexity : HPLC systems are generally less expensive to purchase and maintain than UPLC-MS systems. The operation and data interpretation of UPLC-MS also require a higher level of technical expertise.
Visualizations
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. resolian.com [resolian.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Validation of HPLC/UPLC Methodologies [vctrainings.com]
- 6. Chemical fingerprinting and quantitative constituent analysis of Siwu decoction categorized formulae by UPLC-QTOF/MS/MS and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of tepotinib by UPLC‒MS/MS and its interaction with naringenin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 15. researchgate.net [researchgate.net]
Syringin vs. Ascorbic Acid: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of syringin and the well-established antioxidant, ascorbic acid (Vitamin C). We will delve into their mechanisms of action, present available quantitative data from antioxidant assays, and detail the experimental protocols used to generate this data.
Introduction to Syringin and Ascorbic Acid
Syringin , a phenylpropanoid glycoside, is a naturally occurring compound found in various plants, including the lilac (Syringa vulgaris) and Acanthopanax senticosus. It is recognized for a range of pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects, many of which are attributed to its antioxidant potential.[1] Syringin's antioxidant mechanism is primarily associated with the enhancement of endogenous antioxidant enzyme activity and the modulation of inflammatory signaling pathways.[1]
Ascorbic acid , or Vitamin C, is a vital water-soluble vitamin and a potent, well-characterized antioxidant. Its primary antioxidant function lies in its ability to directly scavenge a wide variety of reactive oxygen species (ROS) by donating a hydrogen atom, thereby neutralizing these damaging free radicals.
Mechanisms of Antioxidant Action
The antioxidant strategies of syringin and ascorbic acid differ significantly. Ascorbic acid acts as a direct antioxidant, readily donating electrons to neutralize free radicals. Syringin, on the other hand, appears to exert its antioxidant effects through more indirect, cell-mediated pathways.
Ascorbic Acid: The Direct Scavenger
Ascorbic acid's antioxidant activity is a result of its ability to undergo reversible oxidation and reduction. It can donate a hydrogen atom to a free radical (R•), forming a relatively stable ascorbyl radical, which is less reactive than the initial free radical. This process effectively terminates the chain reaction of free radical damage.
Caption: Ascorbic acid directly neutralizes a free radical by donating a hydrogen atom.
Syringin: The Cellular Protector
Syringin's antioxidant effects are linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, syringin promotes the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the increased production of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), which in turn neutralize ROS and protect the cell from oxidative damage.
Caption: Syringin activates the Nrf2 pathway, leading to increased antioxidant enzyme production.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies of pure syringin and ascorbic acid using standardized antioxidant assays are limited in the scientific literature. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant activity, representing the concentration of a substance required to inhibit 50% of a specific radical. A lower IC50 value indicates higher antioxidant activity.
While a definitive head-to-head comparison is challenging due to variations in experimental conditions across different studies, a study on syringic acid, a structurally related compound, showed it to have a better therapeutic effect than ascorbic acid in a dimethyl nitrosamine-induced hepatic injury model in rats, suggesting potentially superior antioxidative effects in a biological system. However, another study using a DPPH assay found the antioxidant activity of pure syringin to be "not obvious" when compared to certain plant extracts.
The following table summarizes representative IC50 values for ascorbic acid from various studies to provide a general benchmark. The lack of consistent, direct comparative data for syringin prevents its inclusion in this table.
Table 1: Representative Antioxidant Activity (IC50) of Ascorbic Acid
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH | 4.97 | [2] |
| DPPH | 66.12 | [3] |
| ABTS | 50 | |
| ABTS | 127.7 |
Note: IC50 values for the same compound can vary significantly depending on the specific experimental protocol, including solvent, pH, and reaction time.
Experimental Protocols
The following are detailed methodologies for two common in vitro antioxidant activity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
References
- 1. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syringin exerts anti-inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acanthopanaxoside B and Other Adaptogenic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Acanthopanaxoside B, a primary active component of Acanthopanax senticosus (also known as Eleutherococcus senticosus or Siberian Ginseng), against other prominent adaptogenic compounds. The focus is on presenting quantitative experimental data, detailing methodologies, and illustrating key signaling pathways to aid in research and development.
Adaptogens are natural substances that enhance the body's ability to resist nonspecific internal and external stressors by modulating the immune-neuro-endocrine systems and the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] This comparison will delve into the neuroprotective and anti-fatigue properties of this compound alongside ginsenosides from Panax ginseng, withanolides from Withania somnifera (Ashwagandha), and salidroside from Rhodiola rosea.
Section 1: Comparative Efficacy in Neuroprotection
Neuroprotection is a key attribute of many adaptogenic compounds, offering potential therapeutic avenues for neurodegenerative diseases and stress-induced neuronal damage.
The following table summarizes key in-vitro data for various adaptogenic compounds, primarily from studies using the SH-SY5Y human neuroblastoma cell line, a standard model for neurodegenerative disease research.[3]
| Compound | Plant Source | Model System | Neurotoxic Insult | Concentration | Outcome | Efficacy Metric | Reference |
| This compound (Syringin) | A. senticosus | Rat model | High Altitude Cerebral Edema | 50-100 mg/kg | Reduced neuroinflammation & oxidative stress | ↓ IL-1β, IL-6, TNF-α, ROS, MDA | [4] |
| Withanolide A | W. somnifera | C. elegans | N/A (Aging model) | 100 µM | Lifespan extension, stress resistance | ↑ Lifespan, ↓ Amyloid/α-synuclein aggregation | [5] |
| Withaferin A | W. somnifera | SH-SY5Y cells | H₂O₂ | 1 µM | Increased cell viability | ~85% viability vs. ~50% in H₂O₂ control | [3] |
| Ginsenoside Rg1 | P. ginseng | Rat model | Chronic Stress | 40 mg/kg | Ameliorated neuroinflammation & apoptosis | ↓ Oxidative stress products, ↓ Neuronal apoptosis | [6] |
| Salidroside | R. rosea | Rat model | Olfactory Bulbectomy | 20-40 mg/kg | Reduced neuroinflammation | ↓ TNF-α, IL-1β in hippocampus | [7] |
Adaptogens exert their neuroprotective effects through various molecular pathways. A common mechanism involves the activation of cellular defense systems against oxidative stress, a key contributor to neurodegeneration.
1. Nrf2-ARE Signaling Pathway:
Many neuroprotective compounds, including withanolides, activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3] This pathway is a primary cellular defense mechanism against oxidative stress.[8] Under stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes. Withanolide A has been shown to upregulate Nrf2, leading to the biosynthesis of glutathione (GSH), a major cellular antioxidant, thereby protecting neurons from hypoxia-induced damage.[8]
Caption: Nrf2-ARE antioxidant response pathway activated by adaptogens.
2. MAPK and NF-κB Signaling:
Ginsenoside Rg1 has been shown to prevent depressive-like behavior by downregulating hippocampal neuroinflammation.[9] It achieves this by modulating the Mitogen-Activated Protein Kinase (MAPK) and SIRT1 signaling pathways, which in turn inhibits the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.[9] Specifically, Rg1 can downregulate stress-activated kinases like p-JNK and p-p38 while upregulating p-ERK, leading to reduced production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[9]
This protocol outlines a common method for quantifying the antioxidant effect of a compound by measuring intracellular Reactive Oxygen Species (ROS).[3]
-
Principle: The assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye. Inside the cell, esterases cleave the acetate groups, and ROS oxidize the resulting compound to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the intracellular ROS levels.
-
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a dark, clear-bottomed 96-well microplate at a density of 50,000 cells per well and culture overnight.
-
DCFDA Loading: Wash cells with Phosphate-Buffered Saline (PBS). Add 100 µL/well of 20 µM DCFDA solution and incubate for 30-45 minutes at 37°C in the dark.
-
Compound Treatment: Wash the cells to remove excess DCFDA. Add fresh medium containing the test adaptogenic compound (e.g., Withaferin A) and/or an ROS-inducing agent (e.g., H₂O₂). Include appropriate controls (untreated, H₂O₂ only).
-
Fluorescence Measurement: Immediately measure fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485 nm and ~535 nm, respectively.
-
Data Analysis: Quantify the compound's effect on ROS production by comparing the change in fluorescence intensity relative to the controls.
-
Section 2: Comparative Efficacy in Anti-Fatigue Effects
Adaptogens are classically defined by their ability to increase resistance to stress and fatigue.[10] This is often evaluated in animal models using physical endurance tests.
The following table presents data from forced swimming tests in mice, a common model to evaluate physical fatigue.
| Compound | Plant Source | Animal Model | Dosage | Test | Key Outcome | Reference |
| This compound (Syringin) | A. senticosus | ICR Mice | Not specified (in fraction) | Weight-loaded swimming | Significantly extended swimming time to exhaustion | [11][12] |
| Eleutheroside E | A. senticosus | ICR Mice | Not specified (in fraction) | Weight-loaded swimming | Significantly extended swimming time to exhaustion | [11] |
| Ginsenoside Rg1 | P. ginseng | CUMS Rats | 3 weeks | Forced swimming test | Shortened immobility time | [13] |
| Salidroside | R. rosea | OBX Rats | 20, 40 mg/kg (p.o.) for 2 weeks | Forced swimming test | Decreased immobility time | [7] |
CUMS: Chronic Unpredictable Mild Stress; OBX: Olfactory Bulbectomized
The anti-fatigue effects of this compound and other eleutherosides are linked to metabolic regulation. Studies suggest they delay fatigue by:
-
Reducing triglyceride (TG) levels by increasing fat utilization.[11]
-
Delaying the accumulation of blood urea nitrogen (BUN).[11]
-
Increasing lactate dehydrogenase (LDH) activity to reduce lactic acid accumulation in muscle tissue.[11]
The workflow for isolating and testing these anti-fatigue compounds is a multi-step process.
Caption: Bioactivity-guided workflow for anti-fatigue compound isolation.
This protocol is a standard method to assess the anti-fatigue properties of a substance in rodents.[11]
-
Principle: The test measures endurance by recording the time until exhaustion in mice forced to swim with a weight attached to their tail. An increase in swimming time indicates an anti-fatigue effect.
-
Procedure:
-
Animal Acclimatization: Acclimate ICR mice to the laboratory environment for at least one week.
-
Grouping and Administration: Divide mice into several groups: a control group (vehicle), a positive control group (e.g., caffeine), and test groups receiving different doses of the adaptogenic compound/extract orally for a specified period (e.g., 1-2 weeks).
-
Test Procedure: 30-60 minutes after the final administration, attach a weight (e.g., a lead sinker equivalent to 5% of the mouse's body weight) to the base of the tail.
-
Swimming: Place the mice individually into a tank of water (e.g., 25±1°C, depth >20 cm).
-
Endpoint: Record the total swimming time from placement in the water until exhaustion. Exhaustion is defined as the inability to rise to the surface to breathe for a period of 5-10 seconds.
-
Biochemical Analysis: Immediately after the test, collect blood samples to measure relevant biochemical parameters like BUN, TG, and lactic acid.
-
Section 3: Regulation of the HPA Axis
A defining characteristic of adaptogens is their ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[14][15]
-
Salidroside: Chronic treatment with salidroside has shown an antidepressant-like effect by regulating HPA axis hyperactivity. It can attenuate the expression of corticotropin-releasing hormone (CRH) in the hypothalamus and significantly reduce serum corticosterone levels.[7] It also appears to increase the expression of glucocorticoid receptors (GR) in the hippocampus, which is crucial for the negative feedback loop of the HPA axis.[7]
-
Ginsenosides: Ginsenosides from American Ginseng are linked to improved emotional resilience through the regulation of the HPA axis and modulation of key neurotransmitters.[14] Ginsenoside Rg1, in particular, inhibits the hyperfunction of the HPA axis by increasing GR expression and decreasing corticosterone levels.[16][17]
-
Withanolides: Ashwagandha, rich in withanolides, improves resistance towards stress by influencing the HPA axis and stabilizing cortisol levels.[18][19]
Caption: Modulation of the HPA axis by adaptogenic compounds.
Conclusion
This compound, along with other eleutherosides from Acanthopanax senticosus, demonstrates significant anti-fatigue and neuroprotective properties, positioning it as a potent adaptogenic compound. Its efficacy is comparable to other well-researched adaptogens like ginsenosides, withanolides, and salidroside, although the precise molecular targets and therapeutic windows may differ.
-
In neuroprotection , while withanolides show strong effects via the Nrf2 pathway, this compound and Ginsenoside Rg1 exhibit potent anti-inflammatory actions by modulating pathways like JAK2/STAT3 and NF-κB, respectively.
-
In anti-fatigue studies, this compound demonstrates clear efficacy in animal models by improving metabolic efficiency during physical exertion, a classic adaptogenic effect shared with compounds from Rhodiola and Panax ginseng.
-
All major adaptogens reviewed herein exhibit a regulatory influence on the HPA axis , which is fundamental to their definition and ability to enhance resilience against stress.
For drug development professionals, the choice of compound may depend on the desired therapeutic focus. This compound presents a strong candidate for conditions related to fatigue and neuroinflammation. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety profiles of these compounds in human subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. mindlabpro.com [mindlabpro.com]
- 3. benchchem.com [benchchem.com]
- 4. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withanolide A offers neuroprotection, ameliorates stress resistance and prolongs the life expectancy of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside-Rg1 Rescues Stress-Induced Depression-Like Behaviors via Suppression of Oxidative Stress and Neural Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effects of salidroside on olfactory bulbectomy-induced pro-inflammatory cytokine production and hyperactivity of HPA axis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Withanolide A Prevents Neurodegeneration by Modulating Hippocampal Glutathione Biosynthesis during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginsenoside Rg1 ameliorates chronic social defeat stress-induced depressive-like behaviors and hippocampal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between the Biological Active Compounds in Plants with Adaptogenic Properties (Rhaponticum carthamoides, Lepidium meyenii, Eleutherococcus senticosus and Panax ginseng) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactivity-guided fractionation for anti-fatigue property of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ginsenoside Rg1 attenuates chronic unpredictable mild stress-induced depressive-like effect via regulating NF-κB/NLRP3 pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wholefoodsmagazine.com [wholefoodsmagazine.com]
- 15. benchchem.com [benchchem.com]
- 16. Ginsenoside Rg1: A Neuroprotective Natural Dammarane‐Type Triterpenoid Saponin With Anti‐Depressive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ginsenoside Rg1 in neurological diseases: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. draxe.com [draxe.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Polysaccharides from Acanthopanax senticosus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of polysaccharides derived from Acanthopanax senticosus (also known as Siberian Ginseng), a plant renowned for its medicinal properties. Polysaccharides from this plant have garnered significant interest due to their diverse biological activities, including immunomodulatory, antioxidant, and anti-tumor effects.[1][2][3][4] This document summarizes key experimental data, details common experimental protocols, and visualizes complex processes to aid in research and development.
Comparative Analysis of Extraction and Physicochemical Properties
The extraction method significantly influences the yield, composition, and molecular weight of Acanthopanax senticosus polysaccharides (ASPS), which in turn affects their biological activity.[2][5][6] Newer methods like enzyme-assisted and ultrasound-assisted deep eutectic solvent extraction have shown higher efficiency compared to traditional hot water extraction.[4][7][8]
Table 1: Comparison of Different Extraction Methods for ASPS
| Extraction Method | Yield (%) | Key Advantages | Key Disadvantages | Reference |
| Hot Water Extraction (HWE) | ~4.21 | Simple, low cost | Lower efficiency, potential degradation of polysaccharides at high temperatures | [7][8] |
| Enzyme-Assisted Aqueous Extraction (EAAE) | 10.53 ± 0.682 | Higher yield, environmentally friendly | Cost of enzymes, requires optimization of pH and temperature | [6][7][9] |
| Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction | 3.55 (mg/g) | High efficiency, green solvent | Complexity in solvent recovery | [4][8][10] |
Table 2: Physicochemical Properties of Different ASPS Fractions
| Polysaccharide Fraction | Molecular Weight (kDa) | Monosaccharide Composition | Key Structural Features | Reference |
| ASPS-40 | Not specified | Galacturonic acid, Glucose, Galactose, Rhamnose, Arabinose | Contains triple helix structures with branched chains | [7] |
| ASPS-60 | Not specified | Glucose, Galactose, Rhamnose, Arabinose, Mannose | Contains triple helix structures with more side chains | [7] |
| ASPS-80 | Not specified | Galacturonic acid, Glucose, Galactose, Rhamnose, Arabinose, Mannose | Contains triple helix structures with longer branched chains | [7] |
| ASP-B2 | 5.32 | Pectin-polysaccharide with HG and RG regions | Random coil conformation | [11][12] |
| ASP-B3 | 30.51 | Pectin-polysaccharide with HG and RG regions | Random coil conformation | [11][12] |
ASPS-40, ASPS-60, and ASPS-80 refer to polysaccharide fractions precipitated with 40%, 60%, and 80% ethanol, respectively. HG: Homogalacturonan, RG: Rhamnogalacturonan.
Comparative Bioactivities of ASPS
Acanthopanax senticosus polysaccharides exhibit a range of biological activities that are often correlated with their structural characteristics.
Antioxidant Activity
The antioxidant capacity of ASPS is a key area of investigation. Different fractions show varying degrees of radical scavenging and metal-chelating activities.
| Assay | ASPS-40 (IC50) | ASPS-60 (IC50) | ASPS-80 (IC50) | ASP-B2 & B3 | Reference |
| DPPH Radical Scavenging | 4.891 mg/mL | 1.838 mg/mL | 2.149 mg/mL | Strong activity | [7][11] |
| ABTS Radical Scavenging | Not specified | Not specified | Not specified | Not specified | [7] |
| Fe2+ Chelating Activity | 9.033 mg/mL | 25.006 mg/mL | 2.618 mg/mL | Not specified | [7] |
IC50 values represent the concentration required to inhibit 50% of the activity.
Immunomodulatory Effects
ASPS have been shown to modulate the immune system, suggesting their potential as adjuvants or immunotherapeutic agents.[1][13][14] They can enhance lymphocyte proliferation and cytokine production.[13] For instance, ASPS were found to resist immunosuppression induced by cyclophosphamide in chickens.[13]
Anti-Tumor Activity
The anti-tumor potential of ASPS is another significant area of research.[15][16] These polysaccharides can inhibit the growth of transplanted tumors and may act by modulating the host's immune response.[1] The anti-tumor mechanisms of polysaccharides, in general, can involve inducing apoptosis, inhibiting angiogenesis, and arresting the cell cycle.[17]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols.
Extraction and Purification of ASPS (Enzyme-Assisted Method)
-
Preparation of Raw Material : Dried Acanthopanax senticosus is powdered and sieved.
-
Enzymatic Extraction : The powder is mixed with a buffer solution at an optimized pH (e.g., pH 6). A complex enzyme (e.g., cellulase and pectinase) is added, and the mixture is incubated at a specific temperature (e.g., 50°C) for a set duration (e.g., 80 minutes).[6]
-
Termination of Reaction : The enzymatic reaction is stopped by boiling the mixture.
-
Crude Polysaccharide Extraction : The mixture is centrifuged, and the supernatant is concentrated. Ethanol is added to the concentrate (to final concentrations of 40%, 60%, 80%) to precipitate the polysaccharides. The precipitates are collected by centrifugation and washed.[7]
-
Deproteinization : The crude polysaccharide is redissolved in water, and the Sevage reagent (chloroform:n-butanol, 4:1 v/v) is added. The mixture is shaken vigorously and then centrifuged to remove the denatured protein layer. This step is repeated until no precipitate is observed at the interface.[18]
-
Purification : The deproteinized polysaccharide solution is dialyzed against distilled water and then lyophilized to obtain the purified ASPS. Further purification can be achieved using ion-exchange chromatography (e.g., DEAE-cellulose) and size-exclusion chromatography (e.g., Sephadex G-100).
DPPH Radical Scavenging Assay
-
Preparation of Reagents : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol is prepared. Various concentrations of the ASPS sample are prepared.
-
Reaction : The DPPH solution is mixed with the ASPS sample or a standard antioxidant (e.g., ascorbic acid).
-
Incubation : The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : The absorbance of the mixture is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation : The scavenging activity is calculated using the formula: Scavenging Rate (%) = [1 - (A_sample - A_blank) / A_control] * 100, where A_sample is the absorbance of the DPPH solution with the sample, A_blank is the absorbance of the sample without the DPPH solution, and A_control is the absorbance of the DPPH solution without the sample.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture : Tumor cells (e.g., BGC-823 human gastric cancer cells) are cultured in a suitable medium in a 96-well plate.[19]
-
Treatment : The cells are treated with different concentrations of ASPS and incubated for a specific period (e.g., 24, 48, 72 hours).
-
MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated.
-
Formazan Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement : The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation : The cell viability is calculated as a percentage of the control (untreated cells).
Visualizations
Experimental Workflow for ASPS Analysis
Caption: Workflow from raw material to bioactive analysis of ASPS.
Putative Anti-Tumor Mechanism of Polysaccharides
Caption: Proposed anti-tumor mechanisms of polysaccharides.
References
- 1. Immunomopharmacological effects of polysaccharides from Acanthopanax senticosus on experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, structural characteristics, bioactivities and application of polysaccharides from Acanthopanax senticosus (Rupr. Maxim.) harms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eco-Friendly and Efficient Extraction of Polysaccharides from Acanthopanax senticosus by Ultrasound-Assisted Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Enzyme-Assisted Aqueous Extraction of Polysaccharide from Acanthopanax senticosus and Comparison of Physicochemical Properties and Bioactivities of Polysaccharides with Different Molecular Weights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comparable studies of two polysaccharides from leaves of Acanthopanax senticosus: Structure and antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunomodulatory effect of Acanthopanax senticosus polysaccharide on immunosuppressed chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acanthopanax senticosus: Photochemistry and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Frontiers | Polysaccharides as Potential Anti-tumor Biomacromolecules —A Review [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Antitumor activity of polysaccharide extracted from Pleurotus ostreatus mycelia against gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Binding Affinity of Acanthopanax Extracts to Steroid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro binding affinity of Acanthopanax senticosus (synonymous with Eleutherococcus senticosus) extracts to various steroid receptors. The information is compiled from available scientific literature to aid in research and drug development endeavors.
Introduction
Acanthopanax senticosus, also known as Siberian Ginseng, is a medicinal plant with a long history of use in traditional medicine. Its extracts contain a variety of bioactive compounds, including eleutherosides, lignans, and saponins, which are believed to contribute to its pharmacological effects. One area of interest is the interaction of these extracts with steroid hormone receptors, which play crucial roles in a multitude of physiological processes. Understanding the binding affinity of Acanthopanax extracts to these receptors is a key step in elucidating their mechanisms of action and potential therapeutic applications.
Comparative Binding Affinity Data
A pivotal study by Pearce et al. (1982) investigated the in-vitro binding of Eleutherococcus senticosus extracts to a range of steroid receptors. The findings from this study are summarized below. It is important to note that while the study demonstrated binding to several receptors, specific quantitative affinity values (such as IC50 or Ki) for Acanthopanax senticosus were not detailed in the available literature. For comparative context, the study did provide an approximate Ki value for the binding of Panax ginseng saponin to the glucocorticoid receptor.
| Steroid Receptor | Ligand Used in Assay | Acanthopanax senticosus Extract Binding Affinity | Panax ginseng Saponin Binding Affinity (for comparison) |
| Glucocorticoid Receptor (GR) | [3H]Dexamethasone | Binding Demonstrated[1] | Approximate Ki of 8 x 10-6 M[1] |
| Progestin Receptor (PR) | Specific radioligand (not specified in abstract) | Binding Demonstrated[1] | Binding Demonstrated |
| Mineralocorticoid Receptor (MR) | Specific radioligand (not specified in abstract) | Binding Demonstrated[1] | Binding Demonstrated |
| Estrogen Receptor (ER) | Specific radioligand (not specified in abstract) | Binding Demonstrated[1] | No significant binding reported |
| Androgen Receptor (AR) | Not explicitly reported in the study | Not explicitly reported in the study | Not explicitly reported in the study |
Note: The absence of specific quantitative data for Acanthopanax senticosus in the available literature highlights a gap in current research and an opportunity for further investigation.
Experimental Protocols
The following is a generalized experimental protocol for a competitive radioligand binding assay, a standard method for determining the in-vitro binding affinity of a test compound to a receptor. This protocol is based on established methodologies in the field.
General Radioligand Binding Assay Protocol
-
Receptor Preparation:
-
Cytosolic or nuclear extracts containing the target steroid receptor are prepared from appropriate tissues (e.g., rat uterus for estrogen and progesterone receptors, rat kidney for mineralocorticoid and glucocorticoid receptors) or from cell lines overexpressing the receptor.
-
The protein concentration of the receptor preparation is determined using a standard protein assay.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled steroid ligand (e.g., [3H]dexamethasone for GR, [3H]aldosterone for MR, [3H]R5020 for PR, [3H]estradiol for ER) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test substance (Acanthopanax senticosus extract) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a large excess of the corresponding unlabeled steroid hormone.
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The receptor-bound radioligand is separated from the free radioligand. Common methods include dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification:
-
The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test substance for the receptor.
-
Visualizations
Steroid Receptor Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for the androgen, estrogen, glucocorticoid, and progesterone receptors.
Caption: Androgen Receptor Signaling Pathway.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Progesterone Receptor Signaling Pathway.
Experimental Workflow
The diagram below outlines the general workflow for assessing the in-vitro binding affinity of Acanthopanax extracts to steroid receptors.
Caption: In-Vitro Binding Assay Workflow.
Conclusion
The available evidence indicates that extracts of Acanthopanax senticosus can interact with multiple steroid receptors in vitro, including the glucocorticoid, progestin, mineralocorticoid, and estrogen receptors.[1] This suggests that the pharmacological effects of Acanthopanax senticosus may, in part, be mediated through the modulation of these critical signaling pathways. However, there is a notable lack of quantitative data on the binding affinities of these extracts. Further research is warranted to determine the specific IC50 and Ki values of Acanthopanax extracts and their isolated constituents for each of the steroid receptors. Such studies would provide a more precise understanding of their potency and selectivity, and would be invaluable for the development of novel therapeutics based on this traditional medicinal plant.
References
A Comparative Guide to Eleutheroside B Quantification: Navigating Reproducibility and Accuracy
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of Eleutheroside B, a key bioactive compound in Eleutherococcus senticosus (Siberian ginseng), is paramount for quality control, pharmacokinetic studies, and formulation development. This guide provides an objective comparison of various analytical methods for Eleutheroside B quantification, focusing on their reproducibility and accuracy, supported by experimental data.
Comparison of Key Performance Metrics
The choice of an analytical method for Eleutheroside B quantification hinges on the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a cornerstone, while newer techniques offer enhanced sensitivity and resolution. The following tables summarize the key performance characteristics of commonly employed methods.
Table 1: Performance Characteristics of HPLC-based Methods for Eleutheroside B Quantification
| Parameter | HPLC-UV | RP-HPLC-UV-IPAD | UPLC-MS/MS |
| Linearity Range (µg/mL) | 0.35 - 34.83[1] | 0.018 - 0.5 (UV) | 0.001 - 2.0[2] |
| Correlation Coefficient (r²) | 0.9999[1] | 0.9990 - 0.9998[3][4] | > 0.99[2] |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 0.006 - 0.020 (IPAD)[3][4] | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | 0.018 - 0.050 (IPAD)[3][4] | 0.001[2] |
| Intra-day Precision (RSD%) | < 3.1[1] | 0.03 - 2.93[5] | < 12[2] |
| Inter-day Precision (RSD%) | < 3.4[1] | 0.34 - 4.89[5] | < 12[2] |
| Accuracy (Recovery %) | 97.4 (RSD = 5.5%)[1] | 97.79 - 104.40[3][4] | -2.80 to 5.70 (RE%)[2] |
Table 2: Performance Characteristics of HPTLC Method for Eleutheroside B Quantification
| Parameter | HPTLC-Densitometric |
| Linearity Range | 1 - 10 µ g/band |
| Correlation Coefficient (r²) | Not explicitly stated, but linear regression was obtained. |
| Limit of Detection (LOD) | Determined[2] |
| Limit of Quantification (LOQ) | Determined[2] |
| Precision | Described as "good and satisfactory"[2] |
| Accuracy | Validated[2] |
| Specificity | Confirmed by comparison of UV spectra[2] |
| Robustness | Validated[2] |
| Stability | Validated[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline the experimental protocols for the key quantification methods discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for its simplicity and reliability in quantifying Eleutheroside B in plant extracts and formulations.
-
Sample Preparation: An ionic liquids-based ultrasonic-assisted extraction (ILUAE) can be employed for efficient extraction from Radix Acanthopanax senticosus. Optimized conditions include using a 1-butyl-3-methylimidazolium bromide ([C4mim]Br) solution, with a 30-minute extraction time. This method has shown good recovery (97.96–103.39%) and reproducibility (RSD < 4.6%).
-
Chromatographic Conditions:
Reverse-Phase HPLC with UV and Integrated Pulsed Amperometric Detection (RP-HPLC-UV-IPAD)
This enhanced HPLC method offers improved sensitivity, particularly for compounds with weak chromophores.
-
Sample Preparation: One gram of powdered sample is extracted with 20 mL of 70% methanol via reflux for 60 minutes. The filtrate is then dried and reconstituted[5].
-
Chromatographic Conditions:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides high sensitivity and selectivity, making it ideal for bioanalytical studies, such as determining Eleutheroside B levels in plasma.
-
Sample Preparation (for plasma): A simple protein precipitation with methanol is used to extract the analytes from rat plasma[2].
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a cost-effective and high-throughput alternative for the quantification of eleutherosides in various Eleutherococcus species.
-
Sample Preparation: Plant material is extracted with 75% ethanol using sonication. The extracts are then subjected to a clean-up procedure on C18 microcolumns[2].
-
Chromatographic Conditions:
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the quantification of Eleutheroside B, applicable across the different analytical techniques with minor variations in the specific steps.
Caption: Generalized workflow for Eleutheroside B quantification.
Conclusion
The selection of an appropriate analytical method for Eleutheroside B quantification is critical for obtaining reproducible and accurate results.
-
HPLC-UV offers a robust and straightforward approach suitable for routine quality control of herbal materials and finished products.
-
RP-HPLC-UV-IPAD provides enhanced sensitivity for samples with low concentrations of Eleutheroside B or complex matrices.
-
HPTLC presents a high-throughput and cost-effective option for screening and quantification in various plant species.
-
UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies in plasma.
Researchers should carefully consider the specific goals of their analysis, sample type, and available resources when choosing the most suitable method for Eleutheroside B quantification. The validation data presented in this guide serves as a valuable resource for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of Eleutheroside B and Eleutheroside E in rat plasma by high performance liquid chromatography-electrospray ionization mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Comprehensive analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. fruits based on UPLC–MS/MS and GC–MS: A rapid qualitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ginsenoside and Eleutheroside Profiles in Adaptogenic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phytochemical profiles and adaptogenic activities of two prominent herbal adaptogens: Panax ginseng, rich in ginsenosides, and Eleutherococcus senticosus, characterized by its eleutherosides. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to support research and development in the field of adaptogenic medicine.
Phytochemical Profiles: Ginsenosides vs. Eleutherosides
Panax ginseng and Eleutherococcus senticosus are both classified as adaptogens, substances that enhance the body's ability to resist and adapt to physical, chemical, and biological stress.[1] However, their distinct phytochemical compositions, dominated by ginsenosides and eleutherosides respectively, lead to nuanced differences in their biological activities.
Ginsenosides are a class of triterpenoid saponins unique to the Panax genus.[2] Over 100 different ginsenosides have been identified, broadly categorized into protopanaxadiol (PPD) and protopanaxatriol (PPT) types, based on their aglycone structure.[3] In contrast, eleutherosides from Eleutherococcus senticosus are a more structurally diverse group of compounds, including phenylpropanoids (such as eleutheroside B, also known as syringin) and lignans (such as eleutheroside E).[4][5]
The following table presents a representative comparison of the major active constituents in these two adaptogens. It is important to note that the concentration of these compounds can vary significantly based on factors such as the plant's age, growing conditions, and extraction methods.[6][7]
| Active Compound | Chemical Class | Plant Source | Typical Concentration Range in Root Extract (mg/g) |
| Ginsenoside Rb1 | Protopanaxadiol (PPD) Saponin | Panax ginseng | 3.0 - 10.0[6][8] |
| Ginsenoside Rg1 | Protopanaxatriol (PPT) Saponin | Panax ginseng | 1.0 - 5.0[6][8] |
| Ginsenoside Re | Protopanaxatriol (PPT) Saponin | Panax ginseng | 1.0 - 8.0[6][8] |
| Eleutheroside B (Syringin) | Phenylpropanoid | Eleutherococcus senticosus | 0.5 - 2.0[5][7] |
| Eleutheroside E | Lignan | Eleutherococcus senticosus | 0.3 - 1.5[5][7] |
Comparative Adaptogenic Effects: Experimental Data
A key area of investigation for adaptogens is their impact on the neuroendocrine and immune systems, particularly in response to stress. A direct comparative clinical trial by Gaffney et al. (2001) provides valuable insights into the differential effects of Panax ginseng and Eleutherococcus senticosus on hormonal and immune parameters in endurance athletes.
Hormonal Response to Stress
The study by Gaffney et al. (2001) investigated the effects of six weeks of supplementation with either Panax ginseng (equivalent to 2g/day of dried root) or Eleutherococcus senticosus (equivalent to 4g/day of dried root) on stress hormone levels in competitive athletes.[9][10][11]
| Parameter | Placebo Group (Change) | Panax ginseng Group (Change) | Eleutherococcus senticosus Group (Change) |
| Serum Cortisol | No significant change | No significant change | Non-significant trend towards increase[9][11] |
| Serum Testosterone | No significant change | No significant change | No significant change[9][11] |
| Testosterone:Cortisol Ratio | No significant change | No significant change | Significant decrease[9][11] |
Data summarized from Gaffney et al. (2001).[9][11]
Immunomodulatory Effects
The same study also examined the impact of the two adaptogens on circulating lymphocyte populations.[9][10][11]
| Lymphocyte Subset | Placebo Group (Change) | Panax ginseng Group (Change) | Eleutherococcus senticosus Group (Change) |
| Total T-cells (CD3+) | No significant change | No significant change | No significant change[9][11] |
| T-helper cells (CD4+) | No significant change | No significant change | No significant change[9][11] |
| T-suppressor cells (CD8+) | No significant change | No significant change | No significant change[9][11] |
| Natural Killer cells (CD16+/56+) | No significant change | No significant change | No significant change[9][11] |
| B-lymphocytes (CD19+) | No significant change | No significant change | No significant change[9][11] |
Data summarized from Gaffney et al. (2001).[9][11]
While this particular study did not show significant changes in lymphocyte subsets, other research suggests that both ginsenosides and eleutherosides can modulate immune function, though direct comparative in vitro studies on lymphocyte proliferation are limited.
Experimental Protocols
Quantification of Ginsenosides and Eleutherosides by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of major ginsenosides in Panax ginseng extracts and eleutherosides in Eleutherococcus senticosus extracts.
Sample Preparation (General Protocol):
-
Dried and powdered root material (1 g) is extracted with 70% methanol (20 mL) via sonication or reflux for 1-2 hours.
-
The extract is filtered and the solvent is evaporated under reduced pressure.
-
The dried extract is redissolved in a known volume of methanol and filtered through a 0.45 µm syringe filter prior to HPLC analysis.[4]
HPLC Conditions for Ginsenoside Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start at 20% B, increasing to 40% B over 30 minutes, then to 90% B over the next 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 203 nm.
-
Quantification: Based on the peak areas of certified reference standards of individual ginsenosides.[2]
HPLC Conditions for Eleutheroside Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% phosphoric acid (A) and acetonitrile (B). A typical gradient might start at 15% B, increasing to 50% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm for Eleutheroside E and 265 nm for Eleutheroside B.
-
Quantification: Based on the peak areas of certified reference standards of Eleutheroside B and Eleutheroside E.[7]
Clinical Trial Protocol for Assessing Adaptogenic Effects in Athletes (Adapted from Gaffney et al., 2001)
Objective: To compare the effects of Panax ginseng and Eleutherococcus senticosus supplementation on hormonal and immunological markers of stress in endurance athletes.[9][10][11]
Study Design: A double-blind, placebo-controlled trial.
Participants: Competitive club-level endurance athletes.
Intervention:
-
Group 1 (Placebo): 8 mL/day of a 33% ethanolic solution.
-
Group 2 (Panax ginseng): 8 mL/day of a 33% ethanolic extract equivalent to 2 g/day of dried P. ginseng root.[9][11]
-
Group 3 (Eleutherococcus senticosus): 8 mL/day of a 33% ethanolic extract equivalent to 4 g/day of dried E. senticosus root.[9][11]
-
Duration: 6 weeks.
Outcome Measures:
-
Blood Sampling: Venous blood samples were collected at baseline and after 6 weeks of supplementation.
-
Hormonal Analysis: Serum cortisol and testosterone levels were measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Immunological Analysis: Lymphocyte subsets (CD3+, CD4+, CD8+, CD16+/56+, CD19+) were quantified using flow cytometry.[11]
Signaling Pathways and Mechanisms of Action
Both ginsenosides and eleutherosides are believed to exert their adaptogenic effects through the modulation of key signaling pathways involved in the stress response.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation
The HPA axis is a central neuroendocrine system that regulates the body's response to stress. Adaptogens are thought to modulate the HPA axis, helping to maintain homeostasis.
Caption: Modulation of the HPA axis by ginsenosides and eleutherosides.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the inflammatory response. Chronic stress can lead to dysregulation of this pathway. Both ginsenosides and, to a lesser extent, eleutherosides have been shown to modulate NF-κB activity.[12][13]
Caption: Modulation of the NF-κB signaling pathway by ginsenosides and eleutherosides.
Conclusion
Both Panax ginseng and Eleutherococcus senticosus demonstrate significant adaptogenic properties, primarily attributed to their respective ginsenoside and eleutheroside content. While both influence the HPA axis and inflammatory pathways, the existing comparative data suggests potential differences in their effects on stress hormone profiles. Further head-to-head comparative studies, particularly in vitro assays, are warranted to elucidate the specific mechanisms and differential potencies of these two important classes of adaptogenic compounds. This guide serves as a foundational resource for researchers to design and interpret future studies in this promising area of natural product drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of ginsenosides in fresh Panax ginseng [pubmed.ncbi.nlm.nih.gov]
- 3. Ginsenosides analysis of New Zealand-grown forest Panax ginseng by LC-QTOF-MS/MS -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 4. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eleutherococcus senticosus: Studies and effects [scirp.org]
- 6. Analysis of Ginsenoside Content (Panax ginseng) from Different Regions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effects of Eleutherococcus senticosus and Panax ginseng on steroidal hormone indices of stress and lymphocyte subset numbers in endurance athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academy.miloa.eu [academy.miloa.eu]
- 12. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Head-to-head study of different extraction techniques for Eleutheroside B
A Head-to-Head Showdown: Optimizing Eleutheroside B Extraction
In the pursuit of maximizing the therapeutic potential of Eleutherococcus senticosus, also known as Siberian ginseng, the efficient extraction of its key bioactive compounds is paramount. Among these, Eleutheroside B (syringin) is a significant phenylpropanoid derivative recognized for its adaptogenic and immunomodulatory properties. This guide provides a comparative analysis of various extraction techniques for Eleutheroside B, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
The primary objective of any extraction method is to achieve the highest possible yield and purity of the target compound in the shortest time, with minimal environmental impact and cost. This comparison focuses on conventional and modern extraction techniques, evaluating their performance based on these critical parameters.
Conventional vs. Modern Extraction Techniques
Traditional methods for extracting Eleutheroside B have historically relied on thermal processes such as reflux and hot water extraction. While straightforward, these methods often suffer from long extraction times and the potential for thermal degradation of bioactive compounds. In contrast, modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages in terms of efficiency and selectivity.
Table 1: Comparison of Eleutheroside B Extraction Yields
| Extraction Technique | Solvent | Yield of Eleutheroside B | Reference |
| Conventional Thermal Extraction | 50% Ethanol | Lower than modern techniques (specific yield not provided) | [1] |
| Hot Water Extraction | Pure Water | Low due to poor solubility | [1] |
| Ultrasound-Assisted Extraction (UAE) | 0.3% Tea Saponin Solution | 1.06 ± 0.04 mg/g | [1][2] |
| Ionic Liquid-Based Ultrasound-Assisted Extraction (ILUAE) | 1-butyl-3-methylimidazolium bromide ([C4mim]Br) | High recovery (97.96-103.39%) | [3] |
| Microwave-Ultrasound-Assisted Extraction with Deep Eutectic Solvent (DES) | Betaine, triethanolamine, and MgCl₂·6H₂O | 174.82 µg/g | [4] |
| Reflux Extraction | 70% Methanol | Higher efficiency than sonication | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key extraction techniques discussed.
Ultrasound-Assisted Extraction (UAE) with Tea Saponin
This method utilizes the cavitation effect of ultrasonic waves to enhance the extraction process, while a natural surfactant, tea saponin, improves the solubility of the target compounds.
-
Plant Material: Dried and powdered roots and rhizomes of Eleutherococcus senticosus.
-
Solvent: 0.3% tea saponin solution in water.
-
Solid-to-Liquid Ratio: 1:20 g/mL.[2]
-
Ultrasonic Power: 250 W.[2]
-
Extraction Time: 40 minutes.[2]
-
Procedure:
-
Mix the powdered plant material with the 0.3% tea saponin solution at a solid-to-liquid ratio of 1:20 g/mL.
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasonic irradiation at a power of 250 W for 40 minutes.
-
After extraction, centrifuge the mixture and filter the supernatant.
-
Analyze the filtrate for Eleutheroside B content using High-Performance Liquid Chromatography (HPLC).
-
Ionic Liquid-Based Ultrasound-Assisted Extraction (ILUAE)
Ionic liquids are used as green solvents in this enhanced ultrasonic extraction method.
-
Plant Material: Dried and powdered Radix Acanthopanax senticosus.
-
Solvent: 1-butyl-3-methylimidazolium bromide ([C4mim]Br) solution.[3]
-
Extraction Time: 30 minutes.[3]
-
Procedure:
-
The powdered plant material is mixed with the ionic liquid solvent.
-
The mixture undergoes ultrasonic-assisted extraction for 30 minutes.[3]
-
The resulting extract is then analyzed by HPLC for Eleutheroside B content.
-
Microwave-Ultrasound-Assisted Extraction with Deep Eutectic Solvents (DES)
This advanced technique combines the benefits of microwave and ultrasound energy with the use of a green solvent system.
-
Plant Material: Dried and powdered Acanthopanax senticosus.
-
Solvent: A deep eutectic solvent composed of betaine, triethanolamine, and MgCl₂·6H₂O.[4]
-
Procedure:
-
The powdered plant material is mixed with the DES.
-
The mixture is subjected to combined microwave and ultrasound-assisted extraction.
-
Following extraction, the sample is processed to separate the extract.
-
The extract is then quantified for Eleutheroside B content.
-
Conventional Reflux Extraction
A traditional thermal extraction method for comparison.
-
Plant Material: Dried and powdered samples.
-
Solvent: 70% Methanol.[5]
-
Solid-to-Liquid Ratio: 1:20 g/mL.[5]
-
Extraction Time: 60 minutes.[5]
-
Procedure:
Analysis and Quantification
The quantification of Eleutheroside B in the extracts is consistently performed using High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase C18 column is typically used.[1][6]
-
Mobile Phase: A gradient elution system consisting of aqueous phosphoric acid and acetonitrile is common.[1][6]
-
Quantification: The concentration of Eleutheroside B is determined by comparing the peak area in the sample chromatogram to a standard curve generated from a certified reference standard.[2]
Visualizing the Extraction Workflow
To better illustrate the general process from plant material to analysis, the following diagram outlines the key steps involved in the extraction and quantification of Eleutheroside B.
Caption: General workflow for the extraction and analysis of Eleutheroside B.
Conclusion
The selection of an appropriate extraction technique is a critical step in the isolation of Eleutheroside B. Modern methods, particularly those employing ultrasound and microwave assistance, demonstrate significantly higher efficiency and yield compared to traditional thermal extraction. The use of green solvents like ionic liquids and deep eutectic solvents further enhances the sustainability of the extraction process. For researchers and professionals in drug development, optimizing the extraction protocol by considering factors such as solvent choice, temperature, and time is essential for obtaining high-quality extracts for further pharmacological investigation. The data presented in this guide provides a solid foundation for making informed decisions in the development of efficient and effective extraction strategies for Eleutheroside B.
References
- 1. researchgate.net [researchgate.net]
- 2. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 5. Simultaneous quantification method for eleutheroside B, eleutheroside E, chiisanoside, and sesamin using reverse-phase high-performance liquid chromatography coupled with ultraviolet detection and integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Acanthopanaxoside B: A Procedural Guide
At the core of proper disposal is the characterization of the waste. All chemical waste, including Acanthopanaxoside B and materials contaminated with it, must be evaluated against federal, state, and local regulations to determine if it qualifies as hazardous waste.[1] This evaluation is the foundational step in the disposal process.
Waste Characterization and Segregation
Before disposal, it is crucial to determine if the this compound waste exhibits any hazardous characteristics, such as ignitability, corrosivity, reactivity, or toxicity. Since specific data for this compound is not available, a conservative approach, treating it as potentially hazardous, is recommended.
Table 1: General Waste Characterization for Laboratory Chemicals
| Waste Type | Description | Recommended Action |
| Unused/Surplus this compound | Pure compound in its original container. | Retain in original, properly labeled container. Do not mix with other waste. |
| Contaminated Labware | Gloves, gowns, syringes, vials, etc. | Segregate as trace-contaminated materials. These should be disposed of in properly labeled, covered, and sealed containers.[1] |
| This compound Solutions | Solutions containing the compound. | Collect in a compatible, sealed, and clearly labeled waste container. Avoid mixing with other chemical wastes to prevent unknown reactions. |
| Grossly Contaminated Materials | Materials from a spill cleanup. | Manage as hazardous waste and dispose of in accordance with EPA regulations or equivalent local standards.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste, ensuring safety and regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat, when handling this compound waste.
2. Waste Collection and Containment:
-
Collect all this compound waste in designated, compatible containers that are in good condition and have a secure lid.[2]
-
For liquid waste, use a container that is chemically resistant to the solvent used.
-
For solid waste, such as contaminated gloves and wipes, use a clearly marked, sealed bag or container.
-
Do not overfill waste containers; it is recommended to fill to no more than 80% capacity.
3. Labeling:
-
Label all waste containers clearly and accurately. The label should include:
-
The words "Hazardous Waste" (or as required by local regulations).
-
The full chemical name: "this compound".
-
The concentration and solvent (for solutions).
-
The date of accumulation.
-
The associated hazards (e.g., "Irritant," "Handle with Care").
-
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Store locked up and in a well-ventilated place.[3]
5. Disposal:
-
The disposal of chemical waste must be handled by a licensed hazardous waste disposal contractor.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2]
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your EHS office and local regulations for non-hazardous materials.[4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acanthopanaxoside B
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Acanthopanaxoside B in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against airborne dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be changed regularly and immediately if contaminated.[1] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95 or higher). | Essential for operations that may generate dust, such as weighing or transferring powder, to prevent inhalation.[2] |
| Body Protection | A fully buttoned lab coat or a disposable gown. | Prevents contamination of personal clothing and skin.[1][2] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for the safe handling of this compound. The following procedural guidance outlines the key steps.
1. Preparation and Handling:
-
Work Area: All handling of powdered this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Weighing and Transfer: Exercise caution to avoid generating dust. Use anti-static weigh paper or a contained vessel for transfers.
-
Solution Preparation: When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
2. Spill Management:
In the event of a spill, the primary objective is to contain the material safely.
-
Minor Spills (Dry): If a small amount of powder is spilled, do not use a dry brush or compressed air. Gently cover the spill with a damp paper towel to avoid making the powder airborne. Clean the area with a damp cloth, moving from the outside of the spill inward.[1]
-
Major Spills: Evacuate the immediate area and follow your institution's emergency procedures.
3. Storage:
-
Container: Keep this compound in a tightly sealed, clearly labeled container.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Always follow the storage temperature recommendations provided by the supplier.
4. Disposal Plan:
All materials contaminated with this compound are to be treated as chemical waste.
-
Waste Collection: Dispose of contaminated PPE (gloves, disposable gowns), weighing papers, and any cleanup materials in a designated, sealed chemical waste container.
-
Disposal Protocol: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound
By implementing these safety protocols, researchers can minimize risks and create a secure environment for the scientific advancement involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
